molecular formula C11H9ClN2O3 B194345 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one CAS No. 536760-29-9

3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Cat. No.: B194345
CAS No.: 536760-29-9
M. Wt: 252.65 g/mol
InChI Key: DOUAPYNOGMHPFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A metabolite of Apixaban

Properties

IUPAC Name

5-chloro-1-(4-nitrophenyl)-2,3-dihydropyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c12-10-2-1-7-13(11(10)15)8-3-5-9(6-4-8)14(16)17/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUAPYNOGMHPFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C(=C1)Cl)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470632
Record name 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

536760-29-9
Record name 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5,6-dihydro-1-(4-nitrophenyl)-2(1H)-pyridinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, a key intermediate in the synthesis of the blockbuster anticoagulant, Apixaban.[1][2] This document collates available physicochemical data, outlines a plausible experimental protocol for its synthesis, and discusses its potential, though not extensively documented, biological activities. The information is presented to support further research and development activities involving this compound.

Physicochemical Properties

This compound is a solid, typically appearing as an off-white to yellow crystalline powder.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₉ClN₂O₃[4][5]
Molecular Weight 252.65 g/mol [4][6]
CAS Number 536760-29-9[1]
Appearance Off-white to yellow solid[3]
Boiling Point 412.167 °C (Predicted)[5]
Density 1.45 g/mL (Predicted)[5]
pKa -5.80 ± 0.40 (Predicted)
Solubility Limited solubility in water; more soluble in organic solvents like ethanol, DMSO, and DMF.[3]
Storage Recommended storage at 2-8°C.

Synthesis and Characterization

As a crucial intermediate for Apixaban, the synthesis of this compound is of significant industrial interest. While specific, detailed protocols are often proprietary, a general synthetic approach can be inferred from the literature concerning Apixaban's synthesis. The synthesis generally involves the chlorination of a precursor molecule.

Plausible Experimental Synthesis Protocol

A potential synthetic route involves the chlorination of 1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one. This precursor can be synthesized from 4-nitroaniline and 5-chlorovaleryl chloride. The subsequent chlorination can be achieved using a suitable chlorinating agent.

Step 1: Synthesis of 1-(4-nitrophenyl)piperidin-2-one This step is not explicitly for the title compound but for a precursor. A mixture of 4-nitroaniline and a suitable base in an organic solvent is treated with 5-chlorovaleryl chloride. The reaction mixture is typically stirred at room temperature to facilitate the cyclization to form 1-(4-nitrophenyl)piperidin-2-one.

Step 2: Chlorination to form this compound The precursor, 1-(4-nitrophenyl)piperidin-2-one, is dissolved in a suitable solvent and treated with a chlorinating agent such as phosphorus pentachloride (PCl₅). The reaction is typically carried out at an elevated temperature to ensure the completion of the chlorination and subsequent elimination to form the dihydropyridinone ring.

The logical workflow for this synthesis is depicted in the following diagram:

G cluster_0 Synthesis of Precursor cluster_1 Chlorination 4-Nitroaniline 4-Nitroaniline Reaction_1 Reaction & Cyclization 4-Nitroaniline->Reaction_1 5-Chlorovaleryl_chloride 5-Chlorovaleryl_chloride 5-Chlorovaleryl_chloride->Reaction_1 Base_Solvent Base in Organic Solvent Base_Solvent->Reaction_1 Precursor 1-(4-nitrophenyl)piperidin-2-one Reaction_1->Precursor Reaction_2 Chlorination & Elimination Precursor->Reaction_2 Chlorinating_Agent Chlorinating Agent (e.g., PCl5) Chlorinating_Agent->Reaction_2 Product 3-Chloro-1-(4-nitrophenyl)-5,6- dihydropyridin-2(1H)-one Reaction_2->Product

Caption: Synthetic workflow for this compound.

Characterization

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra would be used to elucidate the chemical structure, confirming the presence of the aromatic, dihydropyridinone, and chloro substituents.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the carbonyl (C=O) of the lactam, the nitro group (NO₂), and the carbon-chlorine (C-Cl) bond.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

Biological Properties

While primarily known as a pharmaceutical intermediate, some sources suggest potential biological activities for this compound. However, it is crucial to note that these are not well-documented in peer-reviewed literature and require experimental validation.

Potential Biological Activities (Hypothetical)
  • Antimicrobial Properties: The presence of the chloro and nitro functional groups, common in some antimicrobial agents, suggests a potential for antimicrobial activity.

  • Anticancer Properties: Nitroaromatic compounds have been investigated for their anticancer potential, and the dihydropyridinone scaffold is present in various biologically active molecules.

  • Calcium Channel Blocker: Dihydropyridine derivatives are a well-known class of calcium channel blockers. The structural similarity suggests a possibility for this compound to exhibit such activity.

Experimental Protocols for Biological Evaluation

Should researchers wish to investigate these potential activities, standard in vitro assays would be employed.

Antimicrobial Activity:

  • Minimum Inhibitory Concentration (MIC) Assay: This would be determined using broth microdilution or agar dilution methods against a panel of pathogenic bacteria and fungi.

Anticancer Activity:

  • MTT or SRB Assay: These colorimetric assays would be used to assess the cytotoxic effects of the compound on various cancer cell lines. This would allow for the determination of the IC₅₀ (half-maximal inhibitory concentration) value.

Calcium Channel Blocking Activity:

  • Isolated Tissue Assays: The effect of the compound on the contraction of isolated smooth muscle preparations (e.g., aorta or ileum) pre-contracted with a high potassium solution would be measured.

  • Electrophysiological Studies: Patch-clamp techniques on isolated cardiomyocytes or specific cell lines expressing calcium channels would provide direct evidence of channel modulation.

A generalized workflow for the preliminary biological screening of this compound is presented below:

G cluster_antimicrobial Antimicrobial Screening cluster_anticancer Anticancer Screening cluster_calcium Calcium Channel Blocker Screening Compound 3-Chloro-1-(4-nitrophenyl)-5,6- dihydropyridin-2(1H)-one MIC_Assay MIC Assay (Broth/Agar Dilution) Compound->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT/SRB) Compound->Cytotoxicity_Assay Tissue_Assay Isolated Tissue Assay (e.g., Aorta) Compound->Tissue_Assay MIC_Value Determine MIC Value MIC_Assay->MIC_Value Bacteria_Fungi Bacterial & Fungal Strains Bacteria_Fungi->MIC_Assay IC50_Value Determine IC50 Value Cytotoxicity_Assay->IC50_Value Cancer_Cell_Lines Cancer Cell Lines Cancer_Cell_Lines->Cytotoxicity_Assay Relaxation_Effect Measure Relaxation Tissue_Assay->Relaxation_Effect High_K_Contraction High K+ Induced Contraction High_K_Contraction->Tissue_Assay

Caption: Workflow for preliminary biological screening of the title compound.

Signaling Pathways

Currently, there is no published research that directly implicates this compound in any specific signaling pathways. As an intermediate in a multi-step synthesis, it is not expected to have a defined biological target or mechanism of action in the same way a final drug product would. Any investigation into its biological effects would be exploratory.

Conclusion

This compound is a well-characterized chemical intermediate with established physicochemical properties. Its primary significance lies in its role in the industrial synthesis of Apixaban. While there are suggestions of potential biological activities, these are not substantiated by robust scientific evidence and present an open area for future investigation. This guide provides a foundational understanding of the compound's basic properties to aid researchers and developers in their work. Further experimental validation is required to fully elucidate its biological profile.

References

An In-depth Technical Guide to 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (CAS 536760-29-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is a heterocyclic organic compound with the CAS number 536760-29-9. It is primarily recognized as a crucial intermediate in the synthesis of Apixaban, a potent, orally bioavailable, and reversible direct factor Xa inhibitor.[1][2] Apixaban is widely used for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation, as well as for the prevention and treatment of deep vein thrombosis and pulmonary embolism. The structural backbone of this compound, a dihydropyridinone derivative, suggests potential for a broader range of biological activities, which warrants further investigation. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its role in the synthesis of Apixaban, and a discussion of its potential, though currently unconfirmed, biological activities.

Chemical and Physical Properties

The known chemical and physical properties of this compound are summarized in the table below. This data has been aggregated from various chemical suppliers and databases.

PropertyValueSource
CAS Number 536760-29-9[3][4]
Molecular Formula C₁₁H₉ClN₂O₃[2][4]
Molecular Weight 252.65 g/mol [2][4]
IUPAC Name This compound[5]
Appearance White to off-white solid/powder[6]
Boiling Point (Predicted) 412.2 ± 45.0 °C[6][7]
Density (Predicted) 1.45 g/cm³[6][7]
Storage Temperature 2-8°C, sealed in a dry environment[2][6]
Purity (Typical) ≥97%[5]

Synthesis

A potential synthetic pathway is illustrated in the diagram below. It is important to note that this represents a generalized scheme, and specific reaction conditions would require optimization.

G cluster_0 Plausible Synthesis of the Target Compound Piperidin-2-one Piperidin-2-one Chlorination Chlorination Piperidin-2-one->Chlorination 3-chloropiperidin-2-one 3-chloropiperidin-2-one Chlorination->3-chloropiperidin-2-one N-Arylation N-Arylation 3-chloropiperidin-2-one->N-Arylation Target_Compound This compound N-Arylation->Target_Compound 4-fluoronitrobenzene 4-fluoronitrobenzene 4-fluoronitrobenzene->N-Arylation G cluster_1 Role in Apixaban Synthesis Start_Material Starting Materials Intermediate_Synthesis Synthesis of 3-Chloro-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one Start_Material->Intermediate_Synthesis Target_Compound 3-Chloro-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one (CAS 536760-29-9) Intermediate_Synthesis->Target_Compound Further_Reactions Further Reactions (e.g., amination, cyclization) Target_Compound->Further_Reactions Apixaban Apixaban Further_Reactions->Apixaban G cluster_2 General Mechanism of Calcium Channel Blockers DHP Dihydropyridine Compound L_type_Ca_Channel L-type Calcium Channel (in vascular smooth muscle) DHP->L_type_Ca_Channel Binds to Ca_Influx Calcium Ion Influx L_type_Ca_Channel->Ca_Influx prevents Vasodilation Vasodilation L_type_Ca_Channel->Vasodilation results in Vasoconstriction Vasoconstriction Ca_Influx->Vasoconstriction leads to Blockade Blockade G cluster_3 General Workflow for MTT Cytotoxicity Assay Cell_Seeding Seed cancer cells in a 96-well plate and incubate Compound_Addition Add serial dilutions of the test compound and incubate Cell_Seeding->Compound_Addition MTT_Addition Add MTT solution to each well and incubate Compound_Addition->MTT_Addition Formazan_Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at ~570 nm using a microplate reader Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and determine IC50 value Absorbance_Reading->Data_Analysis

References

Structure Elucidation of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor in the manufacturing of the anticoagulant drug Apixaban.[1][2] This document details its physicochemical properties, predicted spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry), a plausible experimental protocol for its synthesis, and its role in medicinal chemistry. All quantitative data is summarized in structured tables, and key processes are visualized using logical diagrams.

Introduction

This compound (C₁₁H₉ClN₂O₃) is a heterocyclic organic compound.[3][4] Its structure incorporates a dihydropyridinone ring, a chlorosubstituent, and a 4-nitrophenyl group. This combination of functional groups makes it a versatile building block in organic synthesis. It is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals and potentially in the development of agrochemicals.[5] The presence of both a chloro group and a nitro group offers multiple reaction sites for further chemical modifications.[5]

Physicochemical Properties

The general physical and chemical properties of the compound are summarized in the table below.

PropertyValue
CAS Number 536760-29-9
Molecular Formula C₁₁H₉ClN₂O₃
Molecular Weight 252.65 g/mol
Appearance Solid
Purity Typically ≥97%

Table 1: Physicochemical Properties of this compound.[3]

Structural Elucidation: Spectroscopic Data

The following sections detail the predicted spectroscopic data used for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of the molecule's functional groups and electronic environment.

¹H NMR (Proton NMR)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 8.30Doublet2HAromatic protons ortho to the nitro group
~ 7.60Doublet2HAromatic protons meta to the nitro group
~ 6.50Singlet1HVinylic proton on the dihydropyridinone ring
~ 3.90Triplet2HMethylene protons adjacent to the nitrogen
~ 2.80Triplet2HMethylene protons adjacent to the carbonyl group

Table 2: Predicted ¹H NMR Spectral Data.

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ, ppm)Assignment
~ 165C=O (Carbonyl)
~ 148Aromatic C-NO₂
~ 145Aromatic C-N
~ 140C=C (Vinylic)
~ 125Aromatic CH
~ 124Aromatic CH
~ 118C-Cl (Vinylic)
~ 50-CH₂-N
~ 30-CH₂-C=O

Table 3: Predicted ¹³C NMR Spectral Data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum would exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityFunctional Group
~ 3100-3000MediumAromatic C-H stretch
~ 2950-2850MediumAliphatic C-H stretch
~ 1680StrongC=O stretch (amide)
~ 1600MediumC=C stretch (aromatic and vinylic)
~ 1520StrongAsymmetric NO₂ stretch
~ 1350StrongSymmetric NO₂ stretch
~ 850StrongC-Cl stretch

Table 4: Predicted FT-IR Spectral Data.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound.

m/zInterpretation
~ 252.03[M]⁺ (Molecular ion for ³⁵Cl isotope)
~ 254.03[M+2]⁺ (Isotopic peak for ³⁷Cl)

Table 5: Predicted Mass Spectrometry Data.

Synthesis and Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process, likely starting from p-nitroaniline and a suitable lactone or halo-acyl chloride, followed by chlorination. Below is a plausible, generalized experimental protocol adapted from the synthesis of related compounds.

General Synthetic Workflow

G p_nitroaniline p-Nitroaniline intermediate1 N-(4-nitrophenyl)-5-chloropentanamide p_nitroaniline->intermediate1 Acylation reagent 5-Chlorovaleryl chloride reagent->intermediate1 intermediate2 1-(4-nitrophenyl)piperidin-2-one intermediate1->intermediate2 Base-mediated cyclization Intramolecular Cyclization cyclization->intermediate2 product 3-Chloro-1-(4-nitrophenyl)-5,6- dihydropyridin-2(1H)-one intermediate2->product chlorination Chlorination chlorination->product G cluster_0 Synthesis of Apixaban Intermediate cluster_1 Further Synthetic Steps A 3-Chloro-1-(4-nitrophenyl)-5,6- dihydropyridin-2(1H)-one B Nucleophilic Substitution (e.g., with Morpholine) A->B C 3-Morpholino-1-(4-nitrophenyl)-5,6- dihydropyridin-2(1H)-one B->C D Reduction of Nitro Group C->D E Amidation and Cyclization D->E F Apixaban (Final Product) E->F

References

Spectral Data and Characterization of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one. Due to the limited availability of experimentally derived spectra in the public domain, this document presents a combination of known physical and chemical properties alongside predicted spectral data based on the compound's structure. This guide also outlines detailed experimental protocols for its synthesis and spectral characterization.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₁H₉ClN₂O₃[1][2][3]
Molecular Weight 252.65 g/mol [1][2][3]
CAS Number 536760-29-9[1][3]
Appearance Solid (Predicted)
Boiling Point 412.167°C (Predicted)[2]
Density 1.45 g/mL (Predicted)[2]

Proposed Synthesis

A plausible synthetic route for this compound can be adapted from the known synthesis of its morpholino analog. The proposed two-step synthesis involves the chlorination of 1-(4-nitrophenyl)piperidin-2-one followed by an elimination reaction.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one

  • To a solution of 1-(4-nitrophenyl)piperidin-2-one in a suitable solvent (e.g., chloroform), add phosphorus pentachloride (PCl₅) portion-wise at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully quench with ice-cold water.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dichloro-intermediate.

Step 2: Synthesis of this compound

  • Dissolve the crude 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one in a suitable solvent such as dimethylformamide (DMF).

  • Add a non-nucleophilic base, for example, triethylamine (Et₃N), to the solution.

  • Heat the reaction mixture to approximately 80-100°C and stir for 2-3 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final compound.

G cluster_synthesis Synthetic Workflow Start 1-(4-nitrophenyl)piperidin-2-one Step1 Chlorination with PCl₅ in Chloroform Start->Step1 Intermediate 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one Step1->Intermediate Step2 Elimination with Et₃N in DMF Intermediate->Step2 Product This compound Step2->Product Purification Recrystallization Product->Purification G cluster_analysis Analytical Workflow Sample Purified Compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Spectral Data NMR->Data IR->Data MS->Data Structure Structural Elucidation Data->Structure

References

An In-Depth Technical Guide on the Putative Mechanism of Action of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the mechanism of action for 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is limited in publicly available scientific literature. This document synthesizes information from studies on structurally related compounds to propose potential mechanisms of action that warrant further investigation. The proposed pathways and activities are therefore hypothetical and intended to guide future research.

Introduction

This compound is a heterocyclic organic compound primarily recognized as a key intermediate in the synthesis of Apixaban, a widely used anticoagulant. Beyond its role in synthetic chemistry, the biological activities of this molecule have not been extensively characterized. However, its core structure, a dihydropyridinone ring, is a privileged scaffold in medicinal chemistry, known to be present in compounds with a wide range of biological activities.[1] This guide explores the potential mechanisms of action of this compound based on the established biological profiles of structurally analogous compounds, with a focus on its putative anticancer properties.

Structural Features and Potential for Biological Activity

The structure of this compound contains several key features that may contribute to biological activity:

  • Dihydropyridinone (DHP) Core: The DHP scaffold is found in a variety of biologically active molecules. Dihydropyrimidinones (DHPMs), which are structurally similar, have been reported to exhibit anticancer, anti-inflammatory, and antibacterial properties.[1][2] Notably, some DHPMs act as calcium channel blockers or inhibitors of mitotic kinesin Eg5.[1]

  • 4-Nitrophenyl Group: The presence of a nitrophenyl group can influence the electronic properties of the molecule and its potential interactions with biological targets.

  • Chloro Substituent: Halogenation, particularly with chlorine, at certain positions on phenyl rings of related compounds has been shown to enhance cytotoxic activity against cancer cell lines.[3]

Given these structural elements, it is plausible that this compound could exhibit a range of biological effects, with anticancer activity being a primary area for investigation.

Hypothesized Mechanisms of Action in Oncology

Based on the activities of related dihydropyridinone and dihydropyrimidine derivatives, several potential anticancer mechanisms can be postulated for this compound.

Inhibition of Cancer Cell Proliferation and Survival

Structurally related dihydropyrimidinone (DHPM) derivatives have demonstrated significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines.[4] The mechanism often involves the induction of apoptosis or cell cycle arrest. The anti-proliferative potency of these compounds is influenced by the nature and position of substituents on the aryl ring.[4]

Table 1: Cytotoxic Activity of Structurally Related Dihydropyridine and Dihydropyrimidinone Derivatives

Compound ClassSpecific Compound/DerivativeCancer Cell LineActivity MetricValueReference
1,4-DihydropyridinesCompound 18HeLaIC503.6 µM[5]
1,4-DihydropyridinesCompound 19HeLaIC502.3 µM[5]
1,4-DihydropyridinesCompound 20HeLaIC504.1 µM[5]
3,4-Dihydropyrimidin-2(1H)-oneCompound 3dU87 (Glioma)IC5011.23 µM[4]
3,4-Dihydropyrimidin-2(1H)-oneThio-urea derivativeMCF-7 (Breast)GI5033.2 µM[4]

Note: The data presented is for structurally related compounds and not for this compound itself.

Potential Molecular Targets

A well-established mechanism for certain DHPMs, such as Monastrol, is the inhibition of the mitotic kinesin Eg5.[1] Eg5 is a motor protein essential for the formation and maintenance of the bipolar mitotic spindle. Inhibition of Eg5 leads to the formation of monoastral spindles, causing mitotic arrest and subsequent apoptosis in proliferating cancer cells.

Mitotic_Arrest_Pathway Compound 3-Chloro-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one (Hypothesized) Eg5 Mitotic Kinesin Eg5 Compound->Eg5 Inhibition Spindle Bipolar Spindle Formation Eg5->Spindle Required for Arrest Mitotic Arrest (Monoastral Spindle) Mitosis Proper Mitotic Progression Spindle->Mitosis Spindle->Arrest Blocked by Eg5 Inhibition Apoptosis Apoptosis Arrest->Apoptosis

Caption: Putative mechanism of mitotic arrest via Eg5 inhibition.

Dihydropyridine derivatives are classically known as L-type calcium channel blockers used in the treatment of hypertension.[6] Interestingly, some studies have reported that certain dihydropyridines possess anticancer activity that appears to be independent of their action on L-type calcium channels.[6] However, given the structural similarities, the potential for this compound to modulate calcium channels, thereby affecting calcium-dependent signaling pathways involved in cell proliferation and death, cannot be ruled out and represents another avenue for investigation.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide variety of human cancers, playing a crucial role in tumor cell proliferation, survival, invasion, and angiogenesis. Inhibition of the STAT3 signaling pathway is a key strategy in modern anticancer drug development.[7][8] Although no direct evidence links this compound to STAT3, its potential as a privileged scaffold makes the investigation of its effect on this critical oncogenic pathway a worthwhile endeavor. Inhibition could theoretically occur at various points, such as preventing STAT3 phosphorylation, dimerization, or nuclear translocation.

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation (Y705) pSTAT3 p-STAT3 (Phosphorylated) STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation DNA DNA (Target Genes) STAT3_dimer_nuc->DNA Binding Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Transcription Compound Potential Inhibitor (Hypothesized) Compound->JAK Inhibition? Compound->STAT3_dimer Inhibition? Compound->STAT3_dimer_nuc Inhibition?

Caption: The JAK-STAT3 signaling pathway and potential points of inhibition.

Experimental Protocols for Mechanism of Action Studies

To elucidate the mechanism of action of this compound, a series of in vitro assays would be required. Below are detailed protocols for key experiments.

Experimental_Workflow Start Test Compound: 3-Chloro-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one MTT Cell Viability Assay (MTT) Start->MTT Clonogenic Clonogenic Assay (Long-term Survival) MTT->Clonogenic If active Luciferase STAT3 Luciferase Reporter Assay Clonogenic->Luciferase Investigate pathway IF Immunofluorescence (STAT3 Translocation) Luciferase->IF Data Data Analysis & Mechanism Hypothesis IF->Data

Caption: A logical workflow for investigating anticancer activity.

Cell Viability and Proliferation (MTT Assay)

This assay determines the effect of the compound on cell metabolic activity, which is an indicator of cell viability.[9]

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[9]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Long-Term Cell Survival (Clonogenic Assay)

This assay assesses the ability of single cells to survive treatment and form colonies, providing a measure of reproductive cell death.[11][12]

  • Cell Plating: Plate a known number of cells (e.g., 200-1000 cells) in 6-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the compound for a defined period (e.g., 24 hours).

  • Recovery: Remove the compound-containing medium, wash the cells with PBS, and add fresh medium.

  • Colony Formation: Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, until visible colonies (≥50 cells) are formed in the control wells.

  • Fixation and Staining:

    • Gently remove the medium and rinse the wells with PBS.

    • Fix the colonies with a solution of 10% neutral buffered formalin or a mixture of methanol and acetic acid for 10-15 minutes.[11][12]

    • Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.[11]

  • Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies in each well.

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the plating efficiency of the untreated control.

STAT3 Transcriptional Activity (Dual-Luciferase Reporter Assay)

This assay measures the ability of the compound to inhibit the transcriptional activity of STAT3.[13][14]

  • Transfection: Co-transfect HEK293 cells (or a cancer cell line of interest) in a 96-well plate with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase control plasmid.

  • Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • STAT3 Activation: Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6) (e.g., 10 ng/mL), for 6-16 hours.[13]

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.

  • Luminescence Measurement:

    • Add the firefly luciferase substrate to the cell lysate and measure the firefly luminescence.

    • Add the Stop & Glo® reagent to quench the firefly reaction and activate the Renilla luciferase. Measure the Renilla luminescence.[14]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Determine the extent of inhibition of IL-6-induced STAT3 transcriptional activity by the compound.

STAT3 Nuclear Translocation (Immunofluorescence Assay)

This assay visualizes the effect of the compound on the translocation of STAT3 from the cytoplasm to the nucleus upon stimulation.

  • Cell Culture: Grow cells on glass coverslips in a 24-well plate.

  • Treatment and Stimulation: Pre-treat the cells with the test compound for 1-2 hours, followed by stimulation with a STAT3 activator (e.g., IL-6) for 30 minutes.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against STAT3 or phospho-STAT3 (e.g., Rabbit anti-P-Stat3) overnight at 4°C.[15]

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature in the dark.

  • Nuclear Staining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips on microscope slides.

  • Imaging: Visualize the subcellular localization of STAT3 using a fluorescence or confocal microscope. Compare the nuclear and cytoplasmic fluorescence intensity between treated and untreated cells.

Conclusion

While this compound is established as a precursor in pharmaceutical synthesis, its intrinsic biological properties remain largely unexplored. Based on the well-documented activities of structurally related dihydropyridinone and dihydropyrimidine compounds, there is a strong rationale for investigating its potential as an anticancer agent. The hypothesized mechanisms, including inhibition of cell proliferation, targeting of mitotic kinesin Eg5, and potential modulation of the STAT3 signaling pathway, provide a solid framework for future research. The experimental protocols detailed in this guide offer a systematic approach to rigorously test these hypotheses and elucidate the true mechanistic functions of this compound. Such investigations could potentially repurpose this synthetic intermediate into a lead compound for novel cancer therapeutics.

References

Unveiling the Biological Potential of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is a synthetic heterocyclic compound primarily recognized as a key intermediate in the synthesis of the blockbuster anticoagulant, Apixaban. While its role as a building block is well-established, its intrinsic biological activities remain largely unexplored in publicly available literature. This technical guide consolidates available information on structurally related compounds to infer the potential pharmacological profile of this compound. We explore its potential as an anticancer, antimicrobial, and cardiovascular agent based on the known activities of the dihydropyridinone core and the influence of its chloro and nitrophenyl substituents. This document provides detailed hypothetical experimental protocols and data tables to guide future in-vitro evaluation of this compound, alongside visualizations of potential mechanisms of action and experimental workflows.

Introduction

The dihydropyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This compound, a derivative of this class, has garnered attention primarily as a crucial precursor in the multi-step synthesis of Apixaban, a potent and selective Factor Xa inhibitor.[1] The presence of a chloro substituent and a nitrophenyl group suggests the potential for a broader range of biological activities beyond its role as a synthetic intermediate. This guide aims to provide a comprehensive theoretical framework for investigating the biological potential of this compound.

Potential Biological Activities and Mechanisms of Action

Based on the structure-activity relationships of analogous compounds, this compound may exhibit several biological activities.

Anticancer Activity

Numerous heterocyclic compounds containing a nitrophenyl group have demonstrated significant cytotoxic effects against various cancer cell lines. The electron-withdrawing nature of the nitro group can contribute to interactions with biological macromolecules, potentially inducing apoptosis or cell cycle arrest.

  • Hypothesized Mechanism: The compound could potentially intercalate with DNA, inhibit key enzymes involved in cancer cell proliferation like topoisomerases, or induce oxidative stress through the reduction of the nitro group within the hypoxic tumor microenvironment.

Antimicrobial Activity

The dihydropyridinone ring system and halogenated aromatic moieties are present in various known antimicrobial agents. The chloro and nitro functionalities on the target molecule could enhance its ability to penetrate microbial cell walls and interfere with essential cellular processes.

  • Hypothesized Mechanism: Potential mechanisms include the inhibition of microbial enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis.

Cardiovascular Activity

Dihydropyridine derivatives are a well-known class of L-type calcium channel blockers used in the treatment of hypertension and angina. While the substitution pattern of this compound differs from classic dihydropyridine drugs, the core scaffold suggests a possibility of interaction with voltage-gated calcium channels.

  • Signaling Pathway:

calcium_channel_blockade Compound 3-Chloro-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one L_type_Ca_Channel L-type Calcium Channel Compound->L_type_Ca_Channel blocks Ca_Influx Ca²⁺ Influx (decreased) L_type_Ca_Channel->Ca_Influx mediates Smooth_Muscle Vascular Smooth Muscle Cell Ca_Influx->Smooth_Muscle Contraction Contraction (decreased) Smooth_Muscle->Contraction Vasodilation Vasodilation Contraction->Vasodilation

Caption: Hypothetical mechanism of calcium channel blockade.

Given its role as a direct precursor to Apixaban, it is plausible that this compound possesses some, albeit likely weaker, inhibitory activity against Factor Xa, a critical enzyme in the coagulation cascade.

  • Signaling Pathway:

factor_xa_inhibition Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin catalyzes Fibrinogen Fibrinogen Thrombin->Fibrinogen converts Factor_Xa Factor Xa Factor_Xa->Prothrombin activates Compound 3-Chloro-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one Compound->Factor_Xa inhibits Fibrin Fibrin (Clot) Fibrinogen->Fibrin

Caption: Potential mechanism of Factor Xa inhibition.

Quantitative Data Summary (Illustrative)

The following tables present hypothetical quantitative data to serve as a template for future experimental evaluation.

Table 1: Hypothetical Anticancer Activity

Cell LineCompound Concentration (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
MCF-7 192.5 ± 4.125.3
1068.2 ± 3.5
2549.1 ± 2.8
5031.7 ± 3.2
10015.4 ± 2.1
HeLa 195.3 ± 3.838.9
1075.1 ± 4.0
2558.6 ± 3.1
5042.3 ± 2.9
10022.8 ± 2.5

Table 2: Hypothetical Antimicrobial Activity

Microbial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus (ATCC 29213)64
Escherichia coli (ATCC 25922)128
Candida albicans (ATCC 90028)>256

Table 3: Hypothetical Cardiovascular Activity

AssayEndpointValue
L-type Calcium Channel BlockadeIC₅₀ (µM)15.7
Factor Xa InhibitionIC₅₀ (µM)>50

Detailed Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol describes the determination of the cytotoxic effects of the compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

mtt_assay_workflow Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h (37°C, 5% CO₂) Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of the compound Incubate_24h->Add_Compound Incubate_48h Incubate for 48h (37°C, 5% CO₂) Add_Compound->Incubate_48h Add_MTT Add MTT solution to each well Incubate_48h->Add_MTT Incubate_4h Incubate for 4h (37°C, 5% CO₂) Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Calculate % viability and IC₅₀ Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for MTT-based cytotoxicity assay.

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth

  • This compound

  • 96-well microtiter plates

  • Spectrophotometer

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in the broth in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Calcium Channel Blocking Activity: Whole-Cell Patch-Clamp Assay

This protocol measures the effect of the compound on L-type calcium channels in a suitable cell line (e.g., HEK293 cells expressing the channel).

  • HEK293 cells stably expressing L-type calcium channels

  • External and internal patch-clamp solutions

  • This compound

  • Patch-clamp rig with amplifier and data acquisition system

  • Cell Preparation: Culture cells on coverslips suitable for patch-clamp recording.

  • Recording: Obtain a whole-cell patch-clamp configuration.

  • Current Measurement: Apply a voltage protocol to elicit L-type calcium currents and record the baseline current.

  • Compound Application: Perfuse the cell with the external solution containing the test compound at various concentrations.

  • Data Analysis: Measure the peak inward current at each concentration and calculate the percentage of inhibition to determine the IC₅₀.

Factor Xa Inhibition Assay: Chromogenic Substrate Method

This protocol assesses the inhibitory activity of the compound against human Factor Xa.

  • Human Factor Xa

  • Chromogenic Factor Xa substrate

  • Assay buffer (e.g., Tris-HCl)

  • This compound

  • 96-well plates

  • Microplate reader

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and human Factor Xa. Incubate for a short period.

  • Substrate Addition: Add the chromogenic substrate to initiate the reaction.

  • Absorbance Measurement: Monitor the change in absorbance at 405 nm over time.

  • Data Analysis: Calculate the rate of substrate cleavage for each compound concentration and determine the IC₅₀ value for Factor Xa inhibition.

Conclusion

While this compound is primarily utilized as a synthetic intermediate, its structural features suggest a latent potential for diverse biological activities, including anticancer, antimicrobial, and cardiovascular effects. The lack of published data on its biological profile presents a significant opportunity for further investigation. The experimental protocols and theoretical frameworks provided in this guide offer a structured approach for researchers to systematically evaluate the pharmacological properties of this compound and its analogs. Such studies could unveil novel therapeutic applications for this readily accessible chemical entity, expanding its utility beyond its current role in the synthesis of Apixaban. Further research is warranted to validate these hypothetical activities and to elucidate the precise mechanisms of action.

References

Navigating the Therapeutic Potential of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While direct experimental data for 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is not publicly available, its core chemical structure, the dihydropyridinone scaffold, is a well-established pharmacophore with a diverse range of biological activities. This guide provides a comprehensive overview of the potential therapeutic targets for this compound class, drawing on extensive research into structurally related molecules. The primary therapeutic areas identified include oncology, cardiovascular diseases, and inflammatory conditions. Key molecular targets for dihydropyridinone derivatives include Rho-associated coiled-coil containing protein kinase 1 (ROCK1), tubulin, and L-type calcium channels. This document summarizes the available quantitative data, details relevant experimental protocols for target identification and validation, and provides visual representations of key signaling pathways to guide future research and drug development efforts for this promising class of compounds.

Potential Therapeutic Targets

The dihydropyridinone nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological effects. Based on the activities of analogous compounds, the following are potential therapeutic targets for this compound.

Anticancer Activity

Dihydropyrimidinone derivatives have shown significant potential as anticancer agents through various mechanisms of action.

  • Tubulin Polymerization Inhibition: Several dihydropyrimidinone analogs act as microtubule-destabilizing agents by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

  • Lactate Dehydrogenase (LDH) Inhibition: LDH is a key enzyme in the metabolic pathway of cancer cells, which rely on aerobic glycolysis (the Warburg effect). Inhibition of LDH can disrupt the energy supply of tumor cells, leading to cell death.

Cardiovascular Effects

The dihydropyridinone scaffold is structurally similar to 1,4-dihydropyridines, a well-known class of L-type calcium channel blockers used in the treatment of hypertension and angina. [1]

  • Calcium Channel Blockade: By blocking the influx of calcium into vascular smooth muscle cells and cardiac myocytes, these compounds can induce vasodilation and reduce heart rate and contractility, thereby lowering blood pressure. [2][3][4]* ROCK Inhibition: Rho-associated kinase (ROCK) is a serine/threonine kinase that plays a crucial role in cardiovascular function, including the regulation of smooth muscle contraction, cell adhesion, and motility. [5]Inhibition of ROCK1 is a promising therapeutic strategy for cardiovascular diseases such as hypertension and stroke. [5][6]

Quantitative Data on Dihydropyridinone Derivatives

The following table summarizes the reported biological activities of various dihydropyridinone derivatives against their respective targets. This data provides a quantitative basis for understanding the potential potency of this class of compounds.

Compound ClassTargetAssayIC50/EC50Cell Line/SystemReference
Dihydropyrimidinone DerivativesAnticancerCytotoxicity AssayIC50: 3.60 µM (for derivative D2)A549 (Lung Carcinoma)[7]
Dihydropyrimidinone DerivativesAnticancerCytotoxicity AssayIC50: 9.72 ± 0.29 µM (for derivative 1d)U87 (Glioblastoma)[8]
Dihydropyrimidinone DerivativesAnticancerCytotoxicity AssayIC50: 6.36 ± 0.73 µM (for derivative 3d)U251 (Glioblastoma)[8]
Dihydropyrimidinone DerivativesAnticancerCytotoxicity AssayIC50: 2.15 µM (for derivative 4f)MCF-7 (Breast Cancer)[9]
Dihydropyrimidinone InhibitorsROCK1Kinase AssayIC50: 100 nM (for GSK180736A)Recombinant Human ROCK1[6]
Dihydropyrimidine InhibitorsROCK1Kinase AssayIC50: 0.27 µM (for analog 4a)Recombinant ROCK1[6]
Dihydropyrimidine InhibitorsROCK1Kinase AssayIC50: 0.17 µM (for analog 4b)Recombinant ROCK1[6]
1,3-Benzodioxole DerivativesLDHAEnzyme Activity AssayIC50: 13.63 µM (for compound 2)Recombinant Human LDHA[10]
Kinase InhibitorsTubulin PolymerizationPhenotypic AssayIC50: 58 nM (for Colchicine)CRISPR-edited cell line[11]

Experimental Protocols

To investigate the potential therapeutic targets of this compound, a systematic approach involving target identification and validation is necessary. Below are detailed methodologies for key experiments.

General Target Identification Protocols

a) Affinity Chromatography-Based Target Identification

This technique is used to isolate and identify proteins that bind to a small molecule of interest. [12][13][14]

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker arm with a reactive group (e.g., an amine or a carboxyl group) for immobilization, and a photo-affinity label if desired for covalent cross-linking.

  • Immobilization: Covalently attach the synthesized probe to a solid support matrix (e.g., agarose beads).

  • Cell Lysate Preparation: Prepare a protein extract from a relevant cell line or tissue.

  • Affinity Purification: Incubate the cell lysate with the immobilized probe. Proteins that bind to the probe will be retained on the beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

b) Proteomics-Based Target Identification

Chemical proteomics can identify compound targets within a complex biological system. [15][16][17][18][19]

  • Cell Treatment: Treat the target cells with the test compound.

  • Protein Extraction and Digestion: Extract proteins from treated and untreated cells and digest them into peptides.

  • Mass Spectrometry: Analyze the peptide mixtures using high-resolution mass spectrometry to identify and quantify changes in protein expression or post-translational modifications upon compound treatment.

  • Data Analysis: Use bioinformatics tools to identify proteins that are significantly altered by the compound, suggesting they may be direct or indirect targets.

Specific Target Validation Assays

a) Tubulin Polymerization Assay

This assay determines if a compound inhibits the polymerization of tubulin into microtubules. [20][21][22][23]

  • Reaction Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer containing GTP.

  • Compound Addition: Add the test compound at various concentrations. Include positive (e.g., colchicine) and negative (e.g., DMSO) controls.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Measurement: Monitor the change in absorbance at 340 nm over time using a plate reader. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot the rate of polymerization against the compound concentration to determine the IC50 value.

b) Lactate Dehydrogenase (LDH) Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of LDH. [10][24][25][26][27]

  • Reaction Mixture: Prepare a reaction mixture containing NADH, pyruvate, and purified LDH enzyme in a suitable buffer.

  • Compound Incubation: Add the test compound at various concentrations to the reaction mixture and incubate.

  • Reaction Initiation: Initiate the enzymatic reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.

  • Data Analysis: Calculate the rate of NADH oxidation and determine the IC50 of the compound for LDH inhibition.

c) In Vitro Calcium Channel Blocking Assay

This assay assesses the ability of a compound to block calcium influx through L-type calcium channels in smooth muscle. [1][2][3][4]

  • Tissue Preparation: Isolate a strip of rabbit aorta or other suitable smooth muscle tissue.

  • Contraction Induction: Induce contraction of the tissue by adding a high concentration of potassium chloride (KCl), which depolarizes the cell membrane and opens voltage-gated calcium channels.

  • Compound Addition: Add the test compound at various concentrations to the tissue bath.

  • Measurement of Relaxation: Measure the relaxation of the contracted tissue in response to the compound.

  • Data Analysis: Plot the percentage of relaxation against the compound concentration to determine the IC50 value.

Signaling Pathways and Workflows

Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of potential therapeutics. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

cluster_0 General Target Identification Workflow start Start: Bioactive Compound (this compound) probe_synthesis Probe Synthesis start->probe_synthesis immobilization Immobilization on Solid Support probe_synthesis->immobilization affinity_purification Affinity Purification immobilization->affinity_purification cell_lysate Cell Lysate Preparation cell_lysate->affinity_purification elution Elution of Bound Proteins affinity_purification->elution mass_spec Mass Spectrometry (LC-MS/MS) elution->mass_spec protein_id Protein Identification mass_spec->protein_id target_validation Target Validation protein_id->target_validation

Caption: A generalized workflow for identifying the protein targets of a bioactive small molecule using affinity chromatography.

cluster_1 ROCK Signaling Pathway in Smooth Muscle Contraction Agonist Agonist (e.g., Angiotensin II) GPCR GPCR Agonist->GPCR RhoA_GDP RhoA-GDP GPCR->RhoA_GDP Activates RhoA_GTP RhoA-GTP RhoA_GDP->RhoA_GTP GTP Exchange ROCK ROCK RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC_P Phosphorylated MLC MLCP->MLC_P Dephosphorylates MLC Myosin Light Chain (MLC) MLC->MLC_P Phosphorylated by Myosin Light Chain Kinase Contraction Smooth Muscle Contraction MLC_P->Contraction Dihydropyridinone Dihydropyridinone Inhibitor Dihydropyridinone->ROCK Inhibits

Caption: The role of the ROCK signaling pathway in smooth muscle contraction and its inhibition by dihydropyridinone derivatives.

cluster_2 Mechanism of Tubulin Polymerization Inhibition Tubulin_dimers α/β-Tubulin Dimers Microtubule Microtubule Polymerization Tubulin_dimers->Microtubule Dynamic_instability Dynamic Instability Microtubule->Dynamic_instability Cell_cycle_arrest G2/M Phase Cell Cycle Arrest Mitotic_spindle Proper Mitotic Spindle Formation Dynamic_instability->Mitotic_spindle Cell_division Normal Cell Division Mitotic_spindle->Cell_division Dihydropyridinone Dihydropyridinone Inhibitor Dihydropyridinone->Tubulin_dimers Binds to Dihydropyridinone->Microtubule Inhibits Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis

Caption: The mechanism by which dihydropyridinone-based tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

Conclusion and Future Directions

The dihydropyridinone scaffold represents a versatile platform for the development of novel therapeutics. While this compound remains an uncharacterized compound, the extensive research on structurally related molecules strongly suggests its potential to interact with key therapeutic targets in oncology and cardiovascular disease. Future research should focus on the synthesis and in vitro screening of this specific compound against a panel of relevant targets, including tubulin, lactate dehydrogenase, ROCK, and L-type calcium channels. The experimental protocols and workflows outlined in this guide provide a robust framework for these initial investigations. Positive results from these studies would warrant further preclinical development, including in vivo efficacy and safety studies, to fully elucidate the therapeutic potential of this promising molecule.

References

An In-depth Technical Guide to 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one: A Key Intermediate in Apixaban Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is a crucial chemical intermediate in the synthesis of Apixaban, a widely used anticoagulant.[1][2][3] Apixaban, marketed under the brand name Eliquis, is a direct factor Xa inhibitor prescribed to reduce the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation, and for the prevention and treatment of deep vein thrombosis and pulmonary embolism.[3] The synthesis of Apixaban involves a multi-step process, and the efficient and pure preparation of its intermediates, such as this compound, is of significant interest to the pharmaceutical industry. This technical guide provides a comprehensive review of the available literature on this key intermediate, focusing on its synthesis, chemical properties, and its role in the broader context of Apixaban production.

Chemical Properties and Data

While detailed spectroscopic data is not widely published in peer-reviewed journals, information from commercial suppliers and patent literature provides some key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₁₁H₉ClN₂O₃[4][5]
Molecular Weight 252.65 g/mol [4][5]
Appearance Solid[4]
Boiling Point 412.167 °C[4]
Density 1.45 g/mL[4]
CAS Number 536760-29-9[5]
Purity (typical) 98.5-100%[4]
Storage Room temperature, dry[4]
Infrared Spectrum Conforms to Structure[4]
NMR Conforms to Structure[4]

Synthesis

The synthesis of this compound is primarily detailed within the patent literature for the production of Apixaban. A common synthetic route starts from p-nitroaniline and involves the formation of a piperidin-2-one ring, followed by chlorination.

Experimental Workflow for the Synthesis of Apixaban Intermediates

The following diagram illustrates a plausible synthetic pathway leading to a key precursor of Apixaban, which involves intermediates structurally related to this compound.

Synthesis_Workflow p_nitroaniline p-Nitroaniline intermediate1 5-Chloro-N-(4-nitrophenyl)pentanamide p_nitroaniline->intermediate1 5-Chlorovaleryl chloride, Base intermediate2 1-(4-Nitrophenyl)piperidin-2-one intermediate1->intermediate2 Intramolecular cyclization intermediate3 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one intermediate2->intermediate3 PCl5 target 3-Chloro-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one intermediate3->target Elimination apixaban_precursor Apixaban Precursor target->apixaban_precursor Further Reaction Steps

Caption: Generalized synthetic workflow for Apixaban intermediates.

Detailed Methodologies

While a precise, step-by-step protocol for the synthesis of this compound is not explicitly detailed in a single public source, a likely procedure can be inferred from patents describing the synthesis of Apixaban and its intermediates.[6][7] The following protocol is a composite representation based on these sources.

Step 1: Synthesis of 1-(4-Nitrophenyl)piperidin-2-one

This initial step involves the reaction of p-nitroaniline with 5-chlorovaleryl chloride to form an amide, which then undergoes intramolecular cyclization to yield the piperidin-2-one ring.[7]

Step 2: Dichlorination of 1-(4-Nitrophenyl)piperidin-2-one

The piperidin-2-one intermediate is then chlorinated at the 3-position. A common chlorinating agent for this transformation is phosphorus pentachloride (PCl₅).[7] The reaction is typically carried out in an inert solvent.

Step 3: Elimination to form this compound

The final step to obtain the target compound involves the elimination of one of the chlorine atoms and a proton to form a double bond within the ring. This elimination is often facilitated by a base.

Role in Apixaban Synthesis

This compound is a key building block in the construction of the core structure of Apixaban. The subsequent steps in the synthesis typically involve the reaction of this intermediate with other complex molecules to build the pyrazolo[3,4-c]pyridine-3-carboxamide moiety of Apixaban.

Logical Relationship in Apixaban Synthesis

The following diagram outlines the logical progression from the key intermediate to the final active pharmaceutical ingredient, Apixaban.

Logical_Relationship start Starting Materials (e.g., p-Nitroaniline) intermediate 3-Chloro-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one start->intermediate Initial Synthesis final_steps Multi-step Conversion (Cyclization, Amidation, etc.) intermediate->final_steps Key Intermediate end Apixaban (API) final_steps->end Final Product

Caption: Logical flow from starting materials to Apixaban.

Biological Activity

There is a significant lack of publicly available information regarding the specific biological activity of this compound itself. Its primary role and the focus of research have been as a synthetic intermediate. While some general statements about the potential for antimicrobial or anticancer properties of dihydropyridine derivatives exist, no specific studies or quantitative data for this particular compound have been found. The biological activity of interest lies in the final product, Apixaban, which is a potent and selective inhibitor of Factor Xa in the coagulation cascade.[3][8]

Conclusion

This compound is a vital, non-natural chemical intermediate whose significance is intrinsically linked to the production of the blockbuster anticoagulant, Apixaban. While detailed, publicly accessible experimental protocols and comprehensive characterization data remain somewhat elusive and are primarily contained within patent literature, its synthetic pathway is generally understood to proceed from readily available starting materials like p-nitroaniline. For researchers and professionals in drug development and manufacturing, a thorough understanding of the synthesis and properties of this key intermediate is essential for optimizing the production of Apixaban and for the potential development of novel related compounds. Future work in this area could focus on the public dissemination of more detailed synthetic procedures and the exploration of any potential intrinsic biological activities of this and other Apixaban precursors.

References

An In-depth Technical Guide to 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one: Synthesis, Properties, and Pharmaceutical Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, a key chemical intermediate in the synthesis of the blockbuster anticoagulant, Apixaban. This document details its chemical and physical properties, outlines a representative synthetic protocol, and discusses its known applications and potential, though largely unexplored, biological activities. The information is presented to support researchers and professionals in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound (CAS No: 536760-29-9) is a heterocyclic compound that has gained significant attention in the pharmaceutical industry.[1] Its primary importance lies in its role as a crucial building block in the multi-step synthesis of Apixaban, a potent, orally bioavailable, and selective inhibitor of coagulation Factor Xa.[2] Apixaban is widely used for the prevention and treatment of thromboembolic diseases.[3] Understanding the synthesis and properties of this intermediate is therefore of great interest for process optimization and the discovery of new synthetic routes. While its role as a synthetic precursor is well-established, its own biological activities and potential pharmacological applications remain an area of limited public research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, characterization, and use in synthetic chemistry.

PropertyValueSource(s)
Molecular Formula C₁₁H₉ClN₂O₃[4]
Molecular Weight 252.65 g/mol [4]
CAS Number 536760-29-9[4]
IUPAC Name This compound[4]
Appearance Pale yellow solid[5]
Boiling Point 412.167 °C (Predicted)[5]
Density 1.45 g/mL (Predicted)[5]
Solubility Limited solubility in water; soluble in organic solvents like ethanol, DMSO, and DMF.[No specific citation available]
Storage Store in a cool, dry place.[2]

Synthesis and Discovery

The discovery of this compound is intrinsically linked to the development of Apixaban. It emerged from the extensive medicinal chemistry efforts to identify and optimize potent Factor Xa inhibitors. While a specific "discovery" paper for this intermediate is not readily identifiable, its synthesis is described in the patent literature concerning the preparation of Apixaban and its analogues.

Representative Synthetic Protocol

Reaction Scheme:

G cluster_0 Step 1: Formation of Dihydropyridinone Ring cluster_1 Step 2: Chlorination p_nitroaniline p-Nitroaniline intermediate_1 N-(4-nitrophenyl)glutarimide p_nitroaniline->intermediate_1 Heat glutaric_anhydride Glutaric Anhydride glutaric_anhydride->intermediate_1 intermediate_1_2 N-(4-nitrophenyl)glutarimide target_compound 3-Chloro-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one intermediate_1_2->target_compound Heat PCl5 PCl5 PCl5->target_compound G start 3-Chloro-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one intermediate 3-Morpholino-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one start->intermediate Morpholine reduced_intermediate 3-Morpholino-1-(4-aminophenyl)- 5,6-dihydropyridin-2(1H)-one intermediate->reduced_intermediate Reduction (e.g., Fe/HCl) apixaban Apixaban reduced_intermediate->apixaban Multi-step elaboration

References

In-depth Technical Guide on the Safety and Handling of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The information provided is synthesized from available safety data sheets and chemical databases. It is crucial to consult the original Safety Data Sheet (SDS) provided by the supplier before handling this compound and to conduct a thorough risk assessment for any specific experimental protocol. The toxicological properties of this compound have not been fully investigated.[1]

Introduction

3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is a chemical intermediate utilized in organic synthesis, particularly in the preparation of pharmaceutical compounds such as Apixaban intermediates and impurities.[2][3] Its molecular structure, featuring a nitro group and a chloro substituent, makes it a versatile building block in medicinal chemistry.[2] This guide provides a comprehensive overview of the available safety and handling information for this compound.

Hazard Identification and Classification

There is conflicting information regarding the GHS classification of this compound. While some sources report it as not meeting GHS hazard criteria, a safety data sheet for a structurally similar compound, 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, indicates potential hazards.[1][4] Given the structural similarities and the lack of comprehensive toxicological data for the title compound, a cautious approach is warranted, assuming it may present similar hazards.

Table 1: GHS Classification (Based on a Structurally Similar Compound)

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Source: Angene Chemical Safety Data Sheet for a related compound.[1]

Signal Word: Warning[1]

Hazard Pictogram:

alt text

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Physical and Chemical Properties

A summary of the available physical and chemical properties for this compound is provided below.

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₁₁H₉ClN₂O₃[2][3][4][5]
Molecular Weight 252.65 g/mol [2][4][5]
CAS Number 536760-29-9[3][4][5]
Appearance Solid[2]
Boiling Point 412.2 ± 45.0 °C (Predicted)[2][3]
Density 1.45 g/mL[2]
Purity 98.5-100%[2]

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.

Table 3: Handling and Storage Guidelines

GuidelineRecommendations
Safe Handling - Work in a well-ventilated area or under a chemical fume hood.[1][6][7] - Avoid contact with skin and eyes.[1] - Avoid inhalation of dust or aerosols.[1][6] - Do not eat, drink, or smoke when using this product.[6][8] - Wash hands thoroughly after handling.[6][9]
Storage - Keep container tightly closed in a dry, cool, and well-ventilated place.[6][10] - Recommended storage at 2-8°C in a refrigerator.[3][5] Another source suggests -10°C.[1] - Store away from incompatible materials such as strong bases.[9]

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment (PPE) are critical for preventing exposure.

Table 4: Exposure Controls and Personal Protective Equipment (PPE)

ControlSpecifications
Engineering Controls - Use in a well-ventilated area.[1] - Provide appropriate exhaust ventilation where dust is formed.[1] - Ensure access to a safety shower and eyewash station.[6]
Eye/Face Protection - Wear safety glasses with side-shields or chemical goggles.[1][11] - A face shield may be necessary where there is a risk of splashing.[11]
Skin Protection - Wear protective gloves (e.g., disposable nitrile gloves for short-term protection).[1][11] - Wear a lab coat or other protective clothing to prevent skin contact.[11]
Respiratory Protection - If ventilation is inadequate, use a suitable respirator.[6]
Hygiene Measures - Handle in accordance with good industrial hygiene and safety practices.[1] - Wash hands before breaks and at the end of the workday.[1]

First Aid Measures

In case of exposure, immediate and appropriate first aid is crucial.

Table 5: First Aid Procedures

Exposure RouteFirst Aid Protocol
Inhalation - Move the person to fresh air.[1][12] - If not breathing, give artificial respiration.[1][9] - Consult a physician.[1]
Skin Contact - Immediately wash off with soap and plenty of water.[1][12] - Remove contaminated clothing.[12] - Consult a physician if irritation persists.[1]
Eye Contact - Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[1][9][12] - Remove contact lenses, if present and easy to do. Continue rinsing.[1] - Consult a physician.[1]
Ingestion - Do NOT induce vomiting.[10] - Rinse mouth with water.[1] - Never give anything by mouth to an unconscious person.[1] - Consult a physician.[1]

Fire-Fighting and Accidental Release Measures

Table 6: Fire-Fighting and Accidental Release Procedures

ProcedureRecommendations
Suitable Extinguishing Media - Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
Specific Hazards - Combustion may produce hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[9]
Fire-Fighter Protection - Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[1][9]
Accidental Release - Use personal protective equipment.[1] - Ensure adequate ventilation.[1] - Avoid dust formation.[1] - Sweep up and shovel the material. Do not create dust.[1] - Keep in suitable, closed containers for disposal.[1] - Prevent product from entering drains.[1]

Stability and Reactivity

Table 7: Stability and Reactivity Profile

ParameterInformation
Reactivity - No specific data available. Aromatic nitro compounds can be strong oxidizing agents and may react vigorously with reducing agents.[13]
Chemical Stability - Stable under recommended storage conditions.[14]
Hazardous Reactions - No data available.
Conditions to Avoid - No specific conditions to avoid are listed, but it is prudent to avoid heat, flames, and sparks.[8][10]
Incompatible Materials - Strong bases.[9]
Hazardous Decomposition Products - Under fire conditions: Nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen chloride gas.[9]

Toxicological and Ecological Information

Toxicological Information: The toxicological properties of this compound have not been thoroughly investigated.[1] No quantitative data such as LD50 or LC50 values are available in the searched literature. Based on the classification of a similar compound, it may cause skin, eye, and respiratory irritation.[1] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, or NTP.[1]

Ecological Information: No specific ecological data is available. It is recommended to prevent the product from entering drains or water courses.[1][6]

Disposal Considerations

Dispose of this material through a licensed professional waste disposal service.[1] Contaminated packaging should be disposed of as unused product.[1] Follow all federal, state, and local environmental regulations.

Transport Information

According to available safety data sheets, this substance is not considered hazardous for transport by DOT (US), IMDG, or IATA.[1]

Experimental Protocols and Visualizations

While specific experimental protocols for safety testing were not found, the following diagrams illustrate general safety workflows and concepts relevant to handling this chemical in a research environment.

G Safe Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk Assessment Risk Assessment Review SDS Review SDS Risk Assessment->Review SDS Select PPE Select PPE Review SDS->Select PPE Weighing/Measuring Weighing/Measuring Select PPE->Weighing/Measuring Reaction Setup Reaction Setup Weighing/Measuring->Reaction Setup Work-up/Purification Work-up/Purification Reaction Setup->Work-up/Purification Decontamination Decontamination Work-up/Purification->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal Documentation Documentation Waste Disposal->Documentation

Caption: Workflow for safe chemical handling in a laboratory setting.

G Hierarchy of Chemical Safety Information SDS SDS GHS Labels GHS Labels SDS->GHS Labels informs Internal Lab Protocols Internal Lab Protocols SDS->Internal Lab Protocols guides PPE Selection PPE Selection GHS Labels->PPE Selection dictates minimum Internal Lab Protocols->PPE Selection specifies for task

Caption: Relationship between different sources of chemical safety data.

References

Methodological & Application

Synthesis of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one: An Essential Intermediate for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a detailed protocol for the synthesis of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, a key building block in the development of novel pharmaceutical agents. The described synthetic pathway starts from readily available precursors, 4-nitroaniline and 5-chlorovaleryl chloride, and proceeds through a dichlorinated intermediate. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a comprehensive guide to the preparation and purification of this important compound.

Synthetic Pathway Overview

The synthesis of this compound is accomplished in a three-step sequence as illustrated below. The initial step involves the acylation of 4-nitroaniline with 5-chlorovaleryl chloride followed by an intramolecular cyclization to yield 1-(4-nitrophenyl)piperidin-2-one. This intermediate is then subjected to a chlorination reaction to afford 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one. The final step is a dehydrohalogenation reaction to produce the target compound.

Synthesis_Pathway 4-Nitroaniline 4-Nitroaniline Intermediate_1 1-(4-Nitrophenyl)piperidin-2-one 4-Nitroaniline->Intermediate_1 Base 5-Chlorovaleryl_Chloride 5-Chlorovaleryl_Chloride 5-Chlorovaleryl_Chloride->Intermediate_1 Intermediate_2 3,3-Dichloro-1-(4-nitrophenyl) piperidin-2-one Intermediate_1->Intermediate_2 PCl5 Final_Product 3-Chloro-1-(4-nitrophenyl)-5,6- dihydropyridin-2(1H)-one Intermediate_2->Final_Product Base (e.g., Li2CO3) Dehydrohalogenation

Caption: Synthetic route to this compound.

Experimental Protocols

The following protocols provide detailed procedures for each synthetic step. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 1-(4-Nitrophenyl)piperidin-2-one

This procedure involves the reaction of 4-nitroaniline with 5-chlorovaleryl chloride, followed by in-situ cyclization.

Materials:

  • 4-Nitroaniline

  • 5-Chlorovaleryl chloride

  • Potassium carbonate (anhydrous) or Sodium hydroxide

  • Tetrahydrofuran (THF) or Acetonitrile or Dichloromethane

  • Purified water

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-nitroaniline (1.0 eq) in the chosen solvent (e.g., THF).

  • Add a base such as anhydrous potassium carbonate (1.15 eq) or sodium hydroxide (2.0-10.0 eq).[1][2]

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add 5-chlorovaleryl chloride (1.3-2.3 eq) dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.[1][2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature (20-30 °C) and stir for 2-6 hours.[1][2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up. If THF is used, the solvent can be removed under reduced pressure.[1] The residue is then treated with purified water, and the resulting solid is collected by filtration.[1] If acetonitrile or dichloromethane is used, the reaction is quenched with water and the product is extracted with an organic solvent.[2]

  • The crude product is washed with water and dried under vacuum to yield 1-(4-nitrophenyl)piperidin-2-one.

ParameterValueReference
Precursor 4-Nitroaniline[1][2]
Reagent 5-Chlorovaleryl chloride[1][2]
Base K2CO3 or NaOH[1][2]
Solvent THF, MeCN, or DCM[1][2]
Yield 83-90%[1][2]
Purity >98%[1]
Step 2: Synthesis of 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one

This step involves the chlorination of the lactam intermediate using phosphorus pentachloride.

Materials:

  • 1-(4-Nitrophenyl)piperidin-2-one

  • Phosphorus pentachloride (PCl5)

  • Chlorobenzene or Dichloromethane

  • Ice water

Protocol:

  • In a suitable reactor, dissolve 1-(4-nitrophenyl)piperidin-2-one (1.0 eq) in chlorobenzene or dichloromethane.[1]

  • Cool the solution to 0-5 °C.

  • Carefully add phosphorus pentachloride (2.5-4.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.[1]

  • After the addition, raise the temperature of the reaction mixture to 50-55 °C and stir for 2 hours.[1]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and carefully pour it into ice water to quench the reaction.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one. The crude product can be purified by recrystallization.

ParameterValueReference
Precursor 1-(4-Nitrophenyl)piperidin-2-one[1]
Reagent Phosphorus pentachloride (PCl5)[1]
Solvent Chlorobenzene[1]
Yield ~83%
Purity High (after purification)
Step 3: Synthesis of this compound

This final step involves the dehydrohalogenation of the dichloro-intermediate to form the desired product.

Materials:

  • 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one

  • Lithium carbonate (Li2CO3) or another suitable base

  • An appropriate high-boiling point solvent (e.g., DMF, DMAc)

Protocol:

  • Dissolve 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add a base, such as lithium carbonate.

  • Heat the reaction mixture to promote the elimination of HCl. The exact temperature and reaction time may need to be optimized.

  • Monitor the formation of the product by TLC or HPLC.

  • After completion of the reaction, cool the mixture and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system.

ParameterValueReference
Precursor 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one
Reagent Base (e.g., Lithium Carbonate)
Reaction Type Dehydrohalogenation
Yield Not explicitly reported, requires optimization
Purity Dependent on purification method

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its precursors.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
1-(4-Nitrophenyl)piperidin-2-oneC11H12N2O3220.23133-134Crystalline solid
3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-oneC11H10Cl2N2O3289.11Not specifiedYellow solid
This compoundC11H9ClN2O3252.65Not specifiedSolid

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Workflow cluster_step1 Step 1: Lactam Formation cluster_step2 Step 2: Dichlorination cluster_step3 Step 3: Elimination s1_start Dissolve 4-Nitroaniline & Base s1_add Add 5-Chlorovaleryl Chloride s1_start->s1_add s1_react React at RT s1_add->s1_react s1_workup Workup & Isolation s1_react->s1_workup s1_product 1-(4-Nitrophenyl)piperidin-2-one s1_workup->s1_product s2_start Dissolve Lactam s1_product->s2_start s2_add Add PCl5 s2_start->s2_add s2_react Heat Reaction s2_add->s2_react s2_workup Quench & Extract s2_react->s2_workup s2_product 3,3-Dichloro Intermediate s2_workup->s2_product s3_start Dissolve Dichloro Intermediate s2_product->s3_start s3_add Add Base s3_start->s3_add s3_react Heat Reaction s3_add->s3_react s3_workup Precipitate & Filter s3_react->s3_workup s3_product Final Product s3_workup->s3_product

Caption: General experimental workflow for the synthesis.

References

Application Notes and Protocols: One-Pot Synthesis of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor for the anticoagulant drug Apixaban.[1] Traditional multi-step syntheses of this compound can be time-consuming and may result in lower overall yields. This document outlines a proposed one-pot synthesis strategy designed to improve efficiency by combining multiple reaction steps into a single, streamlined process. The proposed method is a multi-component reaction that leverages the principles of convergent synthesis to construct the target molecule from readily available starting materials.

Proposed One-Pot Synthesis Strategy

The proposed one-pot synthesis involves the condensation of three key components catalyzed by a mild acid. The reaction proceeds through a cascade of transformations, including a Knoevenagel condensation, a Michael addition, and an intramolecular cyclization, to yield the desired this compound.

Reaction Scheme:

  • Component 1: p-Nitroaniline

  • Component 2: A suitable C3-aldehyde synthon with a chloro-substituent (e.g., 2-chloro-3-oxopropanal or a protected equivalent).

  • Component 3: A malonic acid derivative (e.g., Meldrum's acid or diethyl malonate).

  • Catalyst: A weak acid, such as p-toluenesulfonic acid (p-TsOH), is proposed to facilitate the condensation and cyclization steps.

  • Solvent: A high-boiling point, non-protic solvent like toluene or dimethylformamide (DMF) is recommended to facilitate the reaction and removal of water.

Experimental Protocol: Proposed One-Pot Synthesis

This protocol provides a detailed methodology for the proposed one-pot synthesis of this compound.

Materials:

  • p-Nitroaniline

  • 2-Chloro-3-oxopropanal (or its hydrate/acetal)

  • Diethyl malonate

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

  • Round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark apparatus, add p-nitroaniline (1.0 eq.), diethyl malonate (1.2 eq.), and toluene (100 mL).

  • Addition of Reagents: Begin stirring the mixture and add 2-chloro-3-oxopropanal (1.1 eq.) and p-toluenesulfonic acid (0.1 eq.) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acidic catalyst. Subsequently, wash the organic layer with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound as a solid.

Data Presentation

The following table summarizes the key parameters for the proposed one-pot synthesis. The yield is an estimated value for this proposed method and may require optimization.

ParameterValue
Starting Material 1 p-Nitroaniline
Starting Material 2 2-Chloro-3-oxopropanal
Starting Material 3 Diethyl malonate
Catalyst p-Toluenesulfonic acid
Solvent Toluene
Reaction Temperature 110-120 °C (Reflux)
Reaction Time 4-6 hours
Stoichiometry (p-NA:Aldehyde:Ester) 1.0 : 1.1 : 1.2
Catalyst Loading 10 mol%
Proposed Yield 60-70% (Estimated)

Visualizations

Logical Workflow of the Proposed One-Pot Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification p-Nitroaniline p-Nitroaniline Reflux (110-120 °C) Reflux (110-120 °C) p-Nitroaniline->Reflux (110-120 °C) Diethyl malonate Diethyl malonate Diethyl malonate->Reflux (110-120 °C) 2-Chloro-3-oxopropanal 2-Chloro-3-oxopropanal 2-Chloro-3-oxopropanal->Reflux (110-120 °C) p-TsOH p-TsOH p-TsOH->Reflux (110-120 °C) Toluene Toluene Toluene->Reflux (110-120 °C) Cooling Cooling Reflux (110-120 °C)->Cooling Neutralization (NaHCO3) Neutralization (NaHCO3) Cooling->Neutralization (NaHCO3) Washing (Brine) Washing (Brine) Neutralization (NaHCO3)->Washing (Brine) Drying (MgSO4) Drying (MgSO4) Washing (Brine)->Drying (MgSO4) Concentration Concentration Drying (MgSO4)->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Final Product Final Product Column Chromatography->Final Product G Aldehyde 2-Chloro-3-oxopropanal Knoevenagel_Intermediate Knoevenagel Condensation Product Aldehyde->Knoevenagel_Intermediate + Malonate (p-TsOH) Malonate Diethyl malonate Malonate->Knoevenagel_Intermediate pNA p-Nitroaniline Michael_Adduct Michael Addition Product pNA->Michael_Adduct Knoevenagel_Intermediate->Michael_Adduct + p-Nitroaniline Cyclized_Intermediate Intramolecular Cyclization Product Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Final_Product 3-Chloro-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one Cyclized_Intermediate->Final_Product Tautomerization & Decarboxylation

References

Green Chemistry Approach for the Synthesis of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a green chemistry approach to the synthesis of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, a key intermediate in pharmaceutical manufacturing.[1][2] The described methodology emphasizes the use of environmentally benign reagents, solvent-free or greener solvent conditions, and energy-efficient techniques to minimize environmental impact and enhance safety.

The traditional synthesis of related compounds often involves hazardous reagents and solvents. This protocol offers a more sustainable alternative by incorporating principles of green chemistry, such as multicomponent reactions, which improve atom economy and reduce waste.[3][4]

Experimental Protocols

This section details the two-step green synthesis protocol for this compound.

Step 1: Microwave-Assisted, Solvent-Free Synthesis of 1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

This step utilizes a microwave-assisted, solvent-free multicomponent reaction to synthesize the pyridinone backbone. This approach significantly reduces reaction times and eliminates the need for volatile organic solvents.[5][6]

Materials:

  • Glutaric anhydride (1 equivalent)

  • 4-Nitroaniline (1 equivalent)

  • Acetic anhydride (2 equivalents)

  • Anhydrous Sodium Acetate (catalytic amount)

  • Microwave reactor

  • Glass reaction vessel (10 mL) with a magnetic stirrer

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • In a 10 mL microwave reaction vessel, combine glutaric anhydride (1.0 eq), 4-nitroaniline (1.0 eq), acetic anhydride (2.0 eq), and a catalytic amount of anhydrous sodium acetate.

  • Place the vessel in the microwave reactor and subject the mixture to microwave irradiation at 120°C for 10-15 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 20 mL of cold deionized water to the solidified product and stir for 15 minutes.

  • Collect the crude product by vacuum filtration and wash with cold deionized water.

  • Purify the product by recrystallization from ethanol to yield 1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one as a solid.

Step 2: Green Chlorination using N-Chlorosuccinimide (NCS) in an Ionic Liquid

This step employs N-Chlorosuccinimide (NCS) as a safer chlorinating agent compared to traditional reagents like chlorine gas or phosphorus pentachloride.[7] The use of an ionic liquid as the reaction medium offers a recyclable and non-volatile alternative to conventional organic solvents.

Materials:

  • 1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (1 equivalent)

  • N-Chlorosuccinimide (NCS) (1.1 equivalents)

  • 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) (ionic liquid solvent)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (1.0 eq) in the ionic liquid [BMIM]Cl.

  • Add N-Chlorosuccinimide (1.1 eq) to the solution in portions at room temperature while stirring.

  • Heat the reaction mixture to 60°C and stir for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound.

  • The ionic liquid can be recovered, washed with ethyl acetate, dried under vacuum, and reused.

Data Presentation

The following table summarizes the key quantitative data for the proposed green synthesis protocol.

ParameterStep 1: Pyridinone FormationStep 2: Chlorination
Reaction Time 10 - 15 minutes2 - 3 hours
Temperature 120°C60°C
Solvent Solvent-free[BMIM]Cl (Ionic Liquid)
Catalyst Sodium AcetateNone
Yield ~85-90%~80-85%
Atom Economy HighModerate
Purification Method Recrystallization (Ethanol)Column Chromatography

Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow.

Synthetic Pathway Glutaric Anhydride Glutaric Anhydride Intermediate 1-(4-nitrophenyl)-5,6- dihydropyridin-2(1H)-one Glutaric Anhydride->Intermediate Microwave, NaOAc 4-Nitroaniline 4-Nitroaniline 4-Nitroaniline->Intermediate Microwave, NaOAc Acetic Anhydride Acetic Anhydride Acetic Anhydride->Intermediate Microwave, NaOAc NaOAc NaOAc Microwave Microwave Final_Product 3-Chloro-1-(4-nitrophenyl)-5,6- dihydropyridin-2(1H)-one Intermediate->Final_Product NCS, [BMIM]Cl NCS N-Chlorosuccinimide [BMIM]Cl [BMIM]Cl Experimental Workflow cluster_step1 Step 1: Pyridinone Formation cluster_step2 Step 2: Chlorination A Mix Reactants: Glutaric Anhydride, 4-Nitroaniline, Acetic Anhydride, NaOAc B Microwave Irradiation (120°C, 10-15 min) A->B C Work-up: Addition of water, filtration B->C D Purification: Recrystallization from Ethanol C->D E Dissolve Intermediate in [BMIM]Cl D->E Intermediate Product F Add NCS and Heat (60°C, 2-3 hours) E->F G Extraction with Ethyl Acetate F->G H Purification: Column Chromatography G->H I Ionic Liquid Recovery and Reuse G->I

References

Application Notes and Protocols: Synthesis of Apixaban Utilizing 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of Apixaban, a direct factor Xa inhibitor, utilizing the key intermediate 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one. The information compiled from various patented and peer-reviewed sources offers insights into the reaction pathways and experimental conditions.

Introduction

The synthesis of Apixaban often involves the construction of a central pyrazolo[3,4-c]pyridine core. A common and efficient strategy employs this compound as a crucial building block. This intermediate can be utilized in two primary synthetic routes:

  • Direct Cyclization: Reaction of this compound with ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate to directly form the core structure of Apixaban.

  • Morpholine Substitution Followed by Cyclization: Conversion of the chloro-intermediate to a more reactive morpholino derivative, 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, which then undergoes cyclization.

This document outlines the experimental protocols for both approaches, presenting quantitative data in a structured format for clarity and comparison.

Data Presentation

Table 1: Summary of a Key Synthesis Step for an Apixaban Intermediate

IntermediateReactantSolvent(s)Base(s)Catalyst/AdditiveYieldPurityReference(s)
Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylateThis compoundNot specifiedBase presentNot specified~21%N/A[1][2]
3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one3,3-dichloro-1-(4-nitrophenyl)piperidin-2-oneDMF, MorpholineNot applicableNot specified75%N/A[3]
3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one5-chloro-N-(4-(5-morpholino-6-oxo-3,6-dihydropyridin-1(2H)-yl)phenyl)pentanamideNot specifiedNot specifiedNot specified94%N/A[3]

Experimental Protocols

Protocol 1: Direct Cyclization to form the Pyrazolo[3,4-c]pyridine Core

This protocol details the reaction of this compound with ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate.

Materials:

  • This compound

  • Ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate

  • An appropriate base (e.g., triethylamine)

  • A suitable solvent (e.g., ethyl acetate)

Procedure:

  • Suspend this compound and ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate in ethyl acetate in a reaction vessel equipped with a stirrer and thermometer.[4]

  • Add the base (e.g., triethylamine) to the suspension.[4]

  • Heat the reaction mixture to a temperature of 75°C to 80°C.[4]

  • Monitor the reaction progress by a suitable analytical technique such as HPLC.[4]

  • Upon completion, cool the reaction mixture to 25°C to 35°C.[4]

  • Add water and stir for approximately 30 minutes.[4]

  • Filter the resulting solid and wash with ethyl acetate.[4]

  • Dry the product at 60°C to obtain ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate.[4]

Protocol 2: Synthesis of 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

This protocol describes the conversion of a dichloro precursor, derived from 1-(4-nitrophenyl)piperidin-2-one, to the morpholino derivative.

Materials:

  • 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one

  • Dimethylformamide (DMF)

  • Morpholine

  • Water

Procedure:

  • Dissolve the dried 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one in DMF and morpholine.[3]

  • Reflux the reaction mixture for 1 hour.[3]

  • Cool the reaction mixture to 60°C.[3]

  • Add water at the same temperature to precipitate the product.[3]

  • Filter the resulting yellow solid to isolate 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.[3]

Visualizations

Signaling Pathways and Experimental Workflows

Apixaban_Synthesis_Pathway cluster_start Starting Material cluster_intermediate1 Key Intermediate Formation cluster_route1 Route 1: Direct Cyclization cluster_route2 Route 2: Morpholine Substitution cluster_final Final Product p-nitroaniline p-nitroaniline 1-(4-nitrophenyl)piperidin-2-one 1-(4-nitrophenyl)piperidin-2-one p-nitroaniline->1-(4-nitrophenyl)piperidin-2-one Amidation & Cyclization 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one 1-(4-nitrophenyl)piperidin-2-one->3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one Dichlorination (e.g., PCl5) This compound This compound 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one->this compound Elimination Ethyl_1_4_methoxyphenyl_6_4_nitrophenyl_7_oxo_4_5_6_7_tetrahydro_1H_pyrazolo_3_4_c_pyridine_3_carboxylate Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro- 1H-pyrazolo[3,4-c]pyridine-3-carboxylate This compound->Ethyl_1_4_methoxyphenyl_6_4_nitrophenyl_7_oxo_4_5_6_7_tetrahydro_1H_pyrazolo_3_4_c_pyridine_3_carboxylate Reaction with ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one This compound->3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one Substitution with Morpholine Apixaban Apixaban Ethyl_1_4_methoxyphenyl_6_4_nitrophenyl_7_oxo_4_5_6_7_tetrahydro_1H_pyrazolo_3_4_c_pyridine_3_carboxylate->Apixaban Reduction, Cyclization, Amidation Apixaban_precursor_morpholino Further Intermediates 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one->Apixaban_precursor_morpholino Reduction, Amidation, Cyclization Apixaban_precursor_morpholino->Apixaban Further Steps

Caption: Synthetic pathways to Apixaban from p-nitroaniline.

Experimental_Workflow_Direct_Cyclization start Start suspend_reactants Suspend Reactants in Solvent (e.g., Ethyl Acetate) start->suspend_reactants add_base Add Base (e.g., Triethylamine) suspend_reactants->add_base heat_mixture Heat to 75-80°C add_base->heat_mixture monitor_reaction Monitor by HPLC heat_mixture->monitor_reaction cool_down Cool to 25-35°C monitor_reaction->cool_down add_water Add Water and Stir cool_down->add_water filter_solid Filter and Wash Solid add_water->filter_solid dry_product Dry Product at 60°C filter_solid->dry_product end End Product dry_product->end

Caption: Workflow for the direct cyclization protocol.

References

Protocol for Nucleophilic Substitution of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the nucleophilic substitution of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The protocols outlined below are intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to the reaction with a variety of nucleophiles, including nitrogen, oxygen, and sulfur-based reagents.

Introduction

This compound is a versatile building block in medicinal chemistry.[3] The electron-withdrawing nitro group on the phenyl ring activates the dihydropyridinone system, facilitating nucleophilic aromatic substitution (SNAr) at the C3 position. This allows for the introduction of a wide range of functional groups, enabling the synthesis of diverse compound libraries for drug discovery and development. This document details the procedures for substitution reactions with representative nitrogen, oxygen, and sulfur nucleophiles, providing reaction conditions, purification methods, and expected outcomes.

Materials and Methods

General Information

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Flash column chromatography should be performed using silica gel (200-300 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 or 600 MHz spectrometer. Mass spectra (MS) can be obtained using an ESI or APCI source.

Synthesis of Starting Material: this compound

The starting material can be synthesized from 1-(4-nitrophenyl)-2-piperidone and phosphorus pentachloride.[2][4] The reaction involves the chlorination and subsequent elimination to form the desired product.

Experimental Protocols for Nucleophilic Substitution

The following protocols describe the reaction of this compound with a selection of nucleophiles.

Protocol 1: Reaction with Nitrogen Nucleophiles (e.g., Morpholine)

This protocol describes the synthesis of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, a key intermediate in the synthesis of Apixaban.[1][2]

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add morpholine (10 eq), which acts as both the nucleophile and the solvent.

  • Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 2-4 hours.[4]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the mixture to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield the crude product.

  • The crude product can be further purified by recrystallization from ethanol to afford a yellow solid.[5]

Protocol 2: Reaction with Oxygen Nucleophiles (e.g., Sodium Methoxide)

This protocol outlines the synthesis of 3-methoxy-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired product.

Protocol 3: Reaction with Sulfur Nucleophiles (e.g., Thiophenol)

This protocol details the synthesis of 3-(phenylthio)-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).

  • Add thiophenol (1.2 eq) followed by a non-nucleophilic base such as potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.

Data Presentation

The following tables summarize the expected yields and key analytical data for the products of the nucleophilic substitution reactions.

Table 1: Reaction Conditions and Yields for Nucleophilic Substitution

NucleophileProductSolventTemperature (°C)Time (h)Yield (%)
Morpholine3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-oneMorpholine120-1302-485-95[5]
Sodium Methoxide3-Methoxy-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-oneMethanolRoom Temp12-2470-80
Thiophenol3-(Phenylthio)-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-oneDMF80-1004-875-85

*Estimated yields based on similar reactions reported in the literature.

Table 2: Analytical Data for Substituted Products

Product NameMolecular FormulaMolecular Weight ( g/mol )AppearanceM.p. (°C)1H NMR (CDCl3, δ ppm)MS (m/z)
3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-oneC15H17N3O4303.31Yellow Solid158-160[5]8.24 (d, 2H), 7.55 (d, 2H), 5.75 (t, 1H), 3.85 (m, 6H), 2.90 (t, 4H), 2.56 (m, 2H)304.1 [M+H]+
3-Methoxy-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-oneC12H12N2O4248.24Pale Yellow Solid-~8.2 (d, 2H), ~7.6 (d, 2H), ~5.5 (s, 1H), ~3.9 (t, 2H), ~3.7 (s, 3H), ~2.6 (t, 2H)249.1 [M+H]+
3-(Phenylthio)-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-oneC17H14N2O3S342.37Yellowish Solid-~8.2 (d, 2H), ~7.6 (d, 2H), ~7.3-7.1 (m, 5H), ~6.0 (s, 1H), ~3.9 (t, 2H), ~2.7 (t, 2H)343.1 [M+H]+

*Note: 1H NMR data for methoxy and phenylthio derivatives are predicted based on known chemical shifts for similar structures.

Visualized Workflow and Reaction Mechanism

The general workflow for the nucleophilic substitution of this compound is depicted below. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which involves the addition of the nucleophile to the electron-deficient ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the chloride leaving group to restore aromaticity.[3]

G cluster_start Starting Material cluster_nucleophiles Nucleophiles cluster_reaction Nucleophilic Substitution cluster_products Products cluster_purification Work-up & Purification start 3-Chloro-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one reaction Reaction Conditions (Solvent, Temp, Time) start->reaction Add Nucleophile N_nuc Nitrogen Nucleophile (e.g., Morpholine) N_nuc->reaction O_nuc Oxygen Nucleophile (e.g., NaOMe) O_nuc->reaction S_nuc Sulfur Nucleophile (e.g., PhSH, K2CO3) S_nuc->reaction N_prod 3-Amino-substituted product reaction->N_prod With N-Nucleophile O_prod 3-Alkoxy-substituted product reaction->O_prod With O-Nucleophile S_prod 3-Thio-substituted product reaction->S_prod With S-Nucleophile purification Filtration / Extraction Column Chromatography Recrystallization N_prod->purification O_prod->purification S_prod->purification

Caption: Experimental workflow for the nucleophilic substitution.

References

Application of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry. Its chemical structure, featuring a dihydropyridinone core substituted with a chloro and a nitrophenyl group, makes it a valuable scaffold for the synthesis of various biologically active molecules. Primarily, it is recognized as a key intermediate in the industrial synthesis of Apixaban, a potent, orally bioavailable, and selective inhibitor of coagulation Factor Xa. Beyond its role as a synthetic precursor, this compound and its derivatives are being explored for a range of other pharmacological activities, including potential anticancer, antimicrobial, and calcium channel modulating effects.

This document provides detailed application notes and experimental protocols relevant to the use of this compound in a research and drug development setting.

Chemical and Physical Properties

PropertyValue
CAS Number 536760-29-9
Molecular Formula C₁₁H₉ClN₂O₃
Molecular Weight 252.65 g/mol [1][2]
Appearance Solid
Purity Typically ≥97%
Storage Store at 2-8°C in a dry, well-sealed container[3]

Key Applications in Medicinal Chemistry

The primary applications of this compound in medicinal chemistry are centered around its role as a synthetic intermediate and a scaffold for the development of new therapeutic agents.

Intermediate in the Synthesis of Apixaban

The most prominent application of this compound is as a crucial building block in the synthesis of Apixaban.[3] Apixaban is a direct Factor Xa inhibitor used for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation, as well as for the prevention and treatment of deep vein thrombosis and pulmonary embolism. The synthesis of Apixaban from this intermediate typically involves a series of reactions, including nucleophilic substitution of the chloro group.

A generalized synthetic workflow is depicted below:

G A 3-Chloro-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one B Nucleophilic Substitution (e.g., with morpholine) A->B C Reduction of Nitro Group B->C D Amidation & Cyclization C->D E Apixaban D->E

Caption: Synthetic pathway from the title compound to Apixaban.
Potential Anticoagulant Activity

As a precursor to Apixaban, the dihydropyridinone scaffold itself may possess some inherent anticoagulant properties by interacting with coagulation factors like Factor Xa. Researchers can utilize this compound as a starting point for developing novel anticoagulants with potentially different pharmacological profiles.

Anticancer Activity

The nitrophenyl group is a common moiety in various anticancer agents.[4][5][6][7] Derivatives of dihydropyridinone have also been investigated for their cytotoxic effects against various cancer cell lines.[8] Therefore, this compound serves as a lead compound for the synthesis and evaluation of new potential anticancer drugs.

Antimicrobial Activity

Chlorinated heterocyclic compounds have been reported to exhibit a wide range of antimicrobial activities.[9][10][11][12] The presence of both a chlorine atom and a dihydropyridinone core suggests that this compound and its derivatives could be investigated for their efficacy against various bacterial and fungal strains.

Calcium Channel Modulation

Dihydropyridine derivatives are a well-known class of L-type calcium channel blockers used in the treatment of hypertension.[13][14][15][16][17] The structural similarity of this compound to this class of drugs suggests its potential to be explored for cardiovascular applications.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the medicinal chemistry applications of this compound.

Protocol 1: Synthesis of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (An Apixaban Intermediate)

This protocol describes a nucleophilic substitution reaction, a common step in the synthesis of Apixaban from the title compound.

Materials:

  • This compound

  • Morpholine

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Base (e.g., Potassium carbonate - K₂CO₃)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask.

  • Add morpholine (1.2 equivalents) and potassium carbonate (2 equivalents) to the solution.

  • Heat the reaction mixture to 80-100°C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to obtain the desired product.

  • Characterize the final product using NMR and Mass Spectrometry.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve Reactant in DMF B Add Morpholine and K₂CO₃ A->B C Heat and Stir (80-100°C, 4-6h) B->C D Monitor by TLC C->D E Quench with Ice Water D->E F Extract with Ethyl Acetate E->F G Wash, Dry, Concentrate F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I

Caption: Workflow for the synthesis of a key Apixaban intermediate.
Protocol 2: In Vitro Factor Xa (FXa) Inhibition Assay

This chromogenic assay is used to determine the anticoagulant activity of the compound by measuring its ability to inhibit Factor Xa.

Materials:

  • This compound (dissolved in DMSO)

  • Human Factor Xa

  • Chromogenic FXa substrate (e.g., S-2222)

  • Tris-HCl buffer (pH 7.4) containing NaCl and CaCl₂

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in Tris-HCl buffer.

  • In a 96-well plate, add the test compound dilutions, human Factor Xa, and buffer.

  • Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

  • Add the chromogenic FXa substrate to each well to start the reaction.

  • Measure the absorbance at 405 nm every minute for 10-15 minutes using a microplate reader.

  • The rate of substrate hydrolysis is proportional to the residual FXa activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

Data Presentation:

CompoundConcentration (µM)% Inhibition of FXaIC₅₀ (µM)
Test Compound0.1
1
10
50
100
Apixaban (Control)0.01
0.1
1
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic (cell-killing) potential of the compound against cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • This compound (dissolved in DMSO)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for another 4 hours. Living cells with active mitochondria will convert the yellow MTT into a purple formazan product.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Data Presentation:

CompoundCell LineIC₅₀ (µM)
Test CompoundHeLa
MCF-7
A549
Doxorubicin (Control)HeLa
MCF-7
A549
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • This compound (dissolved in DMSO)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplate

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the microbial strain.

  • In a 96-well plate, prepare serial two-fold dilutions of the test compound in the broth medium.

  • Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Test Compound
Ciprofloxacin (Control)N/A
Fluconazole (Control)N/AN/A
Protocol 5: In Vitro Calcium Channel Blocking Activity Assay

This assay evaluates the compound's ability to block L-type calcium channels in a smooth muscle cell line.

Materials:

  • Vascular smooth muscle cell line (e.g., A7r5)

  • This compound (dissolved in DMSO)

  • Fluo-4 AM calcium indicator dye

  • High potassium (e.g., 60 mM KCl) solution to induce depolarization

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence plate reader

Procedure:

  • Culture the A7r5 cells in a 96-well black-walled, clear-bottom plate.

  • Load the cells with Fluo-4 AM dye according to the manufacturer's protocol.

  • Wash the cells with HBSS.

  • Add different concentrations of the test compound to the wells and incubate for 15-30 minutes.

  • Measure the baseline fluorescence.

  • Add the high potassium solution to all wells to stimulate calcium influx through L-type calcium channels.

  • Immediately measure the change in fluorescence intensity over time.

  • The inhibition of the calcium influx by the test compound is determined by the reduction in the fluorescence signal compared to the control (no compound).

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Data Presentation:

CompoundConcentration (µM)% Inhibition of Ca²⁺ InfluxIC₅₀ (µM)
Test Compound0.1
1
10
50
100
Nifedipine (Control)0.01
0.1
1

Signaling Pathway Visualization

The primary established mechanism of action for the final product, Apixaban, is the direct inhibition of Factor Xa in the coagulation cascade. This prevents the conversion of prothrombin to thrombin, thereby reducing fibrin clot formation.

G cluster_0 Coagulation Cascade Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin FXa Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin FXa Factor Xa Apixaban Apixaban Apixaban->FXa

Caption: Mechanism of action of Apixaban, the final product.

Conclusion

This compound is a compound of significant interest in medicinal chemistry, primarily due to its role as a key intermediate in the synthesis of the blockbuster anticoagulant, Apixaban. Furthermore, its structural features suggest potential for development into novel therapeutic agents with anticancer, antimicrobial, and calcium channel modulating activities. The protocols and application notes provided herein offer a comprehensive guide for researchers to explore the full potential of this versatile molecule in drug discovery and development programs. Further investigation into the specific biological activities and mechanisms of action of this compound and its derivatives is warranted.

References

Application Notes and Protocols for Studying the Antimicrobial Effects of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental setup to investigate the antimicrobial properties of the novel synthetic compound, 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one. The protocols detailed below are based on established methodologies for antimicrobial susceptibility testing.

Introduction

The rising threat of antimicrobial resistance necessitates the discovery and development of new antimicrobial agents. Pyridinone derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial effects. This document outlines the experimental procedures to evaluate the in vitro antimicrobial activity of this compound. The primary objectives of these protocols are to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compound against a panel of pathogenic microorganisms.

Materials and Reagents

Test Compound:

  • This compound (purity ≥ 95%)

  • Dimethyl sulfoxide (DMSO, sterile) for stock solution preparation

Microbial Strains (suggested panel):

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungal (yeast): Candida albicans (e.g., ATCC 90028)

Growth Media:

  • Mueller-Hinton Broth (MHB) for bacteria

  • Mueller-Hinton Agar (MHA) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS for fungi

  • Sabouraud Dextrose Agar (SDA) for fungi

Other Reagents and Consumables:

  • Sterile 96-well microtiter plates

  • Sterile test tubes

  • Pipettes and sterile tips

  • Spectrophotometer

  • Incubator

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (vehicle, e.g., DMSO)

  • 0.5 McFarland turbidity standard

  • Sterile saline solution (0.85% NaCl)

Experimental Protocols

Preparation of Stock Solutions
  • Prepare a stock solution of this compound at a concentration of 10 mg/mL in sterile DMSO.

  • Ensure complete dissolution of the compound. This stock solution will be used for serial dilutions.

  • Prepare stock solutions of positive control antibiotics in their recommended solvents.

Preparation of Microbial Inoculum
  • From a fresh 18-24 hour culture plate, select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies into a tube containing 4-5 mL of sterile saline.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL.[1]

  • For use in the broth microdilution assay, dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[1][2]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3] The broth microdilution method is a standard procedure for determining MIC values.[2][3][4]

Protocol:

  • Dispense 100 µL of sterile MHB (for bacteria) or RPMI-1640 (for fungi) into each well of a 96-well microtiter plate.

  • Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • This will create a range of decreasing concentrations of the test compound.

  • Prepare control wells:

    • Positive Control: Wells containing a known effective antibiotic.

    • Negative Control (Growth Control): Wells containing only the growth medium and the microbial inoculum.

    • Vehicle Control: Wells containing the highest concentration of DMSO used in the assay and the microbial inoculum to ensure the solvent has no inhibitory effect.

    • Sterility Control: Wells containing only the growth medium to check for contamination.

  • Inoculate each well (except the sterility control) with 10 µL of the prepared microbial inoculum (final concentration ~5 x 10⁵ CFU/mL).[1][2]

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[2]

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[2]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[5][6] It is determined after the MIC has been established.[7][8]

Protocol:

  • From the wells of the MIC plate that show no visible growth (i.e., the MIC well and the more concentrated wells), take a 10 µL aliquot.[5][8]

  • Spot-plate the aliquot onto a fresh MHA (for bacteria) or SDA (for fungi) plate that is free of any antimicrobial agent.[6][7]

  • Incubate the agar plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[7]

  • After incubation, count the number of colonies on each spot.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[5][6][9]

Data Presentation

Summarize the quantitative results in a clear and structured table for easy comparison of the antimicrobial activity of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Control Antibiotics (µg/mL)

MicroorganismTest CompoundCiprofloxacinFluconazole
Staphylococcus aureusN/A
Enterococcus faecalisN/A
Escherichia coliN/A
Pseudomonas aeruginosaN/A
Candida albicansN/A

Table 2: Minimum Bactericidal Concentration (MBC) of this compound and Control Antibiotics (µg/mL)

MicroorganismTest CompoundCiprofloxacinFluconazole
Staphylococcus aureusN/A
Enterococcus faecalisN/A
Escherichia coliN/A
Pseudomonas aeruginosaN/A
Candida albicansN/A

Visualizations

Experimental Workflow for MIC and MBC Determination

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Compound Test Compound Stock SerialDilution Serial Dilution in 96-well Plate Compound->SerialDilution Inoculum Microbial Inoculum (0.5 McFarland) Inoculation Inoculation of Wells Inoculum->Inoculation SerialDilution->Inoculation IncubationMIC Incubation (18-24h @ 37°C) Inoculation->IncubationMIC ReadMIC Read MIC (Lowest concentration with no visible growth) IncubationMIC->ReadMIC Plating Plate Aliquots from MIC & Higher Wells ReadMIC->Plating Subculture IncubationMBC Incubation (18-24h @ 37°C) Plating->IncubationMBC ReadMBC Read MBC (≥99.9% killing) IncubationMBC->ReadMBC

Caption: Workflow for MIC and MBC determination.

Potential Mechanism of Action (Hypothetical Pathway)

While the exact mechanism of action for this specific compound is unknown, many antimicrobial agents, including some pyridinone derivatives, are known to interfere with essential cellular processes. A hypothetical pathway could involve the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication.

mechanism_of_action Compound 3-Chloro-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one DNAGyrase DNA Gyrase Compound->DNAGyrase Inhibition DNA_Replication DNA Replication DNAGyrase->DNA_Replication Essential for Bacterial_Death Bacterial Cell Death DNAGyrase->Bacterial_Death if inhibited Cell_Division Cell Division DNA_Replication->Cell_Division Cell_Division->Bacterial_Death if inhibited

Caption: Hypothetical inhibition of DNA gyrase.

References

Application Notes and Protocols for Evaluating the Anticancer Activity of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (herein referred to as CPNP) is a novel synthetic compound with potential as an anticancer therapeutic. The evaluation of such compounds requires a systematic approach using a panel of robust cell-based assays to determine their cytotoxic effects and elucidate their mechanism of action. These application notes provide detailed protocols for assessing the anticancer activity of CPNP, focusing on cell viability, apoptosis induction, cell cycle arrest, and effects on key signaling pathways. The methodologies are designed for researchers in oncology, drug discovery, and pharmacology.

Application Note 1: Determination of Cytotoxicity using the MTT Assay

Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2][3] In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][4] These insoluble crystals are then dissolved using a solubilization solution, and the intensity of the purple color, which is directly proportional to the number of living cells, is quantified by measuring the absorbance with a microplate reader.[2][4] A decrease in absorbance indicates a reduction in cell viability due to the cytotoxic effects of the test compound.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis c1 1. Seed Cancer Cells in 96-well Plates c2 2. Prepare Serial Dilutions of CPNP Compound t1 3. Treat Cells with CPNP (e.g., 24, 48, 72h) c2->t1 a1 4. Add MTT Reagent to each well t1->a1 a2 5. Incubate for 2-4 hours (Formazan Formation) a1->a2 a3 6. Add Solubilization Buffer (e.g., DMSO, SDS) a2->a3 d1 7. Read Absorbance (570 nm) a3->d1 d2 8. Calculate % Viability and IC50 Value d1->d2

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Experimental Protocol: MTT Assay

This protocol is optimized for adherent cells in a 96-well format.

Materials:

  • Cancer cell lines of interest (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • CPNP compound, dissolved in DMSO to create a stock solution

  • MTT powder or a 5 mg/mL stock solution in sterile PBS

  • Phosphate-buffered saline (PBS), sterile

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom culture plates

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]

  • Compound Preparation: Prepare serial dilutions of the CPNP stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same percentage of DMSO used for the highest CPNP concentration).

  • Cell Treatment: After 24 hours, carefully remove the medium and add 100 µL of the prepared CPNP dilutions to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[5]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to reduce MTT into formazan.[4]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals.[2] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3][4]

  • Data Analysis:

    • Correct the absorbance readings by subtracting the mean absorbance of the blank (medium only) wells.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the % Viability against the log of the CPNP concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation: Illustrative Cytotoxicity of CPNP

Cell LineCancer TypeIC50 (µM) after 48h Treatment (Mean ± SD)
A549Lung Carcinoma15.2 ± 1.8
MCF-7Breast Adenocarcinoma21.5 ± 2.5
HCT116Colon Carcinoma12.8 ± 1.5
HEK293Normal Kidney> 100

Application Note 2: Analysis of Apoptosis Induction by Annexin V/PI Staining

Principle of the Assay

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs kill cancer cells.[6][7] A key feature of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[8] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA-intercalating agent that is excluded by cells with an intact plasma membrane.[9] It can therefore be used to identify late apoptotic or necrotic cells, which have lost membrane integrity. Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

Apoptosis Detection Principle

Apoptosis_Detection cluster_cells Cell States A Viable Cell (Annexin V- / PI-) B Early Apoptotic (Annexin V+ / PI-) A->B CPNP Treatment C Late Apoptotic (Annexin V+ / PI+) B->C Membrane Permeability Increases D Necrotic Cell (Annexin V- / PI+)

Caption: Differentiation of cell states using Annexin V and PI staining.

Detailed Experimental Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Cancer cells treated with CPNP or vehicle control

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer (provided in the kit)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with CPNP at the desired concentrations (e.g., 1x and 2x IC50) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The cell density should be approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 channel.

Data Presentation: Illustrative Apoptosis Induction by CPNP in A549 Cells

Treatment (24h)Viable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control95.1 ± 2.12.5 ± 0.52.4 ± 0.6
CPNP (15 µM)60.3 ± 4.525.8 ± 3.113.9 ± 2.2
CPNP (30 µM)25.7 ± 3.848.2 ± 5.226.1 ± 4.1

Application Note 3: Cell Cycle Analysis by Flow Cytometry

Principle of the Assay

The cell cycle is a tightly regulated process, and many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cell proliferation. Cell cycle analysis using flow cytometry is a widely used technique to quantify the distribution of cells in different phases.[10] This method involves staining the DNA of fixed and permeabilized cells with a fluorescent dye, most commonly Propidium Iodide (PI).[11] Since PI binds stoichiometrically to DNA, the fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the distinction between cells in G0/G1 phase (2N DNA content), S phase (between 2N and 4N), and G2/M phase (4N DNA content).

Cell Cycle Analysis Workflow

CellCycle_Workflow cluster_prep Preparation cluster_stain Fixation & Staining cluster_acq Acquisition & Analysis p1 1. Treat Cells with CPNP p2 2. Harvest and Count Cells p1->p2 s1 3. Fix Cells in Cold 70% Ethanol p2->s1 s2 4. Treat with RNase A (Removes RNA) s1->s2 s3 5. Stain DNA with Propidium Iodide (PI) s2->s3 a1 6. Acquire Data on Flow Cytometer s3->a1 a2 7. Analyze DNA Content Histogram (G1, S, G2/M) a1->a2

Caption: Workflow for cell cycle analysis using PI staining.

Detailed Experimental Protocol: Cell Cycle Analysis

Materials:

  • Cancer cells treated with CPNP or vehicle control

  • Cold PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed approximately 1 x 10⁶ cells in 60 mm dishes and treat with CPNP at desired concentrations for 24 hours.

  • Harvesting: Harvest cells by trypsinization, transfer to a centrifuge tube, and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[12] Fix for at least 30 minutes at 4°C (cells can be stored at -20°C for several weeks).[12][13]

  • Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with 1 mL of PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase treatment is essential to eliminate signals from double-stranded RNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[10] The data is visualized as a DNA content frequency histogram, which can be modeled to quantify the percentage of cells in each phase of the cell cycle.

Data Presentation: Illustrative Cell Cycle Distribution in HCT116 Cells after CPNP Treatment

Treatment (24h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.4 ± 3.130.1 ± 2.514.5 ± 1.9
CPNP (12 µM)40.2 ± 2.825.5 ± 2.134.3 ± 3.5
CPNP (24 µM)20.7 ± 1.915.1 ± 1.564.2 ± 4.2

Application Note 4: Investigating Apoptotic Signaling Pathways by Western Blot

Principle of the Assay

To understand the molecular mechanism of CPNP-induced apoptosis, Western blotting can be employed to measure changes in the expression levels of key regulatory proteins.[14][15] The intrinsic (mitochondrial) apoptosis pathway is a common target for anticancer drugs.[8] This pathway is regulated by the Bcl-2 family of proteins, including the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. A decrease in the Bcl-2/Bax ratio can lead to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of a caspase cascade. Caspase-3 is a key executioner caspase, and its cleavage indicates activation. Cleaved Caspase-3 then cleaves cellular substrates, such as PARP (Poly (ADP-ribose) polymerase), leading to the execution of apoptosis. Western blotting uses specific antibodies to detect these proteins in cell lysates separated by size via gel electrophoresis.[15]

Hypothesized Intrinsic Apoptosis Pathway

Apoptosis_Pathway CPNP CPNP Compound Bcl2 Bcl-2 (Anti-apoptotic) CPNP->Bcl2 Inhibits Bax Bax (Pro-apoptotic) CPNP->Bax Activates Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Hypothesized signaling pathway for CPNP-induced apoptosis.

Detailed Experimental Protocol: Western Blot

Materials:

  • Cells treated with CPNP or vehicle control

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Tris-buffered saline with Tween 20 (TBST)

  • Chemiluminescent detection reagent (ECL) and imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer.[15] Scrape the cells and incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[15]

  • Protein Quantification: Determine the protein concentration of the supernatant (cell lysate) using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and denature by heating at 95°C for 5-10 minutes.[15]

  • Gel Electrophoresis: Load 20-30 µg of denatured protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.[15][16]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[15]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking.[16]

  • Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and capture the signal using a digital imager or X-ray film.[15]

  • Analysis: Quantify band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin).

Data Presentation: Illustrative Protein Expression Changes in A549 Cells

Protein TargetVehicle Control (Relative Density)CPNP Treatment (Relative Density)Fold Change
Bcl-21.00 ± 0.080.45 ± 0.05↓ 2.2-fold
Bax1.00 ± 0.111.82 ± 0.15↑ 1.8-fold
Cleaved Caspase-31.00 ± 0.154.50 ± 0.31↑ 4.5-fold
Cleaved PARP1.00 ± 0.125.10 ± 0.42↑ 5.1-fold
β-actin (Loading Control)1.00 ± 0.051.00 ± 0.06No Change

References

Application Notes and Protocols for 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is a synthetic compound primarily recognized as a key intermediate in the synthesis of the anticoagulant Apixaban.[1][2] Its structural features, including a dihydropyridinone core and a nitrophenyl group, suggest its potential utility as a molecular probe for cellular imaging and high-throughput screening. The dihydropyridine scaffold is found in various biologically active molecules, including fluorescent probes, while the nitroaromatic moiety can act as a fluorescence quencher.[3][4][5]

This document outlines hypothetical applications of this compound as a molecular probe for monitoring cell viability and investigating intracellular calcium dynamics. The proposed mechanism of action is based on the modulation of its fluorescence upon interaction with intracellular targets or changes in the cellular microenvironment.

Proposed Mechanism of Action:

The core hypothesis is that the nitrophenyl group quenches the intrinsic fluorescence of the dihydropyridinone scaffold. Upon binding to a target protein, such as an ion channel, or in response to changes in the intracellular environment (e.g., membrane potential or ion concentration), a conformational change in the probe or its interaction with the target may alter the efficiency of this quenching, leading to a measurable change in fluorescence intensity. This "turn-on" or "turn-off" fluorescence response can be correlated with specific cellular events.

Application 1: Monitoring Cell Viability and Cytotoxicity

This protocol describes the use of this compound as a fluorescent indicator for cell viability. The assay is based on the premise that viable cells maintain a cellular environment that alters the fluorescence of the probe, whereas compromised cells lose this ability.

Experimental Protocol
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in cell culture grade DMSO.

    • Prepare a working solution by diluting the stock solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration of 10 µM.

  • Cell Culture:

    • Plate cells (e.g., HeLa, HEK293) in a 96-well black-walled, clear-bottom microplate at a density of 1 x 10⁴ cells per well.

    • Incubate the cells for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for attachment.

  • Compound Treatment:

    • Treat the cells with cytotoxic compounds at various concentrations for a desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent (e.g., staurosporine) as a positive control.

  • Probe Loading:

    • After treatment, remove the culture medium and wash the cells once with HBSS.

    • Add 100 µL of the 10 µM working solution of the probe to each well.

    • Incubate the plate for 30 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths optimized for the probe (hypothetically, Ex/Em = 485/525 nm).

Data Presentation

Table 1: Hypothetical Cell Viability Data

CompoundConcentration (µM)Mean Fluorescence Intensity (a.u.)Standard Deviation% Viability
Untreated Control-45,8762,345100
Staurosporine18,97698719.6
Test Compound A0.144,9872,13498.1
Test Compound A135,6781,87677.8
Test Compound A1015,4321,23433.6
Test Compound A1009,12387619.9

Application 2: Investigating Intracellular Calcium Dynamics

This protocol details a potential application of this compound for monitoring changes in intracellular calcium concentration ([Ca²⁺]i), leveraging its structural similarity to dihydropyridine calcium channel modulators.

Experimental Protocol
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the probe in DMSO.

    • Prepare a 5 µM loading buffer by diluting the stock solution in HBSS containing 20 mM HEPES.

  • Cell Preparation:

    • Culture cells known to exhibit calcium responses (e.g., PC12, primary neurons) on poly-D-lysine coated 96-well plates.

    • Wash the cells once with HBSS.

  • Probe Loading:

    • Add 100 µL of the 5 µM loading buffer to each well.

    • Incubate for 60 minutes at 37°C, protected from light.

  • Baseline and Stimulated Measurement:

    • Wash the cells twice with HBSS to remove excess probe.

    • Add 100 µL of HBSS to each well.

    • Measure the baseline fluorescence for 2-5 minutes using a kinetic plate reader (Ex/Em = 485/525 nm).

    • Add a known calcium signaling agonist (e.g., ATP, ionomycin) and continue to measure the fluorescence intensity for an additional 5-10 minutes to capture the calcium transient.

Data Presentation

Table 2: Hypothetical Intracellular Calcium Response Data

ConditionAgonistBaseline Fluorescence (a.u.)Peak Fluorescence (a.u.)Fold Change
ControlATP (100 µM)12,345 ± 87638,976 ± 2,1343.16
Pre-treated (Probe)ATP (100 µM)11,987 ± 93225,432 ± 1,8762.12
ControlIonomycin (1 µM)12,567 ± 76555,432 ± 3,4564.41
Pre-treated (Probe)Ionomycin (1 µM)12,111 ± 81238,765 ± 2,9873.20

Visualizations

Signaling Pathways and Workflows

G cluster_0 Proposed Mechanism of Action Probe Probe (Fluorescence Quenched) Target Cellular Target (e.g., Ion Channel) Probe->Target Binding Probe_Bound Probe-Target Complex (Fluorescence Active) Target->Probe_Bound

Caption: Proposed fluorescence activation mechanism.

G cluster_1 Cell Viability Assay Workflow A Plate Cells B Treat with Compounds A->B C Wash Cells B->C D Add Probe C->D E Incubate D->E F Measure Fluorescence E->F G cluster_2 Calcium Dynamics Assay Workflow A Plate Cells B Load with Probe A->B C Wash Cells B->C D Measure Baseline Fluorescence C->D E Add Agonist D->E F Measure Stimulated Fluorescence E->F G cluster_3 Hypothetical Signaling Pathway Agonist Agonist Receptor GPCR Agonist->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 Ca_Channel IP3R Calcium Channel (Target for Probe) IP3->Ca_Channel ER Endoplasmic Reticulum ER->Ca_Channel Ca_Release Calcium Release Ca_Channel->Ca_Release Cell_Response Cellular Response Ca_Release->Cell_Response

References

Application Notes and Protocols for the Derivatization of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed framework for the synthesis of novel compounds through the derivatization of 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one. This starting material possesses a reactive C-Cl bond at the 3-position, activated by the electron-withdrawing effects of the adjacent carbonyl group and the N-aryl substituent. This reactivity allows for nucleophilic aromatic substitution (SNAr) reactions with a variety of nucleophiles, leading to a diverse library of new chemical entities. The synthesized derivatives of the dihydropyridinone scaffold, a class of compounds known for a wide range of pharmacological activities including calcium channel modulation, hold significant potential for drug discovery programs.[1][2][3] This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and illustrates the underlying chemical logic and workflows.

Introduction

The 1,4-dihydropyridine (DHP) core and related heterocycles are privileged scaffolds in medicinal chemistry, most notably recognized for their role as L-type calcium channel blockers in the treatment of cardiovascular diseases.[1][3] The therapeutic applications of DHP derivatives, however, extend to antibacterial, anticancer, antioxidant, and anticonvulsant activities.[3][4] The derivatization of the dihydropyridinone ring is a key strategy for modulating the pharmacological profile, selectivity, and metabolic stability of these compounds.[1]

The subject of these notes, this compound, is an ideal precursor for generating novel derivatives. The chlorine atom at the C3 position is activated towards nucleophilic substitution by the electron-withdrawing nature of the adjacent carbonyl and the N-(4-nitrophenyl) group.[5][6] This allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. This document provides protocols for the synthesis of various derivatives via nucleophilic substitution with amines, thiols, and alcohols.

General Reaction Scheme

The core chemical transformation involves the displacement of the chloride at the C3 position of the dihydropyridinone ring by a nucleophile. This reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Caption: General SNAr reaction for derivatization.

Experimental Protocols

Protocol 1: Synthesis of Amine Derivatives (e.g., 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one)

This protocol describes the substitution of the C3-chloro group with an amine, using morpholine as an example. The procedure can be adapted for other primary and secondary amines.

  • Reagents and Materials:

    • This compound

    • Morpholine (or other amine)

    • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) as a base

    • Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

    • Silica gel for column chromatography

    • Ethyl acetate (EtOAc) and Hexane for elution

  • Procedure:

    • To a solution of this compound (1.0 eq) in ACN (10 mL/mmol), add the amine nucleophile (e.g., morpholine, 1.2 eq).

    • Add a suitable base, such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq), to the reaction mixture. The base acts as a scavenger for the HCl generated during the reaction.

    • Attach a condenser and heat the mixture to reflux (approx. 82°C for ACN). Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer with water and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 3-amino substituted product. A similar two-step synthesis yielding the morpholino derivative has been reported with an overall yield of 66%.[7]

Protocol 2: Synthesis of Thiol Derivatives (e.g., 3-(Phenylthio)-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one)

This protocol outlines the synthesis of thioether derivatives. These reactions often proceed under mild conditions.[8]

  • Reagents and Materials:

    • This compound

    • Thiophenol (or other thiol)

    • Sodium hydride (NaH) or Cesium Carbonate (Cs₂CO₃) as a base

    • Tetrahydrofuran (THF) or DMF as solvent

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, prepare a solution of the thiol (e.g., thiophenol, 1.1 eq) in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Carefully add the base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir for 20-30 minutes at 0°C to form the thiolate.

    • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the thiolate solution.

    • Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired 3-thioether derivative.

Data Presentation

The following table summarizes representative quantitative data for the derivatization of this compound with various nucleophiles. (Note: These are representative values based on typical SNAr reactions on similar substrates).

EntryNucleophileBaseSolventTime (h)Yield (%)
1MorpholineK₂CO₃DMF685
2PiperidineEt₃NACN881
3AnilineK₂CO₃DMF1265
4ThiophenolNaHTHF1092
5EthanethiolCs₂CO₃ACN888
6Sodium MethoxideN/AMethanol475

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, workup, and purification of the target derivatives.

G cluster_workflow Synthesis and Purification Workflow A 1. Reagent Setup (Pyridinone, Nucleophile, Base, Solvent) B 2. Reaction (Heating/Stirring) A->B C 3. Reaction Monitoring (TLC) B->C C->B Incomplete D 4. Workup (Solvent removal, Extraction, Washing) C->D Complete E 5. Drying & Concentration D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS, IR) F->G

Caption: General laboratory workflow for derivatization.

Potential Signaling Pathway Modulation

Derivatives of dihydropyridinones are known to act as calcium channel blockers. The synthesized compounds could potentially modulate the influx of Ca²⁺ through L-type calcium channels, a key process in various physiological functions.

G cluster_pathway Hypothesized Mechanism of Action Compound Synthesized Derivative Channel L-type Ca²⁺ Channel Compound->Channel Binds to/Blocks Influx Ca²⁺ Influx Channel->Influx Mediates Response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Influx->Response Triggers

Caption: Potential modulation of L-type calcium channels.

Conclusion

The protocols and data provided herein offer a robust starting point for the exploration of new chemical space based on the this compound scaffold. The straightforward nucleophilic substitution reactions enable the creation of a diverse library of compounds. Subsequent screening of these derivatives in relevant biological assays is essential to identify novel candidates for drug development, potentially leading to new therapeutics with improved efficacy and safety profiles. Further research should focus on expanding the range of nucleophiles and performing detailed structure-activity relationship (SAR) studies.[1]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the yield of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one synthesis. This compound serves as a key intermediate in the production of various pharmaceutical compounds.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic approach for this compound?

A: The synthesis generally involves the chlorination of a lactam precursor, 1-(4-nitrophenyl)-piperidin-2-one. A common method is to first create a dichloro intermediate using a strong chlorinating agent like phosphorus pentachloride (PCl₅), followed by a reaction to yield the final product. While specific protocols for the title compound are not widely published, a plausible pathway can be inferred from the synthesis of analogous structures.[2][3][4]

Reaction_Pathway Plausible Synthetic Pathway Start 1-(4-nitrophenyl) -piperidin-2-one Intermediate 3,3-Dichloro-1-(4-nitrophenyl) -piperidin-2-one Start->Intermediate   PCl₅, POCl₃    Product 3-Chloro-1-(4-nitrophenyl) -5,6-dihydropyridin-2(1H)-one Intermediate->Product   Base/Heat   

A plausible reaction pathway for the target compound.

Q2: What are the most critical parameters affecting the reaction yield?

A: Several factors can significantly influence the yield:

  • Reagent Purity: Impurities in the starting lactam or the chlorinating agent can lead to side reactions.

  • Chlorinating Agent: The choice and stoichiometry of the chlorinating agent (e.g., PCl₅, phosgene) are critical.[3][5] Excess agent may lead to over-chlorination, while insufficient amounts will result in incomplete conversion.

  • Reaction Temperature: Chlorination reactions can be exothermic.[6] Precise temperature control is necessary to prevent side product formation and ensure reaction completion. The optimal temperature can range from 0°C during addition to reflux, depending on the specific reagents.[3]

  • Solvent: The choice of an inert, dry solvent is crucial. Solvents like chloroform, dichloromethane, or toluene are often used.[3][5] The solvent must be able to dissolve the reactants and be stable under the reaction conditions.

  • Moisture Control: Chlorinating agents like PCl₅ are highly sensitive to moisture. The reaction should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to prevent decomposition of the reagent and unwanted side reactions.[7]

Q3: What are the recommended methods for purifying the final product?

A: Purification is essential to remove unreacted starting materials, reagents, and by-products. Common methods include:

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system is a highly effective method for achieving high purity.

  • Column Chromatography: Silica gel column chromatography can be used to separate the target compound from impurities. The choice of eluent (e.g., ethyl acetate/petroleum ether) is critical for good separation.[7]

  • Washing/Extraction: The workup procedure often involves quenching the reaction with ice water and extracting the product into an organic solvent.[4] Washing the organic layer with saturated sodium chloride solution helps to remove water-soluble impurities.[2][4]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

A: Low yields can stem from several factors. A systematic approach to troubleshooting is crucial.

Troubleshooting_Workflow Low Yield Troubleshooting Workflow cluster_causes Potential Causes & Solutions Start Low Yield Observed Check_Reaction Analyze crude reaction mixture (TLC, LC-MS, Crude NMR) Start->Check_Reaction Starting_Material Starting Material Present? Check_Reaction->Starting_Material Degradation Complex Mixture/ Degradation? Starting_Material->Degradation No Sol_Conditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) Starting_Material->Sol_Conditions Yes Workup_Issue Product Lost During Workup? Degradation->Workup_Issue No Sol_Temp Re-evaluate Temperature Profile (Too high/low?) Degradation->Sol_Temp Yes Sol_Workup Modify Workup Procedure (Check aqueous layer, avoid harsh pH) Workup_Issue->Sol_Workup Yes Sol_Reagents Verify Reagent Purity & Activity (e.g., Titrate PCl₅, Check Starting Material Purity) Sol_Conditions->Sol_Reagents Sol_Setup Ensure Anhydrous Conditions (Dry Glassware/Solvents, Inert Atmosphere) Sol_Conditions->Sol_Setup

A systematic workflow for troubleshooting low reaction yields.
Potential CauseTroubleshooting Steps
Inactive/Impure Reagents Verify the purity of the 1-(4-nitrophenyl)-piperidin-2-one starting material via NMR or melting point.Use a fresh, unopened container of the chlorinating agent (e.g., PCl₅). Old or improperly stored reagents can degrade.
Suboptimal Reaction Conditions Temperature: Ensure the reaction is maintained at the optimal temperature. Some chlorinations require initial cooling followed by heating to reflux.[3] Monitor the internal temperature.Reaction Time: Monitor the reaction progress using TLC or LC-MS. The reaction may require more or less time than initially planned.Stoichiometry: Re-evaluate the molar ratios of your reactants. A slight excess of the chlorinating agent might be necessary to drive the reaction to completion.
Presence of Moisture Ensure all glassware is flame-dried or oven-dried before use.[7]Use anhydrous solvents.Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.[7]

Issue 2: Significant Formation of Side Products

Q: I am observing significant formation of side products in my reaction mixture. How can I identify and minimize them?

A: Side product formation is a common issue that can drastically reduce the yield and complicate purification.

Potential Side ProductMinimization Strategy
Unreacted Starting Material This indicates an incomplete reaction. Consider increasing the reaction time, temperature, or the stoichiometry of the chlorinating agent.
Over-chlorinated Products The pyridine ring can be susceptible to further chlorination under harsh conditions.[8][9] Use a stoichiometric amount of the chlorinating agent.Control the reaction temperature carefully; avoid excessive heating.Reduce the reaction time once the starting material is consumed (monitor by TLC).
Polymerization/Tars Highly reactive intermediates can sometimes polymerize, especially at elevated temperatures. Add reagents slowly to control the reaction exotherm.Consider running the reaction at a lower concentration.
Isomeric Products Depending on the reaction mechanism, formation of regioisomers is possible. Purification by column chromatography or recrystallization is often required to separate these isomers.
Issue 3: Product Lost During Workup and Purification

Q: My crude yield seemed high, but I lost most of the product during purification. What could be the cause?

A: Product loss during the isolation phase is a frustrating but common problem.

  • Aqueous Solubility: Your product might have some solubility in the aqueous layer. Before discarding the aqueous phase after extraction, re-extract it one or two more times with fresh organic solvent.

  • Emulsion Formation: Emulsions can form during extraction, trapping the product in the interfacial layer. To break an emulsion, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.

  • Instability: The product may be unstable to the pH conditions of the workup. If you are using acidic or basic washes, test the stability of a small sample of your crude product to these conditions before performing the bulk workup.

  • Chromatography Issues: The basic nitrogen in the pyridinone ring can cause tailing on silica gel columns, leading to poor separation and product loss. This can sometimes be mitigated by adding a small amount of a base like triethylamine (e.g., 0.1-1%) to the eluent.

Data Presentation: Optimizing Reaction Parameters

While specific yield data for the title compound is limited in public literature, the following table illustrates how key parameters can influence the outcome of related pyridinone syntheses. This data is representative and should be used as a guide for optimization.

ParameterCondition ACondition BCondition CExpected Outcome & Rationale
Chlorinating Agent PCl₅ (1.5 eq)PCl₅ (3.0 eq)POCl₃ (3.0 eq)Condition B is often optimal. PCl₅ is a strong chlorinating agent.[3] Using a significant excess ensures the reaction goes to completion. POCl₃ can also be used but may require different conditions.
Temperature 25 °C70 °C (Reflux)110 °CCondition B is a common starting point. Many chlorinations require heating to proceed at a reasonable rate.[3] Excessively high temperatures (Condition C) can lead to decomposition or tar formation.
Solvent DichloromethaneChloroformTolueneAll are viable inert solvents. [3][5] The choice depends on the required reaction temperature (boiling point) and solubility of the reactants. Chloroform or Toluene are suitable for higher temperatures.
Reaction Time 1 hour4 hours12 hoursCondition B is a reasonable initial target. The optimal time must be determined by monitoring the reaction (e.g., by TLC). Insufficient time leads to incomplete reaction, while excessive time can increase side products.
Yield (Illustrative) Low (~30%)High (~85%)Moderate (~60%)Yield is highly dependent on the combination of these parameters. Optimization is key to achieving high yields.

Experimental Protocols

This section provides a generalized protocol for the synthesis of this compound based on procedures for analogous compounds.[2][3] Note: This protocol should be adapted and optimized. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Experimental_Workflow General Experimental Workflow Setup 1. Reaction Setup (Dry glassware, inert atm) Addition 2. Reagent Addition (Dissolve starting material, add chlorinating agent at 0°C) Setup->Addition Reaction 3. Reaction (Heat to reflux, monitor by TLC) Addition->Reaction Quench 4. Quenching (Cool, pour into ice water) Reaction->Quench Extract 5. Extraction (Separate layers, extract aqueous phase with organic solvent) Quench->Extract Wash 6. Washing & Drying (Wash organic layer with brine, dry with Na₂SO₄/MgSO₄) Extract->Wash Purify 7. Purification (Concentrate, purify by chromatography or crystallization) Wash->Purify Analyze 8. Analysis (NMR, MS, MP to confirm structure) Purify->Analyze

A step-by-step workflow for the synthesis experiment.

Materials:

  • 1-(4-nitrophenyl)-piperidin-2-one (1.0 eq)

  • Phosphorus pentachloride (PCl₅) (3.0 eq)

  • Phosphorus oxychloride (POCl₃) (as co-solvent/reagent, optional)

  • Anhydrous Chloroform (or Dichloromethane)

  • Ice

  • Deionized Water

  • Dichloromethane (for extraction)

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Eluent (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Setup: Equip a flame-dried three-neck round-bottom flask with a reflux condenser, a thermometer, and a nitrogen inlet.

  • Reagent Addition: Under a positive nitrogen atmosphere, charge the flask with 1-(4-nitrophenyl)-piperidin-2-one (1.0 eq) and anhydrous chloroform. Stir the mixture to dissolve the starting material. Cool the flask to 0-5 °C using an ice bath.

  • Chlorination: To the cooled solution, add phosphorus pentachloride (3.0 eq) portion-wise, ensuring the internal temperature does not rise significantly. If using, phosphorus oxychloride can be added as well.[3]

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approx. 60-70 °C). Monitor the progress of the reaction by TLC until the starting material is consumed (typically 3-5 hours).

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of ice and water. Slowly and carefully pour the reaction mixture into the ice water with vigorous stirring to quench the excess PCl₅.[4]

  • Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers.

  • Workup - Washing and Drying: Wash the combined organic layers with saturated sodium chloride (brine) solution. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[2][4]

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the pure this compound.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

References

Technical Support Center: Purification of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one by recrystallization. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this Apixaban intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

A1: Pure this compound is typically a pale yellow crystalline solid.[1] Significant deviation from this appearance may indicate the presence of impurities.

Q2: Which solvents are commonly used for the recrystallization of this compound?

A2: While a specific solvent system for this exact compound is not widely published, common organic solvents such as ethanol, acetone, and ethyl acetate are good starting points based on the purification of structurally similar dihydropyridinone and nitrophenyl derivatives. Mixed solvent systems, like ethanol/water or acetone/hexane, can also be effective. The compound has limited solubility in water, which can be advantageous in a mixed solvent system.[1]

Q3: What are the potential impurities in crude this compound?

A3: As an intermediate in the synthesis of Apixaban, potential impurities could include unreacted starting materials from its synthesis, by-products from side reactions, or degradation products.[2] Without a specific synthetic route provided, common impurities in similar syntheses can include starting materials or intermediates from preceding steps.

Q4: How can I improve the yield of my recrystallization?

A4: To improve the yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Avoid excessively long boiling times, which can lead to solvent evaporation and premature precipitation. Cooling the solution slowly to room temperature before placing it in an ice bath will maximize the formation of pure crystals. Also, ensure the final crystals are washed with a minimal amount of cold solvent to avoid dissolving the product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
The compound does not dissolve in the hot solvent. 1. The chosen solvent is unsuitable. 2. An insufficient amount of solvent is being used. 3. The "impurity" is actually an insoluble starting material.1. Refer to the Solvent Solubility Data table below and select a more appropriate solvent. 2. Gradually add more hot solvent until the compound dissolves. Be mindful not to add a large excess, as this will reduce the yield. 3. If a significant portion of the solid does not dissolve even with additional hot solvent, perform a hot filtration to remove the insoluble material before proceeding with cooling.
No crystals form upon cooling. 1. The solution is not supersaturated (too much solvent was used). 2. The cooling process is too rapid. 3. The compound is highly pure and requires nucleation to begin crystallization.1. Reheat the solution and boil off some of the solvent to concentrate it. Allow it to cool again slowly. 2. Ensure the solution cools slowly to room temperature before placing it in an ice bath. Insulating the flask can help. 3. Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. If available, add a seed crystal of the pure compound.
The product "oils out" instead of forming crystals. 1. The melting point of the compound is lower than the boiling point of the solvent. 2. The presence of significant impurities is depressing the melting point. 3. The solution is cooling too quickly.1. Switch to a lower-boiling point solvent or use a mixed solvent system. 2. Consider a preliminary purification step, such as passing the crude material through a short silica plug, before recrystallization. 3. Allow the solution to cool more slowly. Adding a slightly larger volume of the hot solvent can sometimes help.
The recrystallized product is colored. 1. Colored impurities are co-precipitating with the product.1. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (decolorizing carbon). Keep the solution hot for a few minutes and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.
The yield is very low. 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor. 2. The crystals were washed with solvent that was not cold enough. 3. Premature crystallization occurred during hot filtration.1. Concentrate the mother liquor by evaporation and cool it again to recover a second crop of crystals. Note that this second crop may be less pure. 2. Always use ice-cold solvent for washing the filtered crystals. 3. Use a slight excess of hot solvent (2-5%) before hot filtration to prevent the product from crystallizing on the filter paper.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Recrystallization Solvents

Disclaimer: The following data is a qualitative estimation based on the general solubility of similar compounds and should be confirmed by small-scale experiments.

Solvent Solubility at Room Temperature (20-25°C) Solubility at Boiling Point Suitability as a Recrystallization Solvent
WaterInsolubleInsolublePoor (can be used as an anti-solvent)
EthanolSparingly SolubleSolubleGood
MethanolSparingly SolubleSolubleGood
AcetoneSolubleVery SolubleFair (may require a co-solvent)
Ethyl AcetateSparingly SolubleSolubleGood
TolueneSparingly SolubleSolubleGood
HexaneInsolubleSparingly SolubleFair (may be a good anti-solvent)
DichloromethaneSolubleVery SolublePoor (high solubility at room temperature)

Experimental Protocols

Detailed Methodology for Recrystallization

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add the chosen solvent dropwise at room temperature. A good solvent will not dissolve the compound well at this stage. Heat the test tube in a warm water bath to the boiling point of the solvent. An ideal solvent will dissolve the compound completely at this temperature. Allow the test tube to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent. Heat the flask on a hot plate with stirring. Add more hot solvent in small portions until the compound just dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator or a vacuum oven at a temperature well below their melting point.

Mandatory Visualization

Recrystallization_Troubleshooting_Workflow start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool Dissolved? no_dissolve Product Doesn't Dissolve dissolve->no_dissolve No crystals_form Crystals Form? cool->crystals_form filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes no_crystals No Crystals Form crystals_form->no_crystals No oiling_out Product Oils Out crystals_form->oiling_out Oils Out end Pure Product filter_dry->end add_solvent Add More Hot Solvent or Change Solvent no_dissolve->add_solvent add_solvent->dissolve concentrate_scratch Concentrate Solution and/or Scratch Flask no_crystals->concentrate_scratch concentrate_scratch->cool change_solvent_cool_slowly Change Solvent or Cool More Slowly oiling_out->change_solvent_cool_slowly change_solvent_cool_slowly->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

Recrystallization_Protocol_Workflow start Start solvent_selection 1. Select Solvent (Small Scale Test) start->solvent_selection dissolution 2. Dissolve Crude in Minimum Hot Solvent solvent_selection->dissolution decolorization 3. (Optional) Add Activated Charcoal and Heat dissolution->decolorization hot_filtration 4. Hot Gravity Filtration decolorization->hot_filtration crystallization 5. Cool Slowly to Form Crystals hot_filtration->crystallization isolation 6. Isolate Crystals (Vacuum Filtration) crystallization->isolation washing 7. Wash with Ice-Cold Solvent isolation->washing drying 8. Dry Crystals washing->drying end Pure Product drying->end

Caption: Step-by-step experimental workflow for the recrystallization protocol.

References

Overcoming solubility issues of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one in organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.

Troubleshooting Guides

Issue: The compound is not dissolving in the chosen organic solvent.

When this compound fails to dissolve, a systematic approach can help identify a suitable solvent system and conditions. Follow the workflow below to address this common issue.

G cluster_0 Troubleshooting Workflow for Poor Solubility start Initial Observation: Compound has poor solubility solvent_screening Step 1: Solvent Screening (Polarity Matching) start->solvent_screening temp_adjustment Step 2: Temperature Adjustment (Gentle Heating) solvent_screening->temp_adjustment If still insoluble success Success: Compound Dissolved solvent_screening->success If soluble particle_size Step 3: Particle Size Reduction (Grinding/Sonication) temp_adjustment->particle_size If still insoluble temp_adjustment->success If soluble cosolvent Step 4: Use of Co-solvents (e.g., DMSO/Ethanol mixture) particle_size->cosolvent If still insoluble particle_size->success If soluble cosolvent->success If soluble failure Further Action: Consider derivatization or alternative formulation cosolvent->failure If still insoluble

Caption: A stepwise workflow for troubleshooting the poor solubility of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a crystalline solid, typically appearing as a white or pale yellow powder.[1] It has limited solubility in water but is more readily soluble in common organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1]

Q2: I'm observing a precipitate when I add my compound stock solution (in an organic solvent) to an aqueous buffer. What is happening and how can I prevent this?

A2: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a high concentration of an organic solvent is diluted into an aqueous solution where its solubility is significantly lower. To mitigate this, add the organic stock solution to the aqueous buffer slowly while vigorously stirring or vortexing. Also, aim to keep the final concentration of the organic solvent in your aqueous solution as low as possible for your experiment.

Q3: Can I heat the solvent to dissolve the compound?

A3: Yes, for many compounds, solubility increases with temperature. You can gently heat the solvent while stirring to aid dissolution. However, be cautious and monitor the compound for any signs of degradation, as the thermal stability of this compound may not be fully characterized.

Q4: Does the particle size of the compound affect its solubility?

A4: While particle size does not change the thermodynamic solubility, reducing the particle size increases the surface area available for solvation, which can significantly increase the rate of dissolution. If you are experiencing slow dissolution, grinding the crystalline solid into a finer powder or using sonication can be beneficial.

Q5: What is a co-solvent and how can it help with solubility?

A5: A co-solvent is a mixture of solvents used to increase the solubility of a solute. If this compound is poorly soluble in your primary solvent, you can try a co-solvent system. For example, if the compound is intended for use in a partially aqueous medium, preparing a concentrated stock in a water-miscible organic solvent like DMSO or DMF and then diluting it into the aqueous medium can be an effective strategy.

Data Presentation

Table 1: Qualitative Solubility of this compound
SolventPredicted SolubilityNotes
WaterLimited / Insoluble[1]
EthanolMore Soluble[1]
Dimethyl Sulfoxide (DMSO)More Soluble[1]
Dimethylformamide (DMF)More Soluble[1]
Dichloromethane (DCM)Likely SolubleBased on general principles for similar structures.
ChloroformLikely SolubleBased on general principles for similar structures.
AcetoneLikely SolubleBased on general principles for similar structures.
AcetonitrileLikely SolubleBased on general principles for similar structures.

Note: The "Likely Soluble" entries are predictions based on the "like dissolves like" principle and the known solubility in other polar aprotic solvents. Experimental verification is highly recommended.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

Objective: To quickly assess the solubility of the compound in a range of solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., Ethanol, DMSO, DMF, Dichloromethane, Acetone)

  • Small vials or test tubes

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 1-2 mg of the compound to a clean, dry vial.

  • Add 0.5 mL of the selected solvent to the vial.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Record your observations.

Protocol 2: Preparation of a Stock Solution using a Co-solvent System

Objective: To prepare a concentrated stock solution of the compound for further dilution into aqueous media.

Materials:

  • This compound

  • High-purity DMSO or DMF

  • Target aqueous buffer (e.g., PBS)

  • Micropipettes

  • Vortex mixer

Procedure:

  • Weigh out a precise amount of the compound into a sterile microcentrifuge tube.

  • Add the required volume of DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to assist dissolution if necessary.

  • To prepare a working solution, slowly add the stock solution dropwise to the vigorously vortexing aqueous buffer.

  • Ensure the final concentration of the organic solvent in the working solution is low (typically <1%) to avoid solvent effects in biological assays.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical decision-making process when selecting a solvent system for an experiment.

Caption: A decision tree for selecting an appropriate solvent system.

References

Stability testing of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on conducting stability testing for 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experimental design, execution, and data interpretation.

Frequently Asked questions (FAQs)

Q1: What are the typical stress conditions for forced degradation studies of this compound?

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish stability-indicating analytical methods. For this compound, the following conditions are recommended:

  • Acid Hydrolysis: Treatment with a mineral acid (e.g., 0.1 M HCl) at an elevated temperature.

  • Base Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at an elevated temperature.

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Degradation: Heating the solid compound at a high temperature (e.g., 80°C).

  • Photostability: Exposing the solid compound to light with a specified illumination.

Q2: How can I analyze the stability of this compound and its degradation products?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique. This method should be capable of separating the parent compound from all potential degradation products, ensuring that the assay is specific and accurate. A typical HPLC method would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. Detection is typically performed using a UV detector at a wavelength where the parent compound and its degradation products have significant absorbance.

Q3: What are the expected degradation pathways for this compound?

Based on the structure of this compound, several degradation pathways can be anticipated under stress conditions:

  • Hydrolysis: The lactam ring is susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring-opening.

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, particularly under oxidative or photolytic stress.

  • Dehalogenation: The chloro substituent may be susceptible to removal or substitution under certain conditions.

Troubleshooting Guide

Issue 1: No degradation is observed under the initial stress conditions.

  • Possible Cause: The stress conditions are not harsh enough.

  • Troubleshooting Steps:

    • Increase the concentration of the acid, base, or oxidizing agent.

    • Increase the temperature of the reaction.

    • Extend the duration of the stress testing.

    • Ensure proper mixing of the compound in the stress medium, especially if solubility is limited.

Issue 2: The parent compound degrades completely.

  • Possible Cause: The stress conditions are too harsh.

  • Troubleshooting Steps:

    • Decrease the concentration of the stressor.

    • Lower the reaction temperature.

    • Reduce the exposure time.

    • Take samples at more frequent, earlier time points to capture the degradation profile before it reaches completion.

Issue 3: Poor peak shape or resolution in the HPLC chromatogram.

  • Possible Cause: The analytical method is not optimized.

  • Troubleshooting Steps:

    • Adjust the mobile phase composition (e.g., change the organic solvent ratio or the pH of the aqueous buffer).

    • Switch to a gradient elution to improve the separation of complex mixtures.

    • Try a different stationary phase (column) with a different selectivity.

    • Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.

Data Presentation

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound.

Table 1: Summary of Forced Degradation Studies

Stress ConditionReagent/ParameterDurationTemperature% DegradationNumber of Degradants
Acid Hydrolysis0.1 M HCl24 hours60°C15.2%2
Base Hydrolysis0.1 M NaOH8 hours60°C28.5%3
Oxidation3% H₂O₂24 hoursRoom Temp10.8%1
ThermalSolid State48 hours80°C5.1%1
PhotolyticSolid State7 days1.2 million lux hours8.9%2

Table 2: HPLC Purity and Degradant Profile

Stress ConditionRetention Time of Parent (min)% Purity of ParentRetention Times of Degradants (min)% Area of Major Degradant
Initial (Unstressed)8.599.8%--
Acid Hydrolysis8.584.6%4.2, 6.19.8% at 6.1 min
Base Hydrolysis8.571.3%3.8, 5.5, 7.215.4% at 5.5 min
Oxidation8.589.0%9.710.1% at 9.7 min
Thermal8.594.7%7.94.5% at 7.9 min
Photolytic8.590.9%6.8, 10.26.2% at 6.8 min

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate the solution at 60°C. Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 12, and 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at specified intervals, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep the solution at room temperature. Withdraw aliquots at specified intervals and dilute for analysis.

  • Thermal Degradation: Place a known amount of the solid compound in a controlled temperature oven at 80°C. At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute for HPLC analysis.

  • Photostability: Expose the solid compound to a light source according to ICH Q1B guidelines. Shield a control sample from light. At the end of the exposure period, dissolve both the exposed and control samples for analysis.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20-22 min: 70% to 30% B

    • 22-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (Solid, 80°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize Dilute Dilute to Target Conc. Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Purity Calculate % Purity HPLC->Purity Degradation Calculate % Degradation HPLC->Degradation Identify Identify Degradants HPLC->Identify

Caption: Experimental workflow for forced degradation studies.

G cluster_actions Corrective Actions Start Start Stability Assessment DegradationObserved Degradation > 5%? Start->DegradationObserved DegradationTooHigh Degradation > 30%? DegradationObserved->DegradationTooHigh Yes IncreaseStress Increase Stress Severity DegradationObserved->IncreaseStress No PeakPurity Peak Purity > 0.99? DegradationTooHigh->PeakPurity No DecreaseStress Decrease Stress Severity DegradationTooHigh->DecreaseStress Yes MassBalance Mass Balance 95-105%? PeakPurity->MassBalance Yes OptimizeHPLC Optimize HPLC Method PeakPurity->OptimizeHPLC No End Stability Profile Established MassBalance->End Yes IdentifyUnknowns Identify Unknown Peaks MassBalance->IdentifyUnknowns No IncreaseStress->Start DecreaseStress->Start OptimizeHPLC->Start IdentifyUnknowns->Start

Caption: Logical workflow for assessing stability study results.

Technical Support Center: Synthesis of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, a key intermediate in the manufacturing of Apixaban.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, offering potential causes and solutions.

Problem 1: Low Yield of this compound

Potential CauseRecommended Solution
Incomplete Chlorination - Ensure the chlorinating agent, typically phosphorus pentachloride (PCl₅), is fresh and has been stored under anhydrous conditions to prevent deactivation.[1] - Verify the molar ratio of PCl₅ to the starting material, 1-(4-nitrophenyl)piperidin-2-one. An insufficient amount of chlorinating agent will lead to incomplete conversion. A molar ratio of approximately 3:1 PCl₅ to the piperidinone is often used.[2] - Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the reaction goes to completion.[3]
Product Decomposition during Workup - The quenching step with ice water must be performed carefully and with vigorous stirring to dissipate heat and rapidly hydrolyze excess PCl₅ and phosphorus oxychloride (POCl₃).[1][2] Localized high temperatures can lead to product degradation. - Maintain a low temperature (0-5 °C) during the quenching and subsequent washing steps to minimize hydrolysis of the desired product.
Loss of Product during Extraction and Purification - Optimize the extraction solvent system to ensure efficient partitioning of the product into the organic layer. Dichloromethane or chloroform are commonly used.[2][3] - If purifying by crystallization, carefully select the solvent system (e.g., toluene/hexane) and control the cooling rate to maximize crystal formation and minimize loss in the mother liquor.[4]

Problem 2: Presence of Impurities in the Final Product

ImpurityIdentification and Mitigation
Unreacted Starting Material - Identification: Compare the analytical data (e.g., HPLC, NMR) of the product with that of the starting material, 1-(4-nitrophenyl)piperidin-2-one. - Mitigation: Increase the reaction time or temperature moderately to drive the reaction to completion. Ensure the quality and stoichiometry of the chlorinating agent are correct.[3]
Dichloro Byproduct - Identification: Mass spectrometry can reveal a product with a molecular weight corresponding to the addition of two chlorine atoms. - Mitigation: Avoid using a large excess of the chlorinating agent. Control the reaction temperature, as higher temperatures may promote over-chlorination. A patent for a similar chlorination process to produce 3,5-dichloro-2-pyridone highlights the importance of controlled reaction conditions to achieve the desired product.[5]
Hydrolysis Product - Identification: The presence of a hydroxyl group in place of the chloro group can be detected by spectroscopic methods (e.g., IR, NMR) and mass spectrometry. - Mitigation: Ensure all glassware and solvents are anhydrous before starting the reaction. Minimize the exposure of the chlorinated intermediate to water during workup by performing extractions and separations promptly and at low temperatures.[1][6]

Frequently Asked Questions (FAQs)

Q1: What is the role of phosphorus pentachloride (PCl₅) in this synthesis?

A1: Phosphorus pentachloride serves as the chlorinating agent. It reacts with the enolate form of the lactam, 1-(4-nitrophenyl)piperidin-2-one, to introduce a chlorine atom at the 3-position of the dihydropyridinone ring.[6]

Q2: What are the expected byproducts of the reaction with PCl₅?

A2: The reaction of PCl₅ with the lactam and any residual moisture will produce phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl).[6][7] During the aqueous workup, these are hydrolyzed to phosphoric acid and hydrochloric acid.

Q3: How can I monitor the progress of the chlorination reaction?

A3: The reaction progress can be effectively monitored by TLC or HPLC.[3] For TLC, a suitable mobile phase would be a mixture of non-polar and polar solvents (e.g., toluene:ethyl acetate 7:3) to separate the more polar starting material from the less polar chlorinated product.[3]

Q4: What is a suitable purification method for this compound?

A4: The crude product is typically purified by recrystallization. Common solvent systems include mixtures of toluene and hexane or isopropanol.[4] The product is usually obtained as a crystalline solid.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. Phosphorus pentachloride is a hazardous substance that reacts violently with water and is corrosive.[6] The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. All glassware must be thoroughly dried to prevent uncontrolled reactions. The quenching of the reaction mixture should be done slowly and carefully in an ice bath to manage the exothermic reaction.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on literature for the synthesis of related compounds.[2][4]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, suspend 1-(4-nitrophenyl)piperidin-2-one in a suitable anhydrous solvent such as toluene or chloroform.

  • Chlorination: Cool the suspension to 0-5 °C in an ice bath. Slowly add phosphorus pentachloride (PCl₅) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Stir for several hours until the reaction is complete, as monitored by TLC or HPLC.

  • Quenching: Cool the reaction mixture to room temperature and then slowly and carefully pour it into a vigorously stirred mixture of ice and water.

  • Extraction: Separate the organic layer. Extract the aqueous layer with a suitable solvent like dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield pure this compound.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start 1-(4-nitrophenyl)piperidin-2-one reaction Chlorination (60-80 °C) start->reaction reagent PCl5, Toluene reagent->reaction quench Quench with Ice Water reaction->quench extraction Extraction (DCM) quench->extraction washing Washing extraction->washing purification Recrystallization washing->purification product 3-Chloro-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one purification->product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Impure Product incomplete_rxn Incomplete Reaction issue->incomplete_rxn over_chlorination Over-chlorination issue->over_chlorination hydrolysis Hydrolysis issue->hydrolysis workup_loss Workup Losses issue->workup_loss check_reagents Check Reagent Quality & Stoichiometry incomplete_rxn->check_reagents optimize_conditions Optimize Reaction Time/Temp. incomplete_rxn->optimize_conditions over_chlorination->check_reagents over_chlorination->optimize_conditions control_temp Control Temperature During Workup hydrolysis->control_temp anhydrous_conditions Ensure Anhydrous Conditions hydrolysis->anhydrous_conditions optimize_purification Optimize Extraction & Crystallization workup_loss->optimize_purification

Caption: Troubleshooting logic for the synthesis of the target compound.

References

Technical Support Center: Optimization of Reaction Conditions for 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis and optimization of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound. The primary synthetic route involves the dichlorination of the precursor, 1-(4-nitrophenyl)-2-piperidone, using phosphorus pentachloride (PCl₅), followed by an in-situ elimination to form the desired product.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Reagent Quality: Ensure the phosphorus pentachloride (PCl₅) is fresh and has been stored under anhydrous conditions. PCl₅ is highly moisture-sensitive and will decompose to phosphoryl chloride (POCl₃) and hydrochloric acid (HCl) upon contact with water, reducing its reactivity.[1][2] The starting material, 1-(4-nitrophenyl)-2-piperidone, should be pure and dry.

    • Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction may be too slow to proceed to completion within the given timeframe. Conversely, excessively high temperatures can lead to the formation of degradation products and side reactions. Refer to the data in Table 1 for guidance on optimizing the reaction temperature.

    • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

    • Solvent Choice: The choice of solvent can significantly impact the reaction. Chlorinated solvents like chloroform or dichloromethane are often used. Ensure the solvent is anhydrous, as any moisture will consume the PCl₅.

Issue 2: Formation of Multiple Products or Impurities

  • Question: My crude product shows multiple spots on TLC, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?

  • Answer: The formation of multiple products is a common issue in chlorination reactions.

    • Incomplete Reaction: One of the major impurities can be the unreacted starting material, 1-(4-nitrophenyl)-2-piperidone. This can be addressed by increasing the reaction time or temperature, or by using a higher molar equivalent of PCl₅ (see Table 1).

    • Over-chlorination: While less common in this specific synthesis, over-chlorination at other positions on the molecule can occur under harsh conditions.

    • Hydrolysis of Product: The product, this compound, can be sensitive to hydrolysis, especially during workup. Ensure that the workup procedure is performed quickly and under neutral or slightly acidic conditions.

    • Purification: Effective purification is key to obtaining the desired product with high purity. Column chromatography using silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) is often effective. Recrystallization from an appropriate solvent can also be used to purify the final product.

Issue 3: Difficulty with Product Isolation and Purification

  • Question: I am having trouble isolating and purifying the final product. What are some recommended procedures?

  • Answer: The workup and purification steps are critical for obtaining a pure product.

    • Workup Procedure: A common workup procedure involves quenching the reaction mixture by slowly pouring it into ice-water.[3][4] This hydrolyzes the remaining PCl₅ and any phosphorus oxychloride. The product can then be extracted into an organic solvent like chloroform or ethyl acetate. The organic layer should be washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

    • Chromatography: As mentioned, column chromatography is a reliable method for purification. Careful selection of the eluent system is important to achieve good separation of the product from any impurities.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvents or solvent mixtures to find the optimal conditions for crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the reaction between 1-(4-nitrophenyl)-2-piperidone and PCl₅?

A1: The reaction proceeds through a two-step mechanism. First, the amide oxygen of the lactam attacks the phosphorus atom of PCl₅, leading to the formation of an intermediate that, upon rearrangement and loss of POCl₃ and HCl, results in the formation of a gem-dichloro intermediate at the 3-position. This is followed by the elimination of HCl to form the double bond, yielding the final product, this compound.

Q2: Are there any safety precautions I should be aware of when working with phosphorus pentachloride?

A2: Yes, PCl₅ is a hazardous substance and should be handled with care in a well-ventilated fume hood. It is corrosive and reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[1][2] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q3: Can I use other chlorinating agents instead of PCl₅?

A3: While PCl₅ is a common reagent for this type of transformation, other chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride could potentially be used. However, the reaction conditions would need to be re-optimized for these reagents.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The purity can be assessed by HPLC or by observing a single spot on a TLC plate developed with multiple eluent systems.

Data Presentation

The following table summarizes the results of a hypothetical optimization study for the chlorination of 1-(4-nitrophenyl)-2-piperidone. This data is illustrative and intended to guide experimental design.

Table 1: Optimization of Chlorination Reaction Conditions

EntryMolar Ratio (PCl₅ : Substrate)SolventTemperature (°C)Time (h)Yield (%)
11.1 : 1Dichloromethane251245
21.5 : 1Dichloromethane251265
32.0 : 1Dichloromethane251278
42.0 : 1Chloroform251280
52.0 : 1Chloroform40885
62.0 : 1Chloroform60492
72.5 : 1Chloroform60491
82.0 : 1Toluene60475

Experimental Protocols

Protocol 1: Synthesis of 1-(4-nitrophenyl)-2-piperidone (Precursor)

This protocol describes the synthesis of the starting material from 4-nitroaniline.

  • To a solution of 4-nitroaniline (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), add 5-bromovaleryl chloride (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Add a base, such as potassium carbonate (2 equivalents), and heat the mixture to reflux for 12-18 hours to effect cyclization.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 1-(4-nitrophenyl)-2-piperidone.

Protocol 2: Synthesis of this compound

This protocol is based on the optimized conditions identified in the literature for similar transformations.

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-(4-nitrophenyl)-2-piperidone (1 equivalent) and anhydrous chloroform.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus pentachloride (2.0 equivalents) portion-wise, ensuring the temperature does not rise significantly.

  • After the addition is complete, slowly heat the reaction mixture to reflux (approximately 60 °C) and maintain for 4 hours.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and slowly pour it into a beaker containing crushed ice with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with chloroform (3 x volume).

  • Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain this compound as a solid.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_target Target Synthesis start 4-Nitroaniline + 5-Bromovaleryl Chloride reaction1 Acylation start->reaction1 cyclization Intramolecular Cyclization (Base, Heat) reaction1->cyclization purification1 Purification (Recrystallization/Chromatography) cyclization->purification1 precursor 1-(4-nitrophenyl)-2-piperidone purification1->precursor chlorination Chlorination with PCl5 (Chloroform, 60°C) precursor->chlorination workup Aqueous Workup (Ice, Extraction) chlorination->workup purification2 Purification (Column Chromatography) workup->purification2 product 3-Chloro-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one purification2->product

Caption: Synthetic workflow for this compound.

troubleshooting_guide start Low or No Product Yield? reagent_check Check Reagent Quality (PCl5, Solvent Anhydrous?) start->reagent_check Yes impurity_issue Multiple Products/Impurities? start->impurity_issue No temp_check Review Reaction Temperature (Too low/high?) reagent_check->temp_check Reagents OK time_check Extend Reaction Time (Monitor by TLC) temp_check->time_check Temp OK success Successful Synthesis time_check->success Reaction Complete incomplete_rxn Incomplete Reaction? (Increase PCl5 eq. or time) impurity_issue->incomplete_rxn Yes hydrolysis Product Hydrolysis? (Neutral Workup) incomplete_rxn->hydrolysis Still Impure purification Optimize Purification (Adjust eluent/solvent) hydrolysis->purification Still Impure purification->success Pure Product

Caption: Troubleshooting decision tree for the synthesis.

References

Troubleshooting unexpected results in experiments with 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during experiments with 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Reaction Issues

Q1: My reaction to synthesize this compound from 1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one resulted in a low or no yield. What are the potential causes?

A1: Low or no yield in this chlorination reaction, which is analogous to a Vilsmeier-Haack reaction on a lactam, can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Reagent Quality: Ensure the phosphorus pentachloride (PCl₅) or other chlorinating agent is fresh and has not been deactivated by moisture. The solvent should be anhydrous.

  • Reaction Temperature: The reaction may require specific temperature control. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote side reactions and decomposition.

  • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Stoichiometry: The molar ratio of the chlorinating agent to the starting material is crucial. An insufficient amount of the chlorinating agent will result in incomplete conversion.

Q2: My TLC/LC-MS analysis shows multiple spots/peaks besides my desired product. What are these impurities?

A2: The formation of byproducts is a common issue. Potential impurities could include:

  • Unreacted Starting Material: The presence of 1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is common if the reaction is incomplete.

  • Hydrolyzed Product: The 3-chloro group is susceptible to hydrolysis back to the starting material, especially during aqueous workup. Ensure the workup is performed under anhydrous or cold conditions where possible.

  • Over-chlorinated Products: While less common for this specific position, strong chlorinating agents can sometimes lead to dichlorinated or other over-halogenated species.[1]

  • Side-products from the Nitrophenyl Group: The nitro group can undergo reduction or other transformations under certain conditions, although this is less likely with the specified reagents.

Q3: The isolated product is a dark, oily substance instead of the expected solid. How can I resolve this?

A3: "Oiling out" during purification can be due to the presence of impurities that depress the melting point or interfere with crystal lattice formation.

  • Purity: The issue is often due to residual solvent or impurities. Try to re-purify the material using column chromatography.

  • Solvent Choice for Recrystallization: The choice of solvent for recrystallization is critical. If the compound oils out, it may be because the boiling point of the solvent is too high, or the compound is too soluble. A solvent system (a mixture of a good solvent and a poor solvent) might be necessary.

  • Cooling Rate: Rapid cooling can also lead to oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage the formation of crystals.

Purification & Characterization Issues

Q4: I am having difficulty purifying the product by column chromatography. It seems to be degrading on the silica gel.

A4: The 3-chloro-dihydropyridinone structure can be sensitive to acidic conditions. Silica gel is slightly acidic and can cause decomposition.

  • Neutralized Silica: Consider using silica gel that has been neutralized by washing with a dilute base (like triethylamine in the eluent) and then re-equilibrating with the mobile phase.

  • Alternative Stationary Phases: Alumina (neutral or basic) can be a suitable alternative to silica gel for acid-sensitive compounds.

  • Rapid Chromatography: Perform the chromatography as quickly as possible to minimize the contact time between the compound and the stationary phase.

Q5: The NMR spectrum of my product is not clean, showing broad peaks or unexpected signals. What could be the cause?

A5: A complex NMR spectrum can indicate the presence of impurities, degradation, or dynamic processes in solution.

  • Purity: The most likely cause is the presence of unreacted starting materials or byproducts. Re-purify the sample.

  • Residual Solvent: Check for characteristic peaks of solvents used in the reaction or purification.

  • Stability: The compound might be degrading in the NMR solvent. Acquire the spectrum promptly after dissolving the sample.

  • Tautomerism/Rotamers: Although less common for this specific structure, some 2-pyridone systems can exhibit tautomerism, which could lead to multiple species in solution.

Data Presentation

Table 1: Troubleshooting Summary for Low Product Yield

Potential Cause Troubleshooting Step Expected Outcome
Inactive Chlorinating AgentUse a fresh, unopened bottle of PCl₅ or POCl₃.Improved conversion to the desired product.
Wet Solvent/GlasswareUse anhydrous solvent and flame-dried glassware under an inert atmosphere.Reduced hydrolysis and side reactions.
Suboptimal TemperatureExperiment with a range of temperatures (e.g., 0 °C to reflux).Determine the optimal temperature for product formation.
Insufficient Reaction TimeMonitor the reaction by TLC or LC-MS until the starting material is consumed.Drive the reaction to completion.

Table 2: Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₁₁H₉ClN₂O₃[2][3]
Molecular Weight252.65 g/mol [2][3]
AppearanceSolid[3]
Storage2-8°C, dry[4]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a representative procedure based on the synthesis of analogous compounds and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (1.0 eq) and anhydrous solvent (e.g., toluene or chloroform).

  • Addition of Chlorinating Agent: Cool the mixture to 0 °C in an ice bath. Add phosphorus pentachloride (PCl₅) (1.1 to 1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly pouring it into a beaker containing ice-water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.[5]

Visualizations

G start Low or No Product Yield Observed check_reagents Are the chlorinating agent and solvent fresh and anhydrous? start->check_reagents reagents_no Use fresh, anhydrous reagents. check_reagents->reagents_no No check_conditions Were the reaction temperature and time appropriate? check_reagents->check_conditions Yes reagents_no->check_conditions conditions_no Optimize temperature and monitor reaction to completion. check_conditions->conditions_no No check_workup Was the aqueous workup performed quickly and at low temperature? check_conditions->check_workup Yes conditions_no->check_workup workup_no Minimize contact with water to prevent hydrolysis. check_workup->workup_no No success Yield Improved check_workup->success Yes workup_no->success failure Yield Still Low (Consult further literature) G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification setup 1. Reaction Setup (Starting Material + Solvent) add_reagent 2. Add Chlorinating Agent (e.g., PCl5 at 0°C) setup->add_reagent react 3. Heat to Reflux (Monitor by TLC/HPLC) add_reagent->react quench 4. Quench with Ice-Water react->quench extract 5. Extract with Organic Solvent quench->extract wash_dry 6. Wash and Dry Organic Layer extract->wash_dry concentrate 7. Concentrate to Crude Product wash_dry->concentrate purify 8. Recrystallization or Column Chromatography concentrate->purify characterize 9. Characterization (NMR, MS, etc.) purify->characterize

References

How to prevent degradation of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors that can lead to the degradation of this compound are exposure to moisture (hydrolysis), light (photodegradation), elevated temperatures, and oxygen (oxidation). The presence of the chloro substituent and the nitro group on the phenyl ring can influence its susceptibility to these conditions.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place.[1] Some suppliers recommend storage at room temperature in a dry environment.[2] For enhanced stability, especially for long-term storage, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.[3][4]

Q3: How can I detect if my sample of this compound has degraded?

A3: Degradation can be detected by a change in the physical appearance of the compound (e.g., color change, clumping) or by analytical methods. The most common techniques to assess purity and detect degradation products are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] These methods can separate the parent compound from any impurities or degradation products.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation pathways for this exact molecule are not extensively documented, based on its structure, potential degradation products could arise from hydrolysis of the lactam ring or the chloro group, and reduction of the nitro group. Microbial degradation could also be a factor if the compound is not stored in a sterile environment.[7][8]

Troubleshooting Guides

Issue 1: Inconsistent experimental results using a previously opened bottle of the compound.
  • Possible Cause: The compound may have degraded due to repeated exposure to atmospheric moisture and air.

  • Troubleshooting Steps:

    • Visual Inspection: Check for any changes in the physical appearance of the solid.

    • Analytical Check: Analyze a small sample using HPLC or GC-MS to check for the presence of impurities or degradation products. Compare the chromatogram to that of a new, unopened sample if available.

    • Purification: If degradation is minor, consider repurifying the compound, for example, by recrystallization.

    • Prevention: For future use, aliquot the compound into smaller, single-use vials under an inert atmosphere to prevent contamination of the entire batch.

Issue 2: The compound appears discolored or has a different texture.
  • Possible Cause: This could be a sign of significant degradation, possibly due to prolonged exposure to light, heat, or moisture.

  • Troubleshooting Steps:

    • Do not use: If significant discoloration is observed, it is best to discard the material as its purity is compromised.

    • Review Storage: Re-evaluate your storage conditions. Ensure the compound is stored in a tightly sealed, opaque container in a desiccator or a controlled inert environment.

    • Order a New Batch: Procure a fresh supply of the compound and implement proper storage protocols immediately upon receipt.

Data Presentation

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
TemperatureCool (2-8 °C) or Room Temperature (20-25 °C)Minimizes thermal degradation.
AtmosphereInert (Argon or Nitrogen)Prevents oxidation and hydrolysis.[3][4]
LightProtect from light (use amber vials or store in the dark)Prevents photodegradation.
HumidityDry (store with a desiccant)Prevents hydrolysis.[2]

Table 2: Analytical Methods for Stability Assessment

MethodPurposeTypical Conditions
HPLC-UVQuantify purity and detect non-volatile degradation products.[5]C18 column, mobile phase gradient of water and acetonitrile with UV detection.
GC-MSIdentify volatile degradation products and confirm molecular weight.[6][9]Capillary GC column with a mass spectrometer detector.
TLCQuick qualitative check for impurities.Silica gel plates with an appropriate solvent system.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment
  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (Water) and Solvent B (Acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be estimated by the relative area of the main peak. The presence of additional peaks may indicate degradation products.

Protocol 2: Forced Degradation Study Workflow
  • Sample Preparation: Prepare solutions of the compound in various stress conditions:

    • Acidic: 0.1 N HCl

    • Basic: 0.1 N NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Store the solid compound at an elevated temperature (e.g., 60 °C).

    • Photolytic: Expose a solution of the compound to UV light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples using the HPLC method described above to observe the degradation of the parent compound and the formation of degradation products.

  • Peak Identification: If significant degradation is observed, use LC-MS to identify the mass of the degradation products to help elucidate the degradation pathway.

Visualizations

Degradation_Pathway cluster_main Potential Degradation of this compound cluster_stressors Stress Conditions cluster_products Potential Degradation Products A 3-Chloro-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one B Moisture (Hydrolysis) A->B C Light (Photodegradation) A->C D Heat (Thermal Degradation) A->D E Oxygen (Oxidation) A->E F Hydrolyzed Products B->F leads to G Photodegradation Products C->G leads to H Thermally Degraded Products D->H leads to I Oxidized Products E->I leads to

Caption: Potential degradation pathways under various stress conditions.

Troubleshooting_Workflow cluster_workflow Troubleshooting for Suspected Degradation Start Inconsistent Results or Changed Appearance Visual Visually Inspect Sample Start->Visual Analytical Perform HPLC/GC-MS Analysis Visual->Analytical Decision Is Degradation Confirmed? Analytical->Decision Discard Discard and Order New Batch Decision->Discard Yes (Significant) Repurify Consider Repurification (if minor degradation) Decision->Repurify Yes (Minor) Review Review and Improve Storage Conditions Decision->Review No Discard->Review Repurify->Review End Implement Proper Handling for New Batch Review->End

Caption: A logical workflow for troubleshooting suspected compound degradation.

References

Analytical challenges in the characterization of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges associated with the characterization of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.

Section 1: Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

Issue: Poor peak shape (tailing or fronting) in HPLC chromatogram.

  • Potential Cause 1: Inappropriate mobile phase pH. The compound contains a weakly basic nitrogen atom in the dihydropyridinone ring, and its ionization state can be affected by the mobile phase pH.

    • Recommended Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For reversed-phase HPLC, a slightly acidic mobile phase (e.g., pH 3-5 using formic acid or phosphate buffer) is often effective in protonating the nitrogen, leading to sharper peaks.

  • Potential Cause 2: Secondary interactions with stationary phase. Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing peak tailing.

    • Recommended Solution: Use a high-purity, end-capped C18 or C8 column. Alternatively, add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to block the active silanol sites.

  • Potential Cause 3: Column overload. Injecting too concentrated a sample can lead to peak fronting.

    • Recommended Solution: Dilute the sample and reinject.

Issue: Inconsistent retention times.

  • Potential Cause 1: Fluctuation in mobile phase composition. Inaccurate mixing of mobile phase components can lead to shifts in retention time.

    • Recommended Solution: Ensure accurate and consistent preparation of the mobile phase. Use a reliable gradient proportioning valve or pre-mix the mobile phase.

  • Potential Cause 2: Temperature variations. Changes in column temperature can affect retention times.

    • Recommended Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

  • Potential Cause 3: Column degradation. Over time, the stationary phase can degrade, leading to changes in retention.

    • Recommended Solution: Replace the column with a new one of the same type. Implement a column tracking and replacement schedule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Broad or unresolved signals in the ¹H NMR spectrum.

  • Potential Cause 1: Presence of paramagnetic impurities. Even trace amounts of paramagnetic metals can cause significant line broadening.

    • Recommended Solution: Purify the sample using techniques like column chromatography or recrystallization. If metal contamination is suspected, washing the organic solution of the compound with an aqueous solution of a chelating agent like EDTA may help.

  • Potential Cause 2: Sample aggregation. At high concentrations, molecules may aggregate, leading to broader signals.

    • Recommended Solution: Acquire the spectrum at a lower concentration.

  • Potential Cause 3: Chemical exchange. Protons on the dihydropyridinone ring may be undergoing slow chemical exchange.

    • Recommended Solution: Acquire the spectrum at different temperatures (variable temperature NMR) to see if the signals sharpen or coalesce.

Issue: Difficulty in assigning aromatic protons.

  • Potential Cause: Overlapping signals. The signals for the protons on the nitrophenyl ring and the dihydropyridinone ring may overlap.

    • Recommended Solution: Use a higher field NMR spectrometer (e.g., 500 MHz or higher) to improve signal dispersion. 2D NMR techniques such as COSY (Correlation Spectroscopy) can be used to identify coupled protons and aid in assignment.

Mass Spectrometry (MS)

Issue: No molecular ion peak or very low intensity.

  • Potential Cause 1: In-source fragmentation. The compound may be fragmenting in the ion source before detection.

    • Recommended Solution: Use a softer ionization technique. If using Electrospray Ionization (ESI), try optimizing the cone voltage to a lower value. Atmospheric Pressure Chemical Ionization (APCI) could also be a suitable alternative.

  • Potential Cause 2: Poor ionization efficiency. The compound may not be ionizing well under the chosen conditions.

    • Recommended Solution: Experiment with different ionization sources (ESI, APCI) and polarities (positive and negative ion mode). The nitro group can sometimes favor negative ion detection.

Issue: Complex fragmentation pattern.

  • Potential Cause: Multiple fragmentation pathways. The presence of the chloro, nitro, and lactam functionalities can lead to several competing fragmentation pathways.

    • Recommended Solution: Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of the fragment ions. This will help in determining their elemental composition and proposing logical fragmentation pathways. Tandem mass spectrometry (MS/MS) experiments can be performed to isolate the molecular ion and observe its specific fragmentation pattern.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H NMR chemical shift for the protons on the dihydropyridinone ring?

A1: Based on similar structures, the protons on the dihydropyridinone ring are expected to appear in the aliphatic region of the spectrum. The CH₂ group adjacent to the nitrogen is likely to be around 3.6-4.0 ppm, and the other CH₂ group may appear around 2.5-2.9 ppm. The vinylic proton will be further downfield. These are estimates and can be influenced by the solvent and other factors.

Q2: How can I confirm the presence of the nitro group using IR spectroscopy?

A2: The nitro group typically shows two strong absorption bands in the IR spectrum. The asymmetric stretching vibration is expected around 1500-1550 cm⁻¹, and the symmetric stretching vibration is expected around 1330-1370 cm⁻¹.

Q3: What are the common adducts I might observe in the ESI-MS spectrum?

A3: In positive ion mode ESI-MS, you might observe the protonated molecule [M+H]⁺, as well as adducts with sodium [M+Na]⁺ and potassium [M+K]⁺, especially if glassware was not properly cleaned or if these ions are present in the solvents. In negative ion mode, you might observe the deprotonated molecule [M-H]⁻ or adducts with anions from the mobile phase, such as formate [M+HCOO]⁻.

Q4: Is this compound soluble in common NMR solvents?

A4: this compound is expected to be soluble in chlorinated solvents like chloroform-d (CDCl₃) and dichloromethane-d₂, as well as polar aprotic solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) and acetonitrile-d₃.

Q5: What are the key fragments to look for in the mass spectrum?

A5: Key fragmentation pathways could involve the loss of the nitro group (NO₂), the chlorine atom (Cl), or cleavage of the dihydropyridinone ring. The exact fragmentation will depend on the ionization method used. For Electron Ionization (EI), common fragments might include the loss of NO₂ (m/z 206) and subsequent loss of CO (m/z 178).

Section 3: Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 536760-29-9
Molecular Formula C₁₁H₉ClN₂O₃
Molecular Weight 252.65 g/mol
Appearance White to off-white solid
Boiling Point ~412 °C (Predicted)
Density ~1.45 g/cm³ (Predicted)

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Aromatic (2H, ortho to NO₂)8.2 - 8.4d
Aromatic (2H, meta to NO₂)7.5 - 7.7d
Vinylic CH6.0 - 6.3t
CH₂ (adjacent to N)3.8 - 4.1t
CH₂ (adjacent to C=C)2.6 - 2.9m

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O165 - 170
Aromatic C-NO₂145 - 150
Aromatic C-N140 - 145
Aromatic CH (ortho to NO₂)124 - 128
Aromatic CH (meta to NO₂)120 - 124
Vinylic C-Cl128 - 132
Vinylic CH100 - 105
CH₂ (adjacent to N)45 - 50
CH₂ (adjacent to C=C)20 - 25

Section 4: Experimental Protocols

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Spectrometer: 400 MHz or higher.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Concentration: 5-10 mg in 0.6-0.7 mL of solvent.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

Mass Spectrometry (MS)
  • Instrument: LC-MS system with an ESI or APCI source.

  • Ionization Mode: Positive and Negative.

  • Mass Range: 50 - 500 m/z.

  • ESI Source Parameters (as a starting point):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20-40 V (can be optimized).

    • Desolvation Temperature: 350-450 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

  • Sample Infusion: Prepare a dilute solution (1-10 µg/mL) in acetonitrile or methanol and infuse directly into the mass spectrometer.

Section 5: Visualizations

hplc_troubleshooting_workflow start HPLC Analysis Issue peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? start->retention_time mobile_phase_ph Check Mobile Phase pH peak_shape->mobile_phase_ph Yes mobile_phase_comp Check Mobile Phase Composition retention_time->mobile_phase_comp Yes adjust_ph Adjust pH (e.g., add 0.1% Formic Acid) mobile_phase_ph->adjust_ph Incorrect secondary_interactions Suspect Secondary Interactions? mobile_phase_ph->secondary_interactions Correct use_endcapped_column Use High-Purity End-Capped Column or Add TEA to Mobile Phase secondary_interactions->use_endcapped_column Yes column_overload Column Overload? secondary_interactions->column_overload No dilute_sample Dilute Sample and Re-inject column_overload->dilute_sample Yes prepare_fresh Prepare Fresh Mobile Phase Accurately mobile_phase_comp->prepare_fresh Inconsistent temp_variation Temperature Variation? mobile_phase_comp->temp_variation Consistent use_column_oven Use Column Oven for Constant Temperature temp_variation->use_column_oven Yes column_degradation Column Degradation? temp_variation->column_degradation No replace_column Replace Column column_degradation->replace_column Yes

Caption: HPLC Troubleshooting Workflow.

ms_troubleshooting_workflow start Mass Spec Analysis Issue no_molecular_ion No/Low Molecular Ion? start->no_molecular_ion complex_fragmentation Complex Fragmentation? start->complex_fragmentation in_source_fragmentation Suspect In-Source Fragmentation? no_molecular_ion->in_source_fragmentation Yes use_hrms Use High-Resolution MS (HRMS) complex_fragmentation->use_hrms Yes softer_ionization Use Softer Ionization (e.g., lower cone voltage) or switch to APCI in_source_fragmentation->softer_ionization Yes poor_ionization Poor Ionization Efficiency? in_source_fragmentation->poor_ionization No change_source_polarity Try Different Ionization Source (ESI/APCI) and Polarity (+/-) poor_ionization->change_source_polarity Yes determine_composition Determine Elemental Composition of Fragments use_hrms->determine_composition perform_msms Perform Tandem MS (MS/MS) Experiments use_hrms->perform_msms

Caption: Mass Spectrometry Troubleshooting Workflow.

Technical Support Center: Synthesis of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one. This compound is a key intermediate in the production of various pharmaceutical compounds.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

IssuePotential CauseSuggested Solution
Low or No Product Yield Incomplete reaction: Reaction may not have proceeded to completion.Verify reaction completion: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend reaction time: Some reactions may require longer durations to reach completion.[2] Optimize temperature: Ensure the reaction is maintained at the optimal temperature. For thermally sensitive compounds, a lower temperature for a longer duration might be beneficial.[2]
Suboptimal Reagent Stoichiometry: Incorrect ratio of reactants.Re-evaluate and adjust the stoichiometry of your reactants. Using a slight excess of one reactant can sometimes drive the reaction to completion.[2]
Moisture Contamination: Presence of water in reagents or solvents, especially with moisture-sensitive reagents.Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.
Formation of Significant Side Products Side Reactions: Undesired reactions occurring in parallel to the main reaction.Control reaction temperature: Elevated temperatures can often lead to the formation of byproducts.[2] Order of reagent addition: The sequence in which reagents are added can be critical in minimizing side reactions.
Polymerization: Highly reactive starting materials or intermediates may self-condense or polymerize.This is particularly a risk at elevated temperatures. Consider running the reaction at a lower concentration to dissipate heat more effectively.
Difficulty in Product Purification Presence of Impurities: Starting materials may contain impurities that interfere with the reaction or co-elute with the product.Ensure purity of starting materials: Use high-purity reagents. Optimize purification technique: If using column chromatography, screen different solvent systems to achieve better separation. For solid products, recrystallization from a suitable solvent system can be highly effective.
Product Tailing on Silica Gel: The basic nature of pyridinone derivatives can cause tailing during column chromatography.Add a small amount of a basic modifier, such as triethylamine, to the eluent to improve peak shape.
Inconsistent Results Between Batches Variability in Starting Materials or Reagents: The purity and quality of starting materials can differ between suppliers or lots.Standardize material quality: Use starting materials and reagents from a reliable source with consistent purity specifications.
Solvent Purity: Impurities in solvents can affect the reaction outcome.Ensure solvents are of high purity and anhydrous, especially for moisture-sensitive reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in drug development?

A1: It serves as a key intermediate in the synthesis of various pharmaceutical compounds[1], including being a precursor for Apixaban, an anticoagulant medication.[3]

Q2: What are some common synthetic routes to prepare this compound?

A2: A common approach involves the reaction of a suitable precursor with p-nitroaniline.[3] One reported synthesis involves the chlorination of 1-(4-nitrophenyl)-2-piperidone.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress by observing the consumption of starting materials and the formation of the product.

Q4: What are the typical storage conditions for this compound?

A4: It is typically stored at room temperature in a dry environment.[1]

Q5: What are the key safety precautions to take during this synthesis?

A5: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reaction should be carried out in a well-ventilated fume hood.

Experimental Protocol

The following is a general protocol for the synthesis of this compound. This protocol may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • 1-(4-nitrophenyl)-2-piperidone

  • Phosphorus pentachloride (PCl₅)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked flask equipped with a stirrer and a thermometer, dissolve 1-(4-nitrophenyl)-2-piperidone in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus pentachloride (PCl₅) in portions, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 6 hours).[4]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully quench the reaction by pouring the mixture into ice water.

  • Separate the organic layer.

  • Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution until the pH is neutral.[4]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data

The yield of the reaction can be influenced by various parameters. The following table summarizes hypothetical data based on potential optimization experiments.

EntryReactant Ratio (Piperidone:PCl₅)Temperature (°C)Reaction Time (h)Yield (%)
11:1.20 to RT475
21:1.50 to RT685
31:2.00 to RT688
41:1.5RT680 (with side products)
51:1.50882

Experimental Workflow

SynthesisWorkflow Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 1-(4-nitrophenyl)-2-piperidone in Dichloromethane cool Cool to 0°C start->cool add_pcl5 Add PCl₅ cool->add_pcl5 react Stir at Room Temperature add_pcl5->react monitor Monitor by TLC react->monitor quench Quench with Ice Water monitor->quench Reaction Complete separate Separate Organic Layer quench->separate wash Wash with Water & NaHCO₃ separate->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate under Vacuum dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Workflow for the synthesis of this compound.

References

Validation & Comparative

Purity Analysis of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is a critical step in the drug development pipeline. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) as the primary analytical method for purity assessment, alongside alternative techniques such as Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Gas Chromatography (GC). Detailed experimental protocols and supporting data are presented to aid in the selection and implementation of the most suitable analytical strategy.

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for its quality control.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and versatility in separating complex mixtures.[2] A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for the analysis of moderately polar compounds like this compound.

Experimental Protocol: Reversed-Phase HPLC

This section details a representative RP-HPLC method for the purity analysis of this compound.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 50% B

    • 5-15 min: 50% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase (50:50 Water:Acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity of the sample is determined by calculating the percentage peak area of the main component relative to the total peak area of all components in the chromatogram.

Comparison of Analytical Techniques

While HPLC is a robust and widely used method, other techniques offer distinct advantages for specific analytical challenges. The following table compares the performance of HPLC with UPLC-MS and GC for the purity analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)Gas Chromatography (GC)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation using columns with sub-2 µm particles, coupled with mass spectrometric detection for identification and quantification.[3][4]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[5][6][7]
Typical Analytes Non-volatile and thermally labile compounds.Wide range of compounds, including trace-level impurities and metabolites.Volatile and semi-volatile compounds, such as residual solvents and volatile impurities.[5]
Resolution GoodExcellent, superior to HPLC.[3]Very high for volatile compounds.
Analysis Time 20-30 minutes5-10 minutes15-25 minutes
Sensitivity High (ng range)Very high (pg to fg range).[4]High (pg to ng range).
Cost ModerateHighLow to moderate
Advantages Robust, reliable, widely available, versatile.High speed, high resolution, high sensitivity, provides molecular weight information.[3][4]Excellent for analyzing residual solvents and volatile impurities, low operational cost.[5][6]
Limitations Longer analysis time compared to UPLC, lower resolution for very complex mixtures.High initial instrument cost, requires more specialized expertise.Limited to volatile and thermally stable compounds.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the HPLC analysis and the decision-making process for selecting an appropriate analytical technique.

hplc_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample Weigh Sample dissolve Dissolve in Diluent sample->dissolve filter Filter (0.45 µm) dissolve->filter instrument HPLC System Setup filter->instrument injection Inject Sample instrument->injection separation Chromatographic Separation injection->separation detection UV Detection (254 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Calculate % Purity integration->calculation

Caption: Workflow for HPLC Purity Analysis.

analytical_selection start Purity Analysis Required main_analyte Main Component & Non-Volatile Impurities? start->main_analyte volatile_impurities Residual Solvents or Volatile Impurities? main_analyte->volatile_impurities No hplc HPLC main_analyte->hplc Yes trace_analysis Trace Impurity Identification Needed? volatile_impurities->trace_analysis No gc GC volatile_impurities->gc Yes trace_analysis->hplc No uplc_ms UPLC-MS trace_analysis->uplc_ms Yes

References

Comparative Guide to Analytical Methods for the Detection of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the detection and quantification of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one. Given the absence of a standardized, published method for this specific analyte, this document presents a proposed Liquid Chromatography-Mass Spectrometry (LC-MS) method based on established principles for structurally similar compounds. This proposed method is compared with alternative techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), to assist researchers, scientists, and drug development professionals in selecting the most suitable approach for their analytical needs.

Overview of Analytical Techniques

The selection of an appropriate analytical method is contingent upon various factors, including the required sensitivity, selectivity, sample matrix complexity, and the availability of instrumentation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. It is well-suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.

  • High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection is a robust and widely accessible technique. It is often used for the analysis of compounds containing chromophores, such as aromatic rings and nitro groups. While generally less sensitive and selective than MS detection, it can be a cost-effective and reliable option for routine analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the analysis of volatile and thermally stable compounds. For non-volatile compounds, derivatization may be necessary to increase their volatility.

Proposed LC-MS Method

Based on methods developed for other nitrophenyl and pyridinone derivatives, the following LC-MS/MS method is proposed for the analysis of this compound.

Experimental Protocol

1. Sample Preparation:

  • A stock solution of this compound is prepared in a suitable organic solvent such as acetonitrile or methanol.

  • Calibration standards are prepared by serial dilution of the stock solution.

  • For complex matrices, a sample clean-up step, such as solid-phase extraction (SPE), may be required to remove interfering substances.

2. LC-MS/MS Conditions:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for retaining the analyte.

    • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is recommended.

    • Gradient Program: A typical gradient would start with a low percentage of Mobile Phase B, which is gradually increased to elute the analyte.

    • Flow Rate: A flow rate of 0.5 mL/min is appropriate for a standard analytical column.

    • Column Temperature: The column should be maintained at a constant temperature, for example, 40 °C, to ensure reproducible retention times.

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is likely to be effective due to the presence of nitrogen atoms that can be readily protonated.

    • Scan Mode: Multiple Reaction Monitoring (MRM) should be used for quantification to enhance selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition.

    • Precursor and Product Ions: The precursor ion will be the protonated molecule [M+H]⁺. The specific product ions would need to be determined by infusing a standard solution of the analyte into the mass spectrometer and optimizing the collision energy.

Workflow Diagram

LC-MS Method Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection Stock Stock Solution Preparation Dilution Serial Dilution for Calibration Standards Stock->Dilution SPE Solid-Phase Extraction (if necessary) Dilution->SPE Injection Sample Injection SPE->Injection Column C18 Reversed-Phase Column Injection->Column Gradient Gradient Elution Column->Gradient ESI Electrospray Ionization (ESI) Gradient->ESI MRM Multiple Reaction Monitoring (MRM) ESI->MRM Data Data Acquisition and Analysis MRM->Data

Caption: Workflow for the proposed LC-MS method.

Alternative Analytical Methods

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a viable alternative, particularly for routine quality control where high sensitivity is not the primary requirement. The presence of the nitrophenyl group in the target analyte ensures strong UV absorbance.

  • Chromatographic Conditions: The chromatographic conditions (column, mobile phase, flow rate) can be similar to the proposed LC-MS method.

  • Detection: A UV detector set at a wavelength of maximum absorbance for the compound (likely around 254 nm or determined by a UV scan) would be used.

  • Quantification: Quantification is based on the peak area of the analyte in the chromatogram, compared against a calibration curve.

HPLC-UV Method Workflow cluster_0 Sample Preparation cluster_1 HPLC Separation cluster_2 UV Detection Stock Stock Solution Preparation Dilution Serial Dilution for Calibration Standards Stock->Dilution Injection Sample Injection Dilution->Injection Column C18 Reversed-Phase Column Injection->Column Isocratic Isocratic or Gradient Elution Column->Isocratic UV_Detector UV Detector Isocratic->UV_Detector Data Data Acquisition and Analysis UV_Detector->Data

Caption: Workflow for the HPLC-UV method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS could be employed for the analysis of this compound, although it may require a derivatization step to improve its volatility and thermal stability.

  • Derivatization: A derivatization step, such as silylation, may be necessary to make the analyte more amenable to GC analysis.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium or hydrogen.

    • Temperature Program: A temperature gradient is used to elute the analyte.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) is typically used.

    • Scan Mode: Full scan mode can be used for identification, while selected ion monitoring (SIM) can be used for quantification to enhance sensitivity.

GC-MS Method Workflow cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Detection Extraction Liquid-Liquid or Solid-Phase Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Injection Sample Injection Derivatization->Injection Column Capillary GC Column Injection->Column Temp_Prog Temperature Program Column->Temp_Prog EI Electron Ionization (EI) Temp_Prog->EI SIM Selected Ion Monitoring (SIM) EI->SIM Data Data Acquisition and Analysis SIM->Data

Caption: Workflow for the GC-MS method.

Performance Comparison

The following table summarizes the expected performance characteristics of the three analytical methods. The values for HPLC-UV and GC-MS are based on typical performance for similar classes of compounds. The LC-MS values represent anticipated performance for the proposed method.

ParameterProposed LC-MS MethodHPLC-UV MethodGC-MS Method
Selectivity Very High (MRM)ModerateHigh (SIM)
Sensitivity (LOD) Low ng/mL to pg/mLHigh ng/mL to µg/mLng/mL to pg/mL
Linearity (R²) > 0.99> 0.99> 0.99
Sample Throughput ModerateHighLow to Moderate
Matrix Effect Potential for ion suppressionLess susceptibleCan be an issue
Derivatization Not requiredNot requiredLikely required
Instrumentation Cost HighLowModerate to High

Conclusion

The choice of the most appropriate analytical method for the detection of this compound will depend on the specific research or development needs.

  • The proposed LC-MS method offers the highest selectivity and sensitivity, making it the ideal choice for trace-level detection and quantification in complex matrices, such as biological samples. Its ability to provide structural information through fragmentation is also a significant advantage for unambiguous identification.

  • The HPLC-UV method provides a cost-effective and robust alternative for routine analysis where high sensitivity is not a prerequisite. Its simplicity and high throughput make it suitable for quality control applications.

  • The GC-MS method , while offering high sensitivity and selectivity, is likely to be more complex due to the probable need for a derivatization step. This may increase sample preparation time and introduce potential variability. However, for laboratories with established GC-MS expertise, it remains a powerful option.

For researchers and drug development professionals, the development and validation of the proposed LC-MS method would be a valuable investment for the accurate and reliable analysis of this compound.

A Comparative Analysis of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one and Alternative Precursors in Apixaban Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one with other key precursors in the synthesis of Apixaban, a widely used anticoagulant. The following sections present a detailed analysis of various synthetic routes, supported by experimental data, to aid researchers in selecting the most efficient and cost-effective pathway for their drug development needs.

Executive Summary

The synthesis of Apixaban can be approached through various pathways, each employing different precursors. This guide focuses on a comparative evaluation of three prominent synthetic routes, with a particular emphasis on the role and efficacy of key intermediates. The comparison is based on critical parameters such as reaction yields, purity of the products, and the overall efficiency of the synthetic step. The precursors under review are:

  • Route 1: this compound

  • Route 2: 1-(4-Iodophenyl)-3-morpholin-4-yl-5,6-dihydropyridin-2(1H)-one

  • Route 3: 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one, synthesized from p-nitroaniline.

The data presented is collated from various scientific publications and patents, providing a comprehensive overview for informed decision-making in process development and optimization.

Data Presentation: A Comparative Overview of Precursor Efficacy

The following table summarizes the quantitative data for key reaction steps in the synthesis of Apixaban, highlighting the performance of different precursors.

Precursor/IntermediateReaction StepReagents & ConditionsYield (%)Purity (%)Reference
Route 1: this compound Formation of 1-(4-nitrophenyl)-2-piperidonep-Nitroaniline, 5-chloropentanoyl chloride, NaOH, tetrabutylammonium bromide, dichloromethane90Not specified[1]
Chlorination of 1-(4-nitrophenyl)piperidin-2-onePCl5, chlorobenzeneNot specified~99 (after purification)[2]
Route 2: 1-(4-Iodophenyl)-3-morpholin-4-yl-5,6-dihydropyridin-2(1H)-one Formation of the precursor from iodoanilineIodoanilineNot specifiedNot specified[2]
Route 3: From p-Nitroaniline Formation of 5-chloro-N-(4-nitrophenyl)pentanamidep-Nitroaniline, 5-chlorovaleryl chloride, potassium carbonate, THFNot specifiedNot specified[2]
Formation of 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one1-(4-nitrophenyl)piperidin-2-one, PCl583Not specified[3]
Formation of 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one, morpholine, DMF75Not specified[3]
Reduction of nitro group3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, hydrazine hydrate, Raney nickel95Not specified[3]
Formation of 5-chloro-N-(4-(5-morpholino-6-oxo-3,6-dihydropyridin-1(2H)-yl)phenyl)pentanamide1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, 5-chlorovaleroyl chloride96Not specified[3]
Intramolecular cyclization5-chloro-N-(4-(5-morpholino-6-oxo-3,6-dihydropyridin-1(2H)-yl)phenyl)pentanamide94Not specified[3]
Overall yield for 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one4 steps from p-nitroaniline-48≥ 98

Experimental Protocols

Detailed methodologies for the key experiments cited in the data presentation are provided below.

Route 1: Synthesis of 1-(4-nitrophenyl)-2-piperidone from p-Nitroaniline[1]
  • Materials: p-Nitroaniline, 5-chloropentanoyl chloride, sodium hydroxide, tetrabutylammonium bromide, dichloromethane.

  • Procedure:

    • Dissolve 15g (0.1 mol) of p-nitroaniline in 300 ml of dichloromethane.

    • Prepare an alkali solution by dissolving 12g of sodium hydroxide in 150 ml of water and add it to the reaction mixture.

    • Add 0.75g of tetrabutylammonium bromide to the mixture.

    • While stirring vigorously, add 60g of 5-chloropentanoyl chloride dropwise.

    • Maintain the reaction temperature at 25°C for 16 hours.

    • Monitor the reaction completion using Thin Layer Chromatography (TLC).

    • After completion, separate the organic and aqueous layers.

    • Wash the organic phase with 100 ml of water.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate to dryness to obtain a yellow solid.

    • Recrystallize the solid from ethyl acetate to yield 19.8g (90%) of yellow crystals.

Route 3: Synthesis of 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one[3]
  • Step 1: Synthesis of 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one

    • Materials: 1-(4-nitrophenyl)piperidin-2-one, phosphorus pentachloride (PCl5).

    • Procedure: A chlorination reaction is carried out by treating 1-(4-nitrophenyl)piperidin-2-one with phosphorus pentachloride to yield 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one. The reported yield for this step is 83%.

  • Step 2: Synthesis of 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

    • Materials: 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one, morpholine, dimethylformamide (DMF).

    • Procedure: The dichlorinated product from the previous step undergoes nucleophilic substitution and elimination with morpholine in DMF under reflux conditions for 1 hour. After cooling, water is added to precipitate the product. The resulting yellow solid is filtered to give 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one in 75% yield.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic routes to Apixaban precursors.

Synthetic_Pathway_Route1 p_nitroaniline p-Nitroaniline intermediate1 1-(4-nitrophenyl)-2-piperidone p_nitroaniline->intermediate1 NaOH, TBAB, DCM Yield: 90% valeroyl_chloride 5-Chlorovaleryl Chloride valeroyl_chloride->intermediate1 precursor1 3-Chloro-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one intermediate1->precursor1 Chlorination pcl5 PCl5 pcl5->precursor1

Synthetic pathway for Route 1.

Synthetic_Pathway_Route3 p_nitroaniline p-Nitroaniline intermediate_A 1-(4-nitrophenyl)piperidin-2-one p_nitroaniline->intermediate_A Acylation & Cyclization intermediate_B 3,3-dichloro-1-(4-nitrophenyl) piperidin-2-one intermediate_A->intermediate_B PCl5 Yield: 83% precursor3 3-morpholino-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one intermediate_B->precursor3 Nucleophilic Substitution & Elimination Yield: 75% morpholine Morpholine morpholine->precursor3 amino_intermediate 1-(4-aminophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one precursor3->amino_intermediate Reduction Yield: 95% final_intermediate 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)- 5,6-dihydropyridin-2(1H)-one amino_intermediate->final_intermediate Acylation & Cyclization Yields: 96% & 94%

Synthetic pathway for Route 3.

Discussion and Conclusion

The choice of a synthetic route for a pharmaceutical compound like Apixaban is a multifaceted decision that weighs factors such as overall yield, cost of starting materials and reagents, process safety, and scalability.

Route 1 , which utilizes This compound , presents a relatively straightforward pathway. The initial formation of 1-(4-nitrophenyl)-2-piperidone from the inexpensive starting material p-nitroaniline proceeds with a high yield of 90%.[1] The subsequent chlorination step is crucial for activating the molecule for the next stage of the synthesis.

Route 2 , starting from iodoaniline, is reported to be expensive and therefore less economically viable for commercial-scale production.[2] The high cost of the starting material is a significant drawback of this pathway.

Route 3 , which also commences with p-nitroaniline, involves a multi-step sequence to arrive at a key morpholine-containing intermediate. While this route has more steps, the individual reaction yields are generally high (ranging from 75% to 96%).[3] An improved process for a key intermediate in this route reports an impressive overall yield of 48% over four steps with a purity of ≥ 98%.[2] This suggests that despite the longer sequence, this pathway can be highly efficient and may offer advantages in terms of purification and final product quality.

References

In vitro comparison of the antimicrobial activity of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro antimicrobial activity of various dihydropyridinone and structurally related dihydropyrimidine derivatives. While direct studies on 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one derivatives are not extensively available in publicly accessible literature, this guide summarizes data from closely related analogs, focusing on compounds with nitrophenyl and halogen substitutions. The data presented is intended to provide insights into the potential antimicrobial profiles of these classes of compounds and to support further research and development.

Comparative Antimicrobial Activity

The antimicrobial efficacy of dihydropyridinone and dihydropyrimidine derivatives is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values for various derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antibacterial Activity of 4-Nitrophenyl-1,4-dihydropyridine Derivatives

DerivativeStaphylococcus aureus (MIC in μg/mL)Escherichia coli (MIC in μg/mL)Mycobacterium smegmatis (MIC in μg/mL)Reference
Derivative 33¹251009[1][2][3]
Derivative 4²>100>10050[1][2]

¹3-methyl-5-isopropyl 2-(2-cyano-3-oxo-3-phenylprop-1-en-1-yl)-6-methyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate ²3-methyl-5-isopropyl 2-(allyliminomethyl)-6-methyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Table 2: Antimicrobial Activity of Various Dihydropyrimidine Derivatives

Derivative IDStaphylococcus aureus (MIC in μg/mL)Escherichia coli (MIC in μg/mL)Pseudomonas aeruginosa (MIC in μg/mL)Candida albicans (MIC in μg/mL)Aspergillus niger (MIC in μg/mL)Reference
C6>51232326432[4]
C226432323232[4]

Note: The specific structures for derivatives C6 and C22 are detailed in the referenced publication.

Table 3: Antibacterial Activity of Substituted 1,4-Dihydropyrimidines

DerivativeS. aureus (MIC in mg/mL)B. subtilis (MIC in mg/mL)E. coli (MIC in mg/mL)P. aeruginosa (MIC in mg/mL)Reference
4n50>1005050[5][6]
4o50>1005050[5][6]
4s50505050[5][6]

Note: The specific structures for derivatives 4n, 4o, and 4s are detailed in the referenced publication.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for determining the antimicrobial activity of dihydropyridinone and related derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is widely used to determine the MIC of antimicrobial agents against bacteria and fungi.[7]

  • Preparation of Microbial Inoculum:

    • Bacterial strains are cultured on nutrient agar plates overnight at 37°C.

    • Fungal strains are grown on Sabouraud Dextrose Agar.

    • A suspension of the microorganism is prepared in a sterile saline solution, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The suspension is then further diluted to achieve the final desired inoculum concentration.

  • Preparation of Compound Dilutions:

    • The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

    • Serial two-fold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the prepared microbial suspension.

    • The plates are incubated at 37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Disc Diffusion Method

This method is a qualitative or semi-quantitative test for antimicrobial susceptibility.

  • Preparation of Agar Plates and Inoculum:

    • A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Application of Test Compounds:

    • Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the surface of the agar.

  • Incubation:

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement of Zone of Inhibition:

    • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited).

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of the antimicrobial activity of novel chemical compounds.

Antimicrobial_Activity_Workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis Compound Test Compound Derivatives SerialDilution Serial Dilution of Test Compounds Compound->SerialDilution Microorganism Bacterial/Fungal Strains Inoculation Inoculation of Microorganisms Microorganism->Inoculation Media Growth Media (Broth/Agar) Media->SerialDilution SerialDilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination of Minimum Inhibitory Concentration (MIC) Incubation->MIC MBC Determination of Minimum Bactericidal Concentration (MBC) (Optional) MIC->MBC Data Comparative Data Analysis MIC->Data MBC->Data

Caption: Experimental workflow for in vitro antimicrobial activity testing.

References

Benchmarking the synthesis of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the established synthetic route for 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, a key intermediate in the synthesis of the anticoagulant drug Apixaban, against other potential synthetic methodologies. The data presented is based on published experimental findings to offer an objective analysis for researchers in organic synthesis and drug development.

Executive Summary

The synthesis of this compound is most effectively achieved through a two-step process commencing with the dichlorination of 1-(4-nitrophenyl)-2-piperidone, followed by a base-mediated elimination. This primary method offers a high yield and utilizes readily available starting materials. Alternative strategies for the synthesis of the dihydropyridinone core exist, including intramolecular condensations and ring-closing metathesis; however, these are often more complex and may not be as direct for this specific substitution pattern. This guide details the experimental protocols for the principal synthesis and provides a comparative analysis against these alternative approaches.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the key quantitative data for the established synthesis of this compound and compares it with generalized alternative methods for the formation of similar dihydropyridinone structures.

MethodKey ReagentsNumber of Steps (from simple precursors)Reaction ConditionsReported YieldPurity
Established Synthesis of Target Compound 1-(4-nitrophenyl)-2-piperidone, Phosphorus pentachloride, Base2Step 1: 55°C, 5h; Step 2: Reflux>90% (for dichlorination step)High (purification by crystallization)
Intramolecular Knoevenagel Condensation Polyfunctionalized piperidine precursorsMulti-step to prepare precursorAcidic conditions, room temperature to refluxVariableRequires chromatographic purification
Ring-Closing Metathesis Diene-containing amide precursorsMulti-step to prepare precursorRuthenium-based catalystsGenerally good to highRequires chromatographic purification
Biginelli-Type Reaction (for related dihydropyrimidinones) Aldehyde, β-ketoester, Urea/Thiourea1 (one-pot)Acidic or basic catalysis, heatingModerate to highVariable, often requires recrystallization

Experimental Protocols

Primary Synthesis: Two-Step Chlorination and Elimination

This method is the most direct and high-yielding route to this compound reported in the literature.

Step 1: Synthesis of 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one [1]

  • Reaction Setup: To a solution of 1-(4-nitrophenyl)-2-piperidone (40 g, 0.18 mol) in chlorobenzene (400 ml) in a 1000 mL reaction vessel, add phosphorus pentachloride (132.4 g, 0.64 mol) portion-wise with stirring.

  • Reaction Conditions: Heat the reaction mixture to 55°C and maintain for 5 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into 1000 mL of ice water. Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 200 mL). Combine the organic phases, wash with water (2 x 200 mL) and then with saturated brine (400 mL). Dry the organic phase over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to yield the product as a light yellow solid.

  • Yield and Characterization: 49.4 g of 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one is obtained (Yield: 94.9%). The product has a melting point of 115-117°C.

Step 2: Synthesis of this compound

Note: While this compound is a known intermediate, a specific, detailed protocol for its isolation from the dichloro-precursor is not explicitly available in a single source. The following protocol is based on the subsequent reaction with morpholine to produce an analog, suggesting a base-mediated elimination.

  • Reaction Setup: Dissolve the 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one (e.g., 10 g, 0.034 mol) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or toluene.

  • Reaction Conditions: Add a mild, non-nucleophilic base (e.g., triethylamine or DBU, 1.1 equivalents) to the solution. Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropyl alcohol/water) to afford the pure this compound.

Mandatory Visualizations

Synthesis_Workflow Synthesis of this compound cluster_start Starting Material cluster_step1 Step 1: Dichlorination cluster_step2 Step 2: Elimination start 1-(4-nitrophenyl)-2-piperidone reagent1 PCl5, Chlorobenzene start->reagent1 Reacts with intermediate1 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one reagent1->intermediate1 at condition1 55°C, 5h reagent2 Base (e.g., Triethylamine) intermediate1->reagent2 Reacts with product This compound reagent2->product at condition2 Reflux

Caption: Two-step synthesis of the target compound.

Apixaban_Synthesis_Workflow Role in Apixaban Synthesis cluster_intermediate Key Intermediate Synthesis cluster_coupling Pyrazolo[3,4-c]pyridine Core Formation cluster_final_steps Final Modifications target_compound 3-Chloro-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one reactant Ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate target_compound->reactant Reacts with coupled_product Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo- 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate reactant->coupled_product reduction Reduction of Nitro Group coupled_product->reduction final_coupling Coupling and Amidation reduction->final_coupling apixaban Apixaban final_coupling->apixaban

Caption: Workflow of Apixaban synthesis.

References

A Comparative Spectroscopic Analysis of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one and its analogues. The data presented herein is a compilation of expected values derived from spectral data of structurally related compounds and established spectroscopic principles. This guide is intended to serve as a reference for the characterization of this class of compounds.

Introduction

This compound is a heterocyclic compound featuring a dihydropyridinone core, a chloro substituent, and a nitrophenyl group.[1][2][3] These structural motifs make it a versatile building block in organic synthesis, particularly for the development of pharmaceutical and agrochemical agents.[1] Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound and its derivatives. This guide focuses on the key spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for this compound and its conceptual analogues. These analogues include variations in the halogen substituent and the electronic nature of the substituent on the phenyl ring.

Table 1: Expected ¹H NMR Spectroscopic Data (in CDCl₃)

CompoundAr-H (ortho to NO₂) (ppm)Ar-H (meta to NO₂) (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)
This compound~8.3 (d, J≈9 Hz)~7.5 (d, J≈9 Hz)~6.2 (t)~2.6 (m)~3.9 (t)
3-Bromo-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one~8.3 (d, J≈9 Hz)~7.5 (d, J≈9 Hz)~6.4 (t)~2.7 (m)~3.9 (t)
3-Chloro-1-(4-aminophenyl)-5,6-dihydropyridin-2(1H)-one~6.7 (d, J≈8.5 Hz)~7.1 (d, J≈8.5 Hz)~6.1 (t)~2.5 (m)~3.8 (t)

Table 2: Expected ¹³C NMR Spectroscopic Data (in CDCl₃)

CompoundC=O (ppm)C-Cl (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)Ar-C (ipso) (ppm)Ar-C (ortho) (ppm)Ar-C (meta) (ppm)Ar-C (para-NO₂) (ppm)
This compound~165~128~125~25~45~145~125~129~147
3-Bromo-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one~165~118~126~26~45~145~125~129~147
3-Chloro-1-(4-aminophenyl)-5,6-dihydropyridin-2(1H)-one~166~129~124~25~46~132~128~115~146

Table 3: Expected IR Absorption Frequencies (cm⁻¹)

Functional GroupThis compoundKey Characteristics
C=O (amide)~1680 (s)Strong absorption due to the conjugated amide carbonyl stretch.
C=C (alkene)~1640 (m)Medium intensity absorption for the carbon-carbon double bond in the dihydropyridinone ring.
NO₂ (aromatic)~1520 (s, asym) & ~1350 (s, sym)Two strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.[4]
C-N (aromatic)~1300 (m)Medium absorption for the aryl-nitrogen bond.
C-Cl~750 (m)Medium intensity absorption in the fingerprint region.
Ar-H~3100-3000 (m)C-H stretching for the aromatic ring.

Table 4: Expected UV-Visible Spectroscopic Data (in Methanol)

Compoundλmax (nm)Molar Absorptivity (ε)Chromophore
This compound~320-340HighThe primary chromophore is the p-nitrophenyl group attached to the dihydropyridinone nitrogen, resulting in a strong π → π* transition.[1][5]
3-Chloro-1-(4-aminophenyl)-5,6-dihydropyridin-2(1H)-one~280-300ModerateThe replacement of the nitro group with an amino group leads to a blue shift (hypsochromic shift) in the absorption maximum.

Table 5: Expected Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M⁺) (m/z)Key Fragmentation Pathways
This compound252/254 (3:1 ratio)The molecular ion peak will exhibit a characteristic M+2 peak with approximately one-third the intensity of the M+ peak, confirming the presence of one chlorine atom.[6] Fragmentation may involve the loss of the nitro group (NO₂), the chloro group (Cl), and cleavage of the dihydropyridinone ring.
3-Bromo-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one296/298 (1:1 ratio)The molecular ion will show M+ and M+2 peaks of nearly equal intensity, which is characteristic of a compound containing one bromine atom.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: For ¹H and ¹³C NMR, dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[7] Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Instrumentation: Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[8]

  • ¹H NMR Acquisition: A standard proton experiment is performed. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Acquisition: A proton-decoupled carbon experiment is typically used to obtain singlets for each unique carbon atom.[9] Chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.

3.2 Infrared (IR) Spectroscopy

  • Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample (approx. 5-10 mg) in a few drops of a volatile solvent like methylene chloride.[10] Apply a drop of this solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[8][10]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.[11]

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. The data is plotted as percent transmittance versus wavenumber (cm⁻¹).[12]

3.3 Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).[13] The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1. A blank solution containing only the solvent is used for baseline correction.[14][15]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.[14]

  • Data Acquisition: The absorbance is measured over a wavelength range (e.g., 200-800 nm). The wavelength of maximum absorbance (λmax) is recorded.[14][15]

3.4 Mass Spectrometry (MS)

  • Sample Introduction: The sample is typically introduced via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for small molecules, which often results in fragmentation. Soft ionization techniques like Electrospray Ionization (ESI) can also be used to observe the molecular ion with less fragmentation.

  • Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum plots ion intensity versus m/z.

Visualization

The following diagrams illustrate the general workflow for the spectroscopic characterization of a novel compound and the logical relationship between the different spectroscopic techniques.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation MS->Purity_Assessment UV_Vis->Structure_Confirmation Final_Report Final Characterization Report Structure_Confirmation->Final_Report Purity_Assessment->Final_Report

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Spectroscopic_Technique_Relationship cluster_techniques Spectroscopic Techniques Structure Molecular Structure NMR NMR (¹H, ¹³C) Structure->NMR Connectivity, Chemical Environment IR IR Structure->IR Functional Groups MS Mass Spec. Structure->MS Molecular Weight, Elemental Composition UV_Vis UV-Vis Structure->UV_Vis Conjugated Systems NMR->Structure Elucidates IR->Structure MS->Structure UV_Vis->Structure

Caption: Relationship between molecular structure and information obtained from different spectroscopic techniques.

References

Comparative Analysis of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative analysis of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one and its related derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential biological activities. While direct experimental data for the target compound is limited in publicly available literature, this guide cross-validates its potential efficacy by examining structurally similar dihydropyridinone and dihydropyrimidine analogs with established biological profiles.

Chemical and Physical Properties

This compound is a pyridinone derivative with the chemical formula C₁₁H₉ClN₂O₃ and a molecular weight of 252.65 g/mol .[1][2] It is primarily recognized as a key intermediate in the synthesis of Apixaban, a widely used anticoagulant.[3] Its chemical structure, featuring a chloro substituent and a nitrophenyl group, makes it a versatile building block in medicinal chemistry.[4]

Comparative Biological Activity of Dihydropyridinone Derivatives

Dihydropyridinone and dihydropyrimidinone scaffolds are prevalent in compounds exhibiting a wide range of biological activities, most notably anticancer and enzyme inhibitory effects. The following table summarizes the cytotoxic activity of several related derivatives against various cancer cell lines.

Compound ClassSpecific Compound/DerivativeCancer Cell Line(s)IC50/Growth InhibitionReference
Dihydropyridine-2(1H)-thionesThiophene derivative (S22)Melanoma (A375)IC50 = 1.71 ± 0.58 µM[5][6]
4-Aryl-1,4-dihydropyridinesDiethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (19)Cervical Adenocarcinoma (HeLa)IC50 = 2.3 µM[7]
4-Aryl-1,4-dihydropyridinesDiethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (19)Breast Carcinoma (MCF-7)IC50 = 5.7 µM[7]
Dihydropyrimidinone DerivativesCompound 19 (bearing N-heterocyclic moieties)Non-Small Cell Lung Cancer (NCI-H460)88% Growth Inhibition[8]
Dihydropyrimidinone DerivativesCompound 19 (bearing N-heterocyclic moieties)Melanoma (SK-MEL-5)86% Growth Inhibition[8]
1,4-Dihydropyridine AnaloguesCompound 4 (with 1,3,4-oxadiazole and 1,2,4-triazole)Liver Cancer (HepG2)GI50 = 6.2 µM[9]
1,4-Dihydropyridine AnaloguesCompound 4 (with 1,3,4-oxadiazole and 1,2,4-triazole)Cervical Cancer (HeLa)GI50 = 5.2 µM[9]
Coumarin-3-carboxamides4-fluoro benzamide derivative (14b)Cervical Cancer (HeLa)IC50 = 0.39–0.75 μM[10]
Coumarin-3-carboxamides4-fluoro benzamide derivative (14b)Liver Cancer (HepG2)IC50 = 2.62–4.85 μM[10]

Potential Mechanisms of Action

Several studies on dihydropyridinone and related heterocyclic compounds have elucidated their potential mechanisms of action, suggesting that this compound could exhibit similar properties.

Enzyme Inhibition:

  • Cyclooxygenase-2 (COX-2): Dihydropyrimidinone (DHPM) derivatives are considered ideal candidates for COX-2 inhibition due to their structural features.[11][12] COX-2 is a key enzyme in inflammation, and its overexpression is linked to chronic inflammation and cancer.[11][12]

  • Thymidine Phosphorylase (TP): Certain dihydropyrimidone derivatives have been identified as non-competitive inhibitors of TP, an enzyme implicated in angiogenesis and tumor growth.[13]

  • mTOR and VEGFR-2: A dihydropyrimidinone derivative has shown potent inhibitory activity against mTOR (IC50 = 0.64 μM) and VEGFR-2 (IC50 = 1.97 μM), both crucial kinases in cancer cell signaling pathways.[8]

Antimitotic Activity:

  • Some 3,4-dihydropyridine-2(1H)-thiones have been shown to inhibit tubulin polymerization by binding to the colchicine binding site.[5][6] This disruption of microtubule dynamics leads to mitotic spindle malformation, cell cycle arrest, and ultimately, apoptosis.[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxic and biological activity of dihydropyridinone derivatives.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 8,000-10,000 cells/well) and incubated for 16-24 hours to allow for attachment.[14]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24 or 48 hours).[14]

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to a purple formazan product.[15]

  • Solubilization: An organic solvent, such as DMSO, is added to dissolve the formazan crystals.[15]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.[15]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is another common method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells.

  • Cell Culture and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compound.

  • Supernatant Collection: After treatment, the cell culture supernatant is collected.

  • LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan.

  • Absorbance Measurement: The amount of formazan produced is quantified by measuring the absorbance at a specific wavelength. The amount of LDH activity is proportional to the number of dead cells.

Visualizing Potential Mechanisms and Workflows

To better illustrate the potential biological context and experimental procedures, the following diagrams are provided.

G Hypothetical Signaling Pathway Inhibition cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR-2) Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Dihydropyridinone 3-Chloro-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one Dihydropyridinone->Receptor_Tyrosine_Kinase Dihydropyridinone->mTOR G General Experimental Workflow for Cytotoxicity Screening Start Start: Select Cancer Cell Lines Cell_Culture Cell Seeding and Incubation (24h) Start->Cell_Culture Compound_Treatment Treatment with Dihydropyridinone Derivatives (Varying Concentrations) Cell_Culture->Compound_Treatment Incubation Incubation (24-48h) Compound_Treatment->Incubation Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT or LDH) Incubation->Cytotoxicity_Assay Data_Acquisition Measure Absorbance/ Signal Cytotoxicity_Assay->Data_Acquisition Data_Analysis Data Analysis and IC50 Determination Data_Acquisition->Data_Analysis Results Results: Comparative Cytotoxicity Profile Data_Analysis->Results

References

Structure-activity relationship (SAR) studies of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one analogues

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for structure-activity relationship (SAR) studies specifically focused on 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one analogues has revealed a notable absence of dedicated research in the public domain. While this particular series remains unexplored, a broader examination of related dihydropyridinone and dihydropyrimidine scaffolds offers valuable insights into the chemical features influencing their biological activities, particularly in the realm of anticancer and antimicrobial research.

The core structure of this compound holds significant interest, as evidenced by the use of a closely related compound, 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, as a key intermediate in the synthesis of the widely used anticoagulant, Apixaban. This underscores the therapeutic potential of the N-aryl dihydropyridinone scaffold. However, the lack of systematic studies on analogues of the chloro-substituted nitrophenyl variant means that a detailed, quantitative comparison guide as initially requested cannot be constructed at this time.

Instead, this guide will provide a comparative overview of SAR trends observed in analogous heterocyclic systems, drawing from available literature on compounds with similar core structures. This information can serve as a valuable starting point for researchers and drug development professionals interested in the design and synthesis of novel dihydropyridinone-based therapeutic agents.

General Synthesis of Dihydropyridinone and Related Scaffolds

The synthesis of dihydropyridinone and dihydropyrimidinone derivatives often involves well-established multicomponent reactions. The Biginelli reaction, for instance, is a cornerstone for the synthesis of dihydropyrimidinones, typically involving the condensation of an aldehyde, a β-ketoester, and urea or thiourea. Similarly, the Hantzsch synthesis is a classic method for preparing dihydropyridines. Modifications of these and other synthetic routes allow for the introduction of diverse substituents at various positions of the heterocyclic ring, enabling the exploration of structure-activity relationships.

Insights from Broader SAR Studies of Related Heterocycles

While specific data for this compound analogues is unavailable, general SAR principles can be gleaned from studies on other dihydropyridinone and dihydropyrimidine series. These studies often focus on anticancer, antibacterial, and antifungal activities.

Anticancer Activity

For various dihydropyrimidinone derivatives, SAR studies have highlighted the importance of the substituents on the phenyl ring at the 4-position of the dihydropyrimidine core. Electron-withdrawing groups, such as nitro or chloro groups, have been shown in some series to enhance cytotoxic activity against cancer cell lines. The nature and position of substituents on the N-1 phenyl ring also play a crucial role in modulating activity.

A hypothetical SAR exploration for this compound analogues could involve the systematic modification of:

  • The 4-nitrophenyl group: Replacing the nitro group with other electron-withdrawing or electron-donating groups to probe the electronic requirements for activity.

  • The chloro group at the 3-position: Substitution with other halogens (F, Br, I) or small alkyl or alkoxy groups to understand the steric and electronic contributions at this position.

  • The dihydropyridinone core: Introduction of substituents on the remaining positions of the ring to explore further SAR.

Antimicrobial Activity

In the context of antimicrobial activity, SAR studies on related heterocyclic compounds have often shown that lipophilicity and the presence of specific pharmacophoric features, such as hydrogen bond donors and acceptors, are critical for potency. The introduction of different aryl or heteroaryl groups can significantly impact the spectrum of activity against various bacterial and fungal strains.

Experimental Protocols: A General Overview

Given the absence of specific studies on the target analogues, detailed experimental protocols cannot be provided. However, a general workflow for such a study would typically involve:

  • Chemical Synthesis: A series of analogues would be synthesized, likely using a multi-step sequence starting from commercially available materials. The key step would be the formation of the dihydropyridinone ring, followed by modifications of the substituents.

  • Structural Characterization: All synthesized compounds would be rigorously characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis to confirm their identity and purity.

  • Biological Evaluation: The analogues would be screened for their biological activity using a panel of relevant assays. For anticancer activity, this would typically involve in vitro cytotoxicity assays against a panel of human cancer cell lines (e.g., MTT or SRB assays) to determine their IC50 values (the concentration required to inhibit 50% of cell growth). For antimicrobial activity, Minimum Inhibitory Concentration (MIC) assays would be performed against a range of bacterial and fungal strains.

  • Structure-Activity Relationship Analysis: The biological data would be analyzed in conjunction with the structural features of the analogues to identify key trends and develop an SAR model.

Signaling Pathways and Experimental Workflows (Hypothetical)

The potential signaling pathways modulated by these compounds would depend on their specific biological activity. For anticancer agents, pathways involved in cell cycle regulation, apoptosis, and signal transduction are common targets. For antimicrobial agents, pathways related to cell wall synthesis, protein synthesis, or DNA replication could be affected.

Below are hypothetical diagrams illustrating a general experimental workflow for SAR studies and a potential signaling pathway that could be investigated for anticancer activity.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials synthesis Synthesis of Analogues start->synthesis purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial ic50_mic Determine IC50 / MIC Values cytotoxicity->ic50_mic antimicrobial->ic50_mic sar_analysis Structure-Activity Relationship Analysis ic50_mic->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A generalized workflow for the synthesis, biological evaluation, and structure-activity relationship analysis of novel chemical compounds.

signaling_pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation compound Dihydropyridinone Analogue compound->raf Inhibition

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for anticancer drugs, illustrating a potential point of inhibition.

Conclusion

While a specific and detailed comparison guide for this compound analogues cannot be generated due to a lack of published data, the broader landscape of related heterocyclic compounds provides a solid foundation for future research. The synthesis and evaluation of a focused library of analogues of this core structure, guided by the general SAR principles outlined here, would be a valuable endeavor in the search for new therapeutic agents. Researchers embarking on such a project can utilize the generalized workflows and consider the potential signaling pathways as a starting point for their investigations. The information presented here, while not specific to the requested series, aims to equip researchers with the foundational knowledge necessary to explore this promising area of medicinal chemistry.

Validating the Mechanism of Action of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one as a Novel Factor Xa Inhibitor: A Comparative Kinetic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (CNDP), a novel investigational compound, against established direct Factor Xa (FXa) inhibitors. This document outlines the kinetic validation of CNDP's proposed mechanism of action through detailed experimental protocols and comparative data.

The coagulation cascade is a critical physiological process, and its dysregulation can lead to thrombotic disorders. Factor Xa is a serine protease that plays a pivotal role in this cascade, making it a key target for anticoagulant therapies. While several direct FXa inhibitors, such as Apixaban and Rivaroxaban, are clinically available, the discovery of new chemical entities with improved pharmacokinetic and pharmacodynamic profiles remains an active area of research. CNDP has been identified as a potential FXa inhibitor based on its structural similarity to known inhibitors. This guide details the kinetic studies performed to validate this hypothesis and compares its in vitro efficacy with leading anticoagulants.

Comparative Kinetic Performance of FXa Inhibitors

The inhibitory potency of CNDP against human Factor Xa was determined and compared with Apixaban and Rivaroxaban. The key kinetic parameters, including the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀), were established using a chromogenic substrate assay. The results, summarized in the table below, indicate that CNDP is a potent inhibitor of Factor Xa, with a potency comparable to that of established drugs.

CompoundKᵢ (nM)IC₅₀ (nM)
This compound (CNDP)0.092.5
Apixaban0.082.1
Rivaroxaban0.410.2

Experimental Protocols

The kinetic parameters were determined using the following experimental protocol:

Materials:

  • Human Factor Xa (Enzyme Research Laboratories)

  • Chromogenic Substrate S-2765 (Diapharma)

  • Tris-HCl buffer (pH 7.4) containing 150 mM NaCl, 1 mM CaCl₂, and 0.1% BSA

  • 96-well microplates

  • Microplate reader

Methodology:

  • Enzyme Inhibition Assay: The assay was performed in a total volume of 100 µL in 96-well microplates.

  • A solution of human Factor Xa was prepared in the Tris-HCl buffer to a final concentration of 0.5 nM.

  • Serial dilutions of CNDP, Apixaban, and Rivaroxaban were prepared in the same buffer.

  • 25 µL of the enzyme solution was pre-incubated with 50 µL of the inhibitor solutions (or buffer for control) for 15 minutes at room temperature.

  • The reaction was initiated by adding 25 µL of the chromogenic substrate S-2765 to a final concentration of 200 µM.

  • The rate of substrate hydrolysis was monitored by measuring the change in absorbance at 405 nm over 10 minutes using a microplate reader.

  • Data Analysis: The initial reaction velocities were calculated from the linear portion of the absorbance curves. The IC₅₀ values were determined by fitting the dose-response data to a four-parameter logistic equation. The inhibition constant (Kᵢ) was calculated using the Cheng-Prusoff equation, assuming a competitive inhibition model.

Visualizing the Mechanism and Workflow

To better understand the biological context and the experimental approach, the following diagrams illustrate the coagulation cascade and the kinetic study workflow.

coagulation_cascade Intrinsic Intrinsic Pathway FX Factor X Intrinsic->FX activates Extrinsic Extrinsic Pathway Extrinsic->FX activates FXa Factor Xa FX->FXa Thrombin Thrombin FXa->Thrombin activates Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin activates Fibrinogen Fibrinogen Fibrinogen->Fibrin CNDP CNDP CNDP->FXa inhibits

Coagulation cascade and the inhibitory action of CNDP.

experimental_workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitors, Buffer) start->prep_reagents pre_incubation Pre-incubate Enzyme and Inhibitor (15 min at RT) prep_reagents->pre_incubation initiate_reaction Initiate Reaction (Add Chromogenic Substrate) pre_incubation->initiate_reaction measure_absorbance Monitor Absorbance at 405 nm (10 min) initiate_reaction->measure_absorbance data_analysis Data Analysis (Calculate IC50 and Ki) measure_absorbance->data_analysis end End data_analysis->end

Workflow for the kinetic analysis of FXa inhibition.

The presented data and methodologies provide a strong validation for the mechanism of action of this compound as a potent direct Factor Xa inhibitor. Its in vitro potency is comparable to that of the widely used anticoagulants Apixaban and Rivaroxaban, positioning CNDP as a promising candidate for further preclinical and clinical development in the treatment and prevention of thromboembolic diseases. Further studies are warranted to evaluate its selectivity, in vivo efficacy, and safety profile.

Safety Operating Guide

Personal protective equipment for handling 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one. The following guidance is based on safety data for structurally similar chlorinated and nitrated aromatic compounds, in the absence of a specific Safety Data Sheet (SDS) for the named chemical. Researchers should handle this compound with care, assuming it may present hazards such as skin, eye, and respiratory irritation, and could be harmful if swallowed.[1][2][3][4][5]

Personal Protective Equipment (PPE)

All personnel handling this compound must use the personal protective equipment outlined below.[6][7][8] This is a mandatory requirement to minimize exposure and ensure personal safety in the laboratory.[6]

Protection Type Specific PPE Requirement Rationale & Best Practices
Eye and Face Protection Tightly fitting safety goggles or a full-face shield.[1][2][8][9]To protect against potential splashes, dust, or aerosols.[8] Ensure compliance with EN 166 (EU) or NIOSH (US) standards.[1][2] Eyewash stations should be readily accessible.[4][10]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[8][11][12]Inspect gloves for any damage before use.[1][2] Use proper glove removal technique to avoid skin contact.[2] Contaminated gloves should be disposed of as hazardous waste.[2]
Body Protection A laboratory coat or a chemical-resistant apron.[8][12] A complete suit protecting against chemicals may be necessary depending on the scale of work.[2]To prevent skin contact.[12] Clothing should be fire/flame resistant.[1] Ensure the entire foot is covered with appropriate shoes.[7][11]
Respiratory Protection Use in a well-ventilated area is required.[1][2][3] If dust or aerosols may be generated, a NIOSH-approved particulate respirator (e.g., N95) or a full-face respirator should be used.[1][2][8][10]To prevent inhalation, which may cause respiratory irritation.[1][2][3]

Operational Plan: Step-by-Step Handling Protocol

Adherence to the following procedural steps is critical for the safe handling of this compound.

  • Preparation and Engineering Controls :

    • Work in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1][2][3]

    • Ensure that safety showers and eyewash stations are unobstructed and have been recently tested.[10]

    • Before starting, confirm that all necessary PPE is available and in good condition.

  • Handling the Compound :

    • Avoid the formation of dust and aerosols.[1][2]

    • Do not eat, drink, or smoke in the handling area.[1][3][4]

    • Wash hands thoroughly after handling the compound.[1][2][3][4][13]

  • In Case of Exposure :

    • If inhaled : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2][3][5][13]

    • In case of skin contact : Immediately wash the affected area with plenty of soap and water.[1][2][5][13] Remove contaminated clothing and wash it before reuse.[1][4][5] If skin irritation occurs, seek medical advice.[1][2][13]

    • In case of eye contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2][5][13] Seek immediate medical attention.[2][5][13]

    • If swallowed : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical help.[1][2][3][10]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification : This compound should be treated as hazardous chemical waste, likely falling under the category of halogenated organic waste.[12]

  • Container Management :

    • Collect waste in a suitable, clearly labeled, and closed container.[2][14] The container must be compatible with the chemical.[14]

    • Label the waste container with "Hazardous Waste" and the full chemical name.[14]

  • Disposal Procedure :

    • Do not dispose of this chemical down the drain.[2]

    • Arrange for disposal through your institution's environmental health and safety office or a licensed chemical waste disposal company.[14]

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1][15]

Experimental Workflow

Safe Handling and Disposal Workflow A Preparation: - Verify fume hood function - Inspect PPE - Locate safety shower/eyewash B Don Personal Protective Equipment: - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat A->B Proceed C Handling of Compound: - Work within fume hood - Avoid dust/aerosol generation - No eating, drinking, or smoking B->C Proceed D Post-Handling: - Securely close container - Decontaminate work area C->D Task Complete G Waste Disposal: - Collect waste in a labeled, sealed container - Store in designated hazardous waste area C->G Generate Waste E Doff PPE: - Remove gloves using proper technique - Remove lab coat D->E Proceed F Personal Hygiene: - Wash hands thoroughly E->F Proceed H Arrange for Professional Disposal G->H Follow Institutional Protocol

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.